2'-TBDMS-5-Me-rU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAAFDSCYLYFMA-HKUMRIAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582676 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922508-26-7 | |
| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Gatekeeper of Modified RNA Synthesis: A Technical Guide to 2'-TBDMS-5-Me-rU
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic oligonucleotides, particularly in the burgeoning field of RNA therapeutics, the precise chemical synthesis of modified RNA strands is paramount. This guide provides a comprehensive technical overview of 2'-O-tert-Butyldimethylsilyl-5-methyluridine (2'-TBDMS-5-Me-rU), a key building block in the synthesis of RNA molecules containing the 5-methyluridine (m5U) modification. 5-methyluridine is one of the most common non-canonical bases found in various RNA molecules, playing a crucial role in biological processes such as enhancing translational accuracy and regulating stress responses.[1][2] The accurate incorporation of m5U into synthetic RNA is therefore critical for studies on RNA structure, function, and for the development of novel RNA-based drugs.
This document will delve into the chemical structure and properties of this compound, the rationale behind the use of the tert-butyldimethylsilyl (TBDMS) protecting group, its application in solid-phase oligonucleotide synthesis, and the necessary deprotection strategies.
Chemical Structure and Properties
This compound is a chemically modified ribonucleoside. The core structure consists of a 5-methyluracil base linked to a ribose sugar. The key modification is the presence of a bulky tert-butyldimethylsilyl (TBDMS) group attached to the 2'-hydroxyl position of the ribose sugar.
Below is a visual representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H28N2O6Si | [3] |
| Molecular Weight | 372.49 g/mol | [3] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [3] |
| CAS Number | 922508-26-7 | [3] |
The Role of the 2'-TBDMS Protecting Group in RNA Synthesis
The chemical synthesis of RNA is more challenging than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar.[4] If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide chain elongation, leading to side reactions, chain branching, and cleavage of the RNA strand.[4]
The ideal 2'-hydroxyl protecting group must be stable enough to withstand the conditions of automated synthesis, yet be removable under mild conditions that do not damage the newly synthesized RNA.[5] The tert-butyldimethylsilyl (TBDMS) group has become a widely adopted solution for 2'-hydroxyl protection in RNA synthesis.[4][5]
Key advantages of the TBDMS group:
-
Steric Hindrance: The bulky nature of the TBDMS group effectively shields the 2'-hydroxyl from unwanted reactions during the coupling of phosphoramidite monomers.[4]
-
Acid and Base Stability: The TBDMS group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle and is also resistant to the basic conditions used for the removal of other protecting groups.[4][5]
-
Selective Removal: The TBDMS group can be efficiently and selectively removed at the end of the synthesis using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5][6]
The following diagram illustrates the central role of the 2'-TBDMS group in the workflow of RNA synthesis.
Caption: Workflow of RNA synthesis using 2'-TBDMS protected monomers.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is typically converted into a phosphoramidite derivative for use in automated solid-phase oligonucleotide synthesis. The phosphoramidite is the active monomer that is coupled to the growing oligonucleotide chain.
Experimental Protocol: Incorporation of this compound into an Oligonucleotide
This protocol outlines the general steps for incorporating a this compound phosphoramidite into a growing RNA chain on a solid support using an automated DNA/RNA synthesizer.
-
Preparation of Reagents:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Ensure all other necessary reagents for RNA synthesis (activator, capping reagents, oxidizing solution, and deblocking solution) are fresh and properly installed on the synthesizer.
-
-
Automated Synthesis Cycle: The following steps are performed automatically by the synthesizer for each coupling cycle:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound oligonucleotide using a dilute acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing RNA chain.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
-
Chain Elongation: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired RNA sequence is synthesized.
Deprotection of the Synthesized Oligonucleotide
After the synthesis is complete, the crude oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a two-step process.
Experimental Protocol: Deprotection of an m5U-containing Oligonucleotide
-
Step 1: Cleavage and Base/Phosphate Deprotection
-
The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-17 hours.[5] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Alternatively, a mixture of aqueous methylamine and triethylamine trihydrofluoride can be used for a faster deprotection.[6]
-
After the incubation, the supernatant containing the partially deprotected oligonucleotide is collected, and the support is washed with an ethanol/water mixture. The combined solutions are then evaporated to dryness.
-
-
Step 2: Removal of the 2'-TBDMS Groups
-
The dried oligonucleotide is resuspended in a solution of 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6]
-
The reaction is incubated at room temperature for 12-24 hours to ensure complete removal of all 2'-TBDMS groups.[6]
-
The reaction is then quenched, and the fully deprotected RNA is desalted and purified, typically by HPLC.
-
The following diagram illustrates the deprotection workflow.
Caption: Two-step deprotection of a synthetic RNA oligonucleotide.
Quality Control
The purity and identity of the final m5U-containing RNA should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the correct molecular weight of the synthesized RNA.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of RNA molecules containing the 5-methyluridine modification. The strategic use of the TBDMS protecting group allows for the efficient and high-fidelity incorporation of this important modified nucleoside into synthetic RNA. A thorough understanding of its chemical properties and the associated protocols for synthesis and deprotection is essential for researchers and developers in the field of RNA biology and therapeutics. The methodologies described in this guide provide a solid foundation for the successful synthesis and purification of m5U-modified RNA for a wide range of applications.
References
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Retrieved from [Link]
- Choudhury, A., & Roy, B. (2022). Recent Advances in the Biological Functions of 5-Methyluridine (m5U) RNA Modification.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16098978, this compound. Retrieved from [Link]
- Wincott, F. E., & Caruthers, M. H. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Current Protocols in Nucleic Acid Chemistry.
- Grosjean, H. (2019). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research.
- Tuck, A. C. (2020).
- BenchChem. (2025). The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group.
- Wincott, F., et al. (1995). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.
- Basu, S., & Struhl, K. (2021).
- Feng, P., et al. (2021).
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
- Gasiorek, J., & Biala, E. (2014). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules.
- Beijer, B. (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In The RNA World.
- Dai, Q., et al. (2012).
-
ChemGenes. (n.d.). 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-5-methyluridine 3'-CE phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
- Pitsch, S., et al. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Helvetica Chimica Acta.
-
Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11017778, 5'-O-DMT-2'-TBDMS-Uridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?. Retrieved from [Link]
- Kim, Y., & Cha, J. K. (2014). Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. Current Protocols in Nucleic Acid Chemistry.
- Dai, Q., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67626544, 3',5'-O-DTBS-2'-O-TBDMS-rU. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 5'-O-DMT-2'-O-TBDMS-rI by NMR and Mass Spectrometry.
-
ResearchGate. (2019). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Retrieved from [Link]
-
Shanghai Sharing Technologies Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Ruthenium NMR. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2'-TBDMS-5-Me-rU Phosphoramidite for RNA Synthesis
This guide provides a comprehensive technical overview of 2'-TBDMS-5-Me-rU phosphoramidite, a critical building block for the synthesis of modified RNA oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the phosphoramidite, its application in solid-phase RNA synthesis, and the nuanced considerations for deprotection and purification of the final RNA product.
The Strategic Imperative for 5-Methyluridine in Synthetic RNA
Beyond its immunological benefits, 5-methyluridine can also influence the structural and functional characteristics of RNA. The methyl group in the C5 position of the uracil base can affect base stacking interactions and the overall conformational stability of the RNA duplex. While the removal of the 5-methyl group (transitioning from thymidine in DNA to uridine in RNA) slightly decreases duplex stability, the reintroduction of this group in the form of 5-methyluridine in RNA can have nuanced effects on the thermal stability of RNA duplexes, which can be either stabilizing or destabilizing depending on the sequence context.[][2]
Synthesis and Characterization of this compound Phosphoramidite
The synthesis of high-quality this compound phosphoramidite is a multi-step process that demands precise control over protecting group chemistry. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl of ribonucleosides due to its stability during the phosphoramidite coupling cycle and its lability under specific fluoride-based deprotection conditions.[3][4][5]
A representative synthetic pathway commences with the commercially available 5-methyluridine. The key steps involve the selective protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, followed by the crucial and often challenging selective silylation of the 2'-hydroxyl, and finally, phosphitylation of the 3'-hydroxyl to introduce the reactive phosphoramidite moiety.
Representative Synthesis Protocol
This protocol is a representative method based on established organocatalytic and phosphitylation procedures.[6][7]
Step 1: 5'-O-DMT Protection of 5-Methyluridine
-
Co-evaporate 5-methyluridine with anhydrous pyridine to remove residual water.
-
Dissolve the dried 5-methyluridine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 5'-O-DMT-5-methyluridine.
Step 2: Selective 2'-O-TBDMS Silylation
-
Dissolve 5'-O-DMT-5-methyluridine in anhydrous N,N-dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.
-
Stir the reaction at room temperature and monitor by TLC. The formation of both 2'- and 3'-O-TBDMS isomers is expected, with the 2'-isomer generally being the major product.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Separate the 2'- and 3'-isomers by silica gel chromatography to isolate the desired 5'-O-DMT-2'-O-TBDMS-5-methyluridine.
Step 3: 3'-Phosphitylation
-
Dry the 5'-O-DMT-2'-O-TBDMS-5-methyluridine by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) or by flash chromatography on silica gel pre-treated with triethylamine.
"5-Methyluridine" -> "5'-O-DMT-5-Me-rU" [label="DMT-Cl, Pyridine"]; "5'-O-DMT-5-Me-rU" -> "5'-O-DMT-2'-O-TBDMS-5-Me-rU" [label="TBDMS-Cl, Imidazole"]; "5'-O-DMT-2'-O-TBDMS-5-Me-rU" -> "Final Phosphoramidite" [label="2-Cyanoethyl N,N-diisopropyl-\nchlorophosphoramidite, DIPEA"]; }
Caption: Synthetic pathway for this compound phosphoramidite.Quality Control and Characterization
The purity and identity of the final phosphoramidite are paramount for successful RNA synthesis. Rigorous quality control is typically performed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ³¹P NMR | To confirm the presence of the phosphoramidite and assess its purity. | A characteristic doublet in the region of 148-152 ppm. The presence of other phosphorus-containing impurities will be evident as additional peaks. |
| ¹H NMR | To confirm the structure and the presence of all protecting groups. | Characteristic peaks for the DMT, TBDMS, cyanoethyl, and diisopropylamino groups, as well as the nucleoside protons. The anomeric proton (H1') is a key diagnostic signal.[8] |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight of the final product. | The expected [M+H]⁺ or [M+Na]⁺ ion should be the major peak.[9] |
| HPLC | To assess the purity of the phosphoramidite. | A single major peak corresponding to the desired product. |
Application in Solid-Phase RNA Synthesis
This compound phosphoramidite is incorporated into a growing RNA chain on a solid support using an automated synthesizer. The synthesis cycle is a repetitive four-step process.
Detritylation [label="1. Detritylation\n(Acidic Treatment)", fillcolor="#EA4335"]; Coupling [label="2. Coupling\n(Phosphoramidite + Activator)", fillcolor="#34A853"]; Capping [label="3. Capping\n(Acetic Anhydride)", fillcolor="#FBBC05"]; Oxidation [label="4. Oxidation\n(Iodine Solution)", fillcolor="#5F6368"];
Detritylation -> Coupling; Coupling -> Capping; Capping -> Oxidation; Oxidation -> Detritylation [label="Next Cycle"]; }
Caption: The four-step cycle of solid-phase RNA synthesis.Coupling Step: Critical Parameters
The coupling of the sterically hindered 2'-TBDMS phosphoramidites requires careful optimization to achieve high efficiency.
-
Activator: Standard activators like tetrazole may not be sufficiently reactive. More potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) are often employed to drive the coupling reaction to completion.[10][11]
-
Coupling Time: Due to the steric bulk of the TBDMS group, longer coupling times (typically 5-10 minutes) are generally required compared to DNA synthesis.
-
Phosphoramidite Concentration: A sufficient excess of the phosphoramidite solution is used to ensure a high coupling efficiency, which is critical for the synthesis of long oligonucleotides.
A potential side reaction during the synthesis of RNA using 2'-TBDMS chemistry is the migration of the TBDMS group from the 2' to the 3' position, which can lead to the formation of unnatural 2'-5' internucleotide linkages.[12] The use of high-purity phosphoramidites and optimized synthesis conditions helps to minimize this side reaction.
Deprotection and Purification of 5-Methyluridine-Containing RNA
The deprotection of the synthetic RNA is a two-step process that involves the removal of the base and phosphate protecting groups, followed by the removal of the 2'-TBDMS groups.
Step 1: Base and Phosphate Deprotection
A common method for the initial deprotection step is treatment with a mixture of aqueous ammonia and methylamine (AMA) or gaseous methylamine. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
Step 2: 2'-TBDMS Deprotection
The removal of the TBDMS groups requires a fluoride source. A widely used and effective reagent is a mixture of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2][10][13]
Optimized Deprotection Protocol:
-
After cleavage from the solid support and base deprotection with methylamine, the crude, 2'-TBDMS protected RNA is dried.
-
The dried pellet is resuspended in a solution of TEA·3HF in NMP or DMSO.
-
The reaction is quenched, and the fully deprotected RNA is precipitated.
Purification and Analysis
The final RNA product is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). The identity and purity of the final oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS) and HPLC or capillary electrophoresis (CE).
Conclusion
This compound phosphoramidite is an essential reagent for the synthesis of modified RNA with enhanced therapeutic potential. A thorough understanding of its synthesis, characterization, and application in automated RNA synthesis, along with optimized deprotection and purification protocols, is critical for the successful development of next-generation RNA-based therapeutics and research tools. The insights and methodologies presented in this guide provide a solid foundation for scientists and researchers working in this exciting and rapidly advancing field.
References
-
Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Prime Editing. (n.d.). eScholarship, University of California. Retrieved from [Link]
-
Synthesis, deprotection, analysis and purification of RNA and ribozymes. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Deprotection and purification of oligonucleotides and their derivatives. (2005). Google Patents.
-
NMR assignment of 5′-O-DMT-dC(Bz)-3′-5′-[Ac-dA(Bz)], 5. (n.d.). ResearchGate. Retrieved from [Link]
-
Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. (n.d.). Glen Research. Retrieved from [Link]
-
ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. (2004). Oxford Academic. Retrieved from [Link]
-
Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Oligonucleotides Containing 5-(Hydroxymethyl)-2′-deoxyuridine at Defined Sites. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. (n.d.). Phenomenex. Retrieved from [Link]
-
Streamlined Process for the Chemical Synthesis of RNA Using 2 ‘-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 2. Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 14. glenresearch.com [glenresearch.com]
The Pivotal Role of 5-Methyluridine (m5U) in RNA Structure and Function: A Technical Guide for Researchers
This guide provides an in-depth exploration of 5-methyluridine (m5U), a post-transcriptional RNA modification with significant implications for RNA biology, human health, and therapeutic development. We will delve into the biosynthesis of m5U, its structural impact on various RNA species, its diverse functional roles, and the state-of-the-art methodologies for its detection and study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical RNA modification.
Introduction: The Significance of 5-Methyluridine (m5U)
Post-transcriptional modifications of RNA molecules, once considered minor decorations, are now recognized as a critical layer of gene regulation, collectively termed the "epitranscriptome." Among the more than 170 known RNA modifications, 5-methyluridine (m5U), also known as ribothymidine, stands out for its widespread presence and multifaceted roles.[1][2] Found in transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), m5U is a key player in fine-tuning RNA structure and function.[3][4][5]
The addition of a methyl group to the C5 position of uridine may seem like a subtle chemical change, but it has profound consequences for the biophysical properties of the RNA molecule, influencing its stability, folding, and interactions with proteins and other nucleic acids.[6][7] Dysregulation of m5U modification has been linked to various human diseases, including cancer and neurological disorders, making the enzymes that catalyze this modification potential therapeutic targets.[4][8] This guide will provide a detailed examination of the molecular mechanisms underpinning the importance of m5U.
The Biosynthesis of 5-Methyluridine: A Conserved Enzymatic Pathway
The synthesis of m5U is a highly conserved process across all domains of life, catalyzed by a specific family of S-adenosyl-L-methionine (SAM)-dependent RNA methyltransferases.[9] These enzymes recognize specific uridine residues within target RNA molecules and transfer a methyl group from SAM to the C5 position of the uracil base.
Key Enzymes in m5U Synthesis:
-
In Bacteria (e.g., E. coli): The primary enzyme responsible for m5U formation in tRNA is TrmA .[3][10]
-
In Eukaryotes (e.g., Yeast, Humans): The homologs of TrmA are the TRM2 (in yeast, Saccharomyces cerevisiae) or TRMT2A and TRMT2B (in mammals) enzymes.[3][5][9][10] TRMT2A is the principal enzyme for modifying cytoplasmic tRNAs, while TRMT2B is primarily located in the mitochondria and modifies both mitochondrial tRNA and rRNA.[9]
The fundamental enzymatic reaction involves the recognition of the target RNA substrate, binding of the SAM cofactor, and the subsequent methyl transfer. The specificity of these enzymes ensures that m5U is installed at precise locations within the RNA, which is crucial for its function.
Caption: Biosynthesis of 5-methyluridine (m5U).
The Structural and Functional Impact of m5U Across RNA Species
The presence of m5U has distinct structural and functional consequences that are dependent on the type of RNA in which it resides.
5-Methyluridine in Transfer RNA (tRNA)
The most well-characterized role of m5U is in tRNA, where it is almost universally found at position 54 in the TΨC loop.[2][3][9] This modification is critical for the proper folding and stability of the tRNA molecule.
-
Structural Stabilization: The methyl group of m5U contributes to the hydrophobic core of the tRNA elbow, enhancing the stacking interactions between the T-loop and the D-loop.[7] This stabilization is crucial for maintaining the canonical L-shaped tertiary structure of tRNA, which is essential for its function in translation.[9]
-
Modulation of Ribosome Translocation: Recent studies have revealed that m5U54 plays a role in modulating the translocation step of protein synthesis.[3][10] The absence of m5U54 can desensitize the ribosome to certain translocation inhibitors, suggesting that this modification helps to regulate the speed and fidelity of translation.[3][10]
-
Influence on Other tRNA Modifications: The presence of m5U54 can also influence the modification status of other nucleotides within the tRNA molecule, indicating a role in the overall maturation of tRNA.[3]
5-Methyluridine in Ribosomal RNA (rRNA)
While less abundant than in tRNA, m5U is also present in rRNA, particularly in mitochondrial rRNA.[9][11] Its role in rRNA is primarily structural, contributing to the integrity and function of the ribosome.[9][11] Given the central role of ribosomes in protein synthesis, even subtle changes in rRNA structure due to m5U modification can have significant impacts on cellular function.
5-Methyluridine in Messenger RNA (mRNA)
The discovery of m5U in mRNA is a more recent finding and has opened up new avenues of research into its regulatory roles.[3][5] The levels of m5U in mRNA are generally lower than other modifications like N6-methyladenosine (m6A).[3]
-
Regulation of Translation: The presence of m5U in mRNA has been shown to influence translation efficiency.[5] The effect appears to be context-dependent, with the position of the m5U modification within the codon influencing the rate of amino acid incorporation.[5]
-
Cellular Stress Response: There is emerging evidence that m5U levels in mRNA can change in response to cellular stress, suggesting a role for this modification in adapting the cellular proteome to adverse conditions.[4]
-
Therapeutic Applications: The inclusion of m5U in synthetic mRNAs, such as those used in mRNA vaccines and therapeutics, has been shown to enhance protein expression and improve the stability of the mRNA molecule.[12][13] This highlights the potential of leveraging m5U for the development of more effective RNA-based drugs.
Methodologies for the Study of 5-Methyluridine
A variety of experimental and computational techniques are available to researchers for the detection, quantification, and functional characterization of m5U in RNA.
Detection and Quantification of m5U
Table 1: Comparison of Methods for m5U Detection and Quantification
| Method | Principle | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of nucleosides by chromatography followed by mass-to-charge ratio analysis for identification and quantification. | Highly accurate and quantitative. Can detect a wide range of modifications simultaneously. | Requires specialized equipment and expertise. Does not provide sequence context. |
| Methylated RNA Immunoprecipitation (MeRIP or m5U-IP) followed by Sequencing | Use of an m5U-specific antibody to enrich for m5U-containing RNA fragments, which are then identified by high-throughput sequencing. | Provides transcriptome-wide mapping of m5U sites. | Antibody specificity can be a concern. Provides regional rather than single-nucleotide resolution. |
| Direct RNA Sequencing (e.g., Oxford Nanopore) | Sequencing of native RNA molecules without conversion to cDNA, allowing for the direct detection of modifications based on their effect on the ionic current signal. | Provides single-molecule, long-read sequencing and direct detection of modifications. | Accuracy of modification calling is still under development. Requires specialized bioinformatic tools.[14][15][16] |
Experimental Protocols
This protocol outlines the general steps for determining the overall abundance of m5U in a total RNA sample.
-
RNA Isolation: Isolate total RNA from the cells or tissues of interest using a standard method (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.
-
RNA Digestion: Digest the purified RNA (1-5 µg) to single nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases.
-
Introduce the eluent into a tandem mass spectrometer operating in positive ion mode.
-
Monitor the specific mass transitions for uridine and 5-methyluridine.
-
-
Quantification: Quantify the amount of m5U relative to the amount of uridine by comparing the peak areas from the extracted ion chromatograms. Use a standard curve of known concentrations of uridine and m5U for absolute quantification.
This protocol describes the enrichment of m5U-containing RNA fragments for sequencing.
-
RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m5U antibody in immunoprecipitation buffer.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the enriched RNA from the beads.
-
Construct a sequencing library from the eluted RNA and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).
-
-
High-Throughput Sequencing: Sequence the libraries on a suitable platform (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions (peaks) in the MeRIP sample compared to the input control. These peaks represent putative m5U sites.
Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).
Computational Prediction of m5U Sites
Several computational tools have been developed to predict m5U sites from RNA sequence data, often employing machine learning algorithms.[17][18][19] These tools can be valuable for prioritizing candidate sites for experimental validation. Examples include:
-
iRNA-m5U: A predictor based on support vector machines.[18]
-
GRUpred-m5U: A deep learning-based framework.[17]
-
RNADSN: A transfer-learning model that leverages features from tRNA m5U to predict mRNA m5U.[20]
The Role of m5U in Disease and as a Therapeutic Target
Given its fundamental roles in RNA metabolism, it is not surprising that aberrant m5U modification is implicated in various human diseases.
-
Cancer: Altered expression of m5U-modifying enzymes and changes in m5U levels have been observed in several types of cancer.[4] These changes can impact the translation of oncogenes and tumor suppressors, contributing to tumorigenesis.
-
Neurological Disorders: The proper functioning of the nervous system relies on precise gene expression control. Dysregulation of tRNA modifications, including m5U, has been linked to neurodegenerative diseases.
The enzymes responsible for m5U synthesis, such as TRMT2A, are emerging as potential drug targets.[4] Developing small molecule inhibitors of these enzymes could provide novel therapeutic strategies for diseases driven by aberrant m5U modification.
Conclusion and Future Directions
5-methyluridine is a vital RNA modification that plays a multifaceted role in shaping the structure and function of RNA. From ensuring the fidelity of protein synthesis to regulating gene expression under stress, the importance of m5U is becoming increasingly clear. The continued development of advanced analytical and computational tools will undoubtedly uncover new functions of m5U and further elucidate its role in health and disease. For drug development professionals, the enzymes of the m5U pathway represent a promising new class of therapeutic targets. A deeper understanding of the molecular mechanisms governed by m5U will be crucial for harnessing its therapeutic potential.
References
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]
-
Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U) RNA Modification. ResearchGate. [Link]
-
Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. Current Gene Therapy. [Link]
-
Detection and quantification of 5moU RNA modification from direct RNA sequencing data. Research Square. [Link]
-
Physiological and biochemical studies on the function of 5-methyluridine in the transfer ribonucleic acid of Escherichia coli. ASM Journals. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]
-
Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. PMC - NIH. [Link]
-
Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. Bentham Science. [Link]
-
Structural analysis of uridine modifications in solved RNA structures. PMC. [Link]
-
A robust deep learning approach for identification of RNA 5-methyluridine sites. Scientific Reports. [Link]
-
Why U Matters: Detection and functions of pseudouridine modifications in mRNAs. NIH. [Link]
-
5-Methyluridine. Wikipedia. [Link]
-
iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. ResearchGate. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NIH. [Link]
-
RNA modifications in health and disease: from mechanistic insights to therapeutic applications. Oxford Academic. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research | Oxford Academic. [Link]
-
Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function. PubMed Central. [Link]
-
Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. PMC - PubMed Central. [Link]
-
A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features. NIH. [Link]
-
Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI. [Link]
-
Methylated RNA Immunoprecipitation Assay to Study Modifications | Protocol Preview. YouTube. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. PMC - PubMed Central. [Link]
-
Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. PMC - NIH. [Link]
-
RNA methyltransferases involved in 5′ cap biosynthesis. PMC - NIH. [Link]
-
Current and Emerging Tools and Technologies for Studying RNA Modifications. NCBI. [Link]
-
Capping enzyme. Wikipedia. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. ResearchGate. [Link]
- Compositions and methods for synthesizing 5'-capped rnas.
-
mRNA post-transcriptional processing/modifications - How is 5' mRNA cap formed?. YouTube. [Link]
-
Conformational Preferences of Modified Nucleoside 5-Taurinomethyluridine, τm5U Occur at 'wobble' 34th Position in the Anticodon Loop of tRNA. ResearchGate. [Link]
-
5-aminomethyluridine (nm5U). Modomics - A Database of RNA Modifications. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. MDPI. [Link]
Sources
- 1. Why U Matters: Detection and functions of pseudouridine modifications in mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyluridine - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Structural analysis of uridine modifications in solved RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. A robust deep learning framework for RNA 5-methyluridine modification prediction using integrated features - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 2'-TBDMS-5-Me-rU: A Key Building Block in RNA Synthesis
For researchers, scientists, and professionals engaged in the intricate field of drug development and nucleic acid chemistry, the precise synthesis of RNA oligonucleotides is paramount. This process relies on a meticulously curated selection of protected nucleoside phosphoramidites. Among these, 2'-O-(tert-butyldimethylsilyl)-5-methyluridine (2'-TBDMS-5-Me-rU) stands out as a critical building block. This in-depth technical guide provides a thorough examination of its core properties, synthesis, and application, underscoring its significance in the advancement of RNA-based therapeutics and research.
Core Compound Identification and Physicochemical Properties
At its core, this compound is a derivative of the naturally occurring nucleoside 5-methyluridine, which has been chemically modified to facilitate its use in automated solid-phase RNA synthesis. The key modification is the introduction of a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position of the ribose sugar. This bulky silyl ether serves as a temporary protecting group, preventing unwanted side reactions during the oligonucleotide chain elongation process.
| Property | Value | Source |
| CAS Number | 922508-26-7 | [1] |
| Molecular Formula | C₁₆H₂₈N₂O₆Si | [1] |
| Molecular Weight | 372.49 g/mol | [1] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [1] |
| Synonyms | 2'-O-tert-Butyldimethylsilyl-5-methyluridine, 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | [1] |
| Monoisotopic Mass | 372.17166315 Da | [1] |
The Gatekeeper of RNA Synthesis: The Role of the 2'-TBDMS Protecting Group
The chemical synthesis of RNA is inherently more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar.[2] This functional group is nucleophilic and can interfere with the formation of the desired 3'-5' phosphodiester linkages, leading to chain cleavage and the formation of isomeric 2'-5' linkages.[2]
The TBDMS group serves as a robust and reliable guardian of the 2'-hydroxyl position, effectively preventing these deleterious side reactions. Its steric bulk hinders unwanted chemical interactions, while its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions of the phosphoramidite coupling reaction makes it an ideal choice for solid-phase RNA synthesis.[3]
Synthesis and Purification of this compound
The regioselective silylation of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyl groups is a critical step in the preparation of this compound. While various methods exist, a common strategy involves the transient protection of the 3'- and 5'-hydroxyl groups, followed by the introduction of the TBDMS group at the 2' position.
A generalized synthetic workflow is outlined below:
Sources
solubility and stability of 2'-TBDMS-5-Me-rU
An In-depth Technical Guide to the Solubility and Stability of 2'-TBDMS-5-Me-rU
Introduction
In the landscape of nucleic acid chemistry and therapeutic development, the precise control over the synthesis of modified oligonucleotides is paramount. 2'-O-tert-Butyldimethylsilyl-5-methyluridine (this compound) is a critical building block in this field.[1] As a derivative of the natural ribonucleoside uridine, it incorporates two key modifications: a methyl group at the 5-position of the uracil base and a bulky tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl function of the ribose sugar.[1] This TBDMS group is the cornerstone of the most prevalent chemistry for RNA synthesis, preventing unwanted side reactions and isomerization during the automated solid-phase synthesis cycle.[2][3]
The successful incorporation of this compound and its analogues into RNA sequences for applications in therapeutics, diagnostics, and fundamental research hinges on a thorough understanding of its material properties.[1] This guide provides a comprehensive examination of the , offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. By understanding the causality behind its behavior in various chemical environments, users can optimize its storage, handling, and application, ensuring the integrity and yield of their synthetic oligonucleotides.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use. The presence of the bulky, nonpolar TBDMS group significantly influences its behavior compared to its unmodified parent nucleoside.
| Property | Value | Source |
| IUPAC Name | 1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [4] |
| Synonyms | 2'-O-tert-Butyldimethylsilyl-5-methyluridine, this compound | [4] |
| CAS Number | 922508-26-7 | [4] |
| Molecular Formula | C₁₆H₂₈N₂O₆Si | [4] |
| Molecular Weight | 372.49 g/mol | [4] |
| Appearance | White to off-white powder (typical for related compounds) | [] |
Solubility Profile: A Guide to Solvent Selection
The solubility of this compound is dominated by the hydrophobic nature of the TBDMS protecting group. This makes it readily soluble in a range of organic solvents but poorly soluble in aqueous solutions. The choice of solvent is therefore critically dependent on the application, from chemical synthesis to purification and analysis.
| Solvent | Application | Rationale and Field Insights |
| Anhydrous Acetonitrile (MeCN) | Oligonucleotide Synthesis | This is the universal solvent for phosphoramidite chemistry. Its polar aprotic nature allows for the dissolution of the nucleoside phosphoramidite and activators (e.g., ETT, BTT) without interfering in the coupling reaction.[6][7][8] Crucially, the solvent must be anhydrous (<30 ppm water) , as moisture will lead to hydrolysis of the phosphoramidite, reducing coupling efficiency.[9] |
| Dichloromethane (DCM) | Chromatography, Synthesis | DCM is an excellent solvent for dissolving the nucleoside and is often used in solvent systems with methanol for silica gel purification of the protected nucleoside.[10] It is also the solvent of choice for the detritylation step (using trichloroacetic acid) in oligonucleotide synthesis.[8] |
| Chloroform-d (CDCl₃), Acetone-d₆ | NMR Spectroscopy | These deuterated solvents are standard for acquiring high-resolution NMR spectra for structural verification. The compound's hydrophobicity ensures good solubility for obtaining clear signals of the base, sugar, and TBDMS protons.[11] |
| Methanol (MeOH), Ethanol (EtOH) | Chromatography, Deprotection | Alcohols are often used as a polar component in mixed-solvent systems for chromatography.[10] Furthermore, ethanol is mixed with aqueous ammonium hydroxide during the base deprotection step following synthesis to improve the solubility of the oligonucleotide and facilitate the removal of protecting groups.[12][13] |
| Tetrahydrofuran (THF) | Deprotection | THF is the preferred solvent for the fluoride-mediated desilylation step using reagents like tetrabutylammonium fluoride (TBAF), as it effectively dissolves both the protected oligonucleotide and the fluoride reagent.[12] |
Experimental Protocol: Preparation of a 0.1 M Solution for Synthesis
This protocol describes the preparation of a this compound phosphoramidite solution for use in an automated oligonucleotide synthesizer.
-
Pre-analysis: Confirm the identity and purity (>98%) of the this compound phosphoramidite lot via ³¹P NMR and HPLC before use.
-
Drying: Place the required amount of the phosphoramidite in a clean, dry vial under vacuum for at least 4 hours to remove any residual moisture.
-
Inert Atmosphere: Transfer the vial into an argon- or nitrogen-filled glovebox. All subsequent steps should be performed under an inert atmosphere.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous acetonitrile (synthesis grade, <30 ppm H₂O) to the vial to achieve a final concentration of 0.1 M.
-
Dissolution: Gently swirl or sonicate the vial until the solid is completely dissolved. The solution should be clear and colorless.
-
Installation: Securely connect the vial to the appropriate port on the automated DNA/RNA synthesizer. Ensure all connections are tight to prevent exposure to atmospheric moisture.
Stability Profile and Degradation Pathways
The chemical stability of this compound is a multi-faceted issue, primarily centered on the lability of the 2'-O-TBDMS silyl ether bond. Understanding its susceptibility to various reagents and conditions is critical for preventing unwanted degradation during synthesis and handling.
Key Factors Influencing Stability:
-
Acidic Conditions: The TBDMS group is designed to be stable to the mild acidic conditions (e.g., 3% trichloroacetic acid in DCM) used for the removal of the 5'-O-DMT group during each cycle of oligonucleotide synthesis.[12] However, prolonged exposure or stronger acidic conditions will lead to its cleavage.
-
Basic Conditions: While relatively stable, the TBDMS group is labile to strong bases. Standard concentrated aqueous ammonia, often used for cleaving the oligonucleotide from the solid support and removing base-labile protecting groups, can cause significant desilylation.[12] To mitigate this, milder conditions such as a 3:1 mixture of ammonium hydroxide and ethanol or aqueous methylamine are employed, which minimize premature cleavage of the 2'-silyl group.[12][13][14]
-
Fluoride Ion Lability: The silicon-oxygen bond is exceptionally sensitive to fluoride ions. This property is exploited for the intentional and quantitative removal of the TBDMS group post-synthesis.[12] Reagents like TBAF in THF or triethylamine trihydrofluoride (TEA·3HF) are highly effective for this purpose.[13]
-
Moisture: Hydrolysis is a primary degradation pathway. Exposure of the solid compound or its solutions to atmospheric moisture can lead to the slow cleavage of the silyl ether, yielding the unprotected 5-methyluridine.[12] This underscores the absolute necessity of using anhydrous solvents and storing the compound under an inert, dry atmosphere.[9]
Visualization of Degradation Pathways
The following diagram illustrates the primary pathways through which this compound can degrade or be intentionally deprotected.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. This compound | C16H28N2O6Si | CID 16098978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Introduction: The Critical Role of High-Purity Phosphoramidites in RNA Synthesis
An In-Depth Technical Guide to 2'-TBDMS-5-Me-rU: Supplier Selection and Quality Specifications
In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the chemical synthesis of RNA oligonucleotides is a foundational process. The success of this synthesis hinges on the quality of its primary building blocks: the nucleoside phosphoramidites. 2'-O-tert-Butyldimethylsilyl-5-methyluridine (this compound) is a key modified phosphoramidite used to incorporate 5-methyluridine into a growing RNA chain. The TBDMS group at the 2'-hydroxyl position provides robust protection during the synthesis cycle, while the 5-methyl modification can enhance nuclease resistance and thermal stability of the resulting duplex.
The purity and integrity of this compound are not merely desirable attributes; they are prerequisites for achieving high-fidelity, full-length oligonucleotide products.[1][2] Impurities present in the phosphoramidite starting material, even at trace levels, can be incorporated into the synthetic oligonucleotide, leading to sequence errors, truncated products, and downstream challenges in purification and biological activity.[1][][4] Consequently, for researchers, scientists, and drug development professionals, a rigorous approach to supplier qualification and incoming quality control (QC) is paramount.
This guide serves as a senior application scientist's perspective on navigating the procurement and quality assessment of this compound. It provides a framework for supplier selection, details critical quality specifications, outlines robust analytical methodologies, and explains the causal links between phosphoramidite quality and synthesis outcomes.
Supplier Qualification: A Framework for Sourcing High-Quality Reagents
The selection of a phosphoramidite supplier is the first and one of the most critical steps in ensuring a consistent and reliable oligonucleotide synthesis process. While numerous vendors supply this compound, a thorough evaluation should extend beyond mere availability and price.
Key Criteria for Supplier Selection:
-
Manufacturing and Quality Systems: Prioritize suppliers that operate under a certified quality management system, such as ISO 9001. This indicates a commitment to controlled processes and product consistency.
-
Comprehensive Documentation: A reputable supplier will readily provide a detailed Certificate of Analysis (CoA) for each lot, a technical data sheet, and a Safety Data Sheet (SDS). The CoA should be transparent, detailing the specific tests performed and the results.
-
Lot-to-Lot Consistency: The ability to provide a consistent product from batch to batch is crucial for reproducible manufacturing of therapeutic oligonucleotides.[5] Inquire about the supplier's process controls and ask for CoAs from multiple lots to assess variability.
-
Analytical Capabilities: The supplier should employ a suite of orthogonal analytical techniques, including high-performance liquid chromatography (HPLC) and phosphorus-31 nuclear magnetic resonance (³¹P NMR), to ensure a comprehensive purity profile.
-
Impurity Characterization: Leading suppliers not only quantify purity but also identify and control critical impurities that can negatively impact synthesis. This includes isomers and reactive species that may be incorporated into the final product.[5]
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting synthesis issues that may be related to raw material quality.
Core Quality Specifications for this compound Phosphoramidite
A robust quality control framework relies on a set of well-defined specifications. The following table summarizes the critical quality attributes for this compound phosphoramidite, which should be confirmed upon receipt of the material.
| Parameter | Specification | Method | Rationale |
| Appearance | White to faint yellow powder | Visual Inspection | Gross contamination or degradation can often be detected by visual changes. |
| Identity | Conforms to structure | ¹H NMR, Mass Spec (MS) | Confirms the chemical structure and molecular weight (Expected MW for the phosphoramidite: ~875.1 g/mol ).[2] |
| Purity (Diastereomers) | ≥ 99.0% | RP-HPLC | Quantifies the main product relative to other UV-active impurities. The two diastereomers are summed for the total purity value.[2][6] |
| Purity (Phosphorus) | ≥ 98.0% | ³¹P NMR | Orthogonal purity assessment focused on phosphorus-containing species.[6] |
| P(V) Impurities | ≤ 1.0% | ³¹P NMR | Measures the level of oxidized phosphoramidite, which is inactive in coupling and terminates the growing chain.[2] |
| Other P(III) Impurities | ≤ 0.5% | ³¹P NMR | Measures other reactive phosphorus (III) species that can lead to unwanted side products.[6] |
| Water Content | ≤ 0.2% | Karl Fischer Titration | Phosphoramidites are highly sensitive to moisture, which causes hydrolysis and degradation. |
| Isomeric Purity | No detectable 2'-isomer | RP-HPLC, LC-MS | The 2'-phosphoramidite isomer is a critical impurity that leads to unnatural and detrimental 2'-5' linkages in the final RNA product. |
Diagram: Molecular Structure of 5'-DMT-2'-TBDMS-5-Me-rU-3'-CE Phosphoramidite
Caption: Structure of the this compound phosphoramidite.
Experimental Protocols for Quality Control
Trustworthy data comes from robust, well-executed protocols. Below are step-by-step methodologies for the two most critical QC experiments for phosphoramidites.
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is the gold standard for assessing the purity of the phosphoramidite and separating the two diastereomers from potential impurities.[2][7][8]
1. Materials and Reagents:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Sample: this compound phosphoramidite.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B (re-equilibration)
-
3. Procedure:
-
Prepare a sample solution by dissolving the phosphoramidite in acetonitrile to a final concentration of approximately 1.0 mg/mL.[2]
-
Vortex briefly to ensure complete dissolution. Handle the solution promptly as phosphoramidites can degrade in the presence of trace moisture.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and acquire the chromatogram.
-
Integrate all peaks. The purity is calculated as the sum of the peak areas of the two main diastereomer peaks divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Purity and Impurity Analysis by ³¹P NMR
³¹P NMR is a powerful technique that provides an unambiguous assessment of phosphorus-containing species, making it ideal for quantifying the desired P(III) phosphoramidite against its inactive, oxidized P(V) form.[2][9][10]
1. Materials and Reagents:
-
Solvent: Anhydrous Chloroform-d (CDCl₃) containing 1% (v/v) triethylamine (TEA) to prevent degradation.
-
NMR Spectrometer: A spectrometer equipped with a phosphorus probe, operating at a frequency such as 202 MHz or higher.[2]
-
Sample: this compound phosphoramidite.
2. NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgig on Bruker systems) is used to obtain singlets for each phosphorus environment.[2]
-
Relaxation Delay (D1): ≥ 2 seconds. A sufficiently long delay is critical for accurate quantification.[2]
-
Acquisition Time (AQ): ≥ 1.5 seconds.[2]
-
Spectral Width (SW): ~300 ppm, centered around 100 ppm.[2]
-
Number of Scans: 128-1024, depending on sample concentration and spectrometer sensitivity.
3. Procedure:
-
Prepare the sample by dissolving ~30 mg of the phosphoramidite in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Cap the tube immediately and mix gently.
-
Acquire the ³¹P NMR spectrum using the parameters above.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Interpretation:
-
P(III) Region (Product): The two diastereomers of the phosphoramidite will appear as sharp singlets in the range of 140-155 ppm.[9]
-
P(V) Region (Oxidized Impurity): Oxidized species, such as phosphates, will appear in the range of -25 to 40 ppm.[2][11]
-
Other P(III) Impurities: Other reactive P(III) impurities may appear between 100-169 ppm, distinct from the main product peaks.[2]
-
-
Integrate the product peaks and all impurity peaks. Calculate the percentage of each species based on their relative integral values.
Diagram: Quality Control Workflow for Phosphoramidites
Caption: A typical QC workflow for incoming phosphoramidite raw materials.
The Impact of Substandard Quality on Oligonucleotide Synthesis
The rationale behind such stringent quality control becomes evident when considering the consequences of using impure phosphoramidites in an automated, multi-step synthesis process.
-
Chain Truncation: The most immediate impact of low purity is a reduction in coupling efficiency. Each failed coupling step results in a truncated oligonucleotide (e.g., n-1 sequence). While capping steps are designed to terminate these failed sequences, their accumulation reduces the overall yield of the desired full-length product and complicates downstream purification.[]
-
Sequence Errors: Reactive impurities that mimic a nucleoside phosphoramidite can be incorporated into the growing oligonucleotide chain.[1] This leads to deletions or substitutions that can be difficult or impossible to separate from the target sequence, ultimately compromising the biological function of the RNA molecule.[4] The presence of the 2'-isomer, for instance, introduces a non-natural 2'-5' linkage, which alters the structure and function of the RNA backbone.[12]
-
Process Variability and Safety: Phosphoramidites with poor thermal stability or inconsistent quality can introduce variability into the synthesis process, affecting reproducibility.[13] Furthermore, thermally unstable reagents can pose significant safety risks, particularly in large-scale manufacturing environments.[13]
By implementing the rigorous supplier qualification and analytical testing strategies outlined in this guide, researchers and manufacturers can mitigate these risks, ensuring the production of high-quality oligonucleotides for transformative research and therapeutic applications.
References
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.). PCI Synthesis.
- Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency. (n.d.). Merck.
- Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience.
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. (n.d.). Waters.
- HPLC analysis of phosphoramidites using RP or NP conditions. (2022, May 30). Lab Bulletin.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. (n.d.). Amerigo Scientific.
- The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. (2025, December 25). National Institutes of Health.
- Quality Standards for DNA phosphoramidite raw materials. (n.d.). US Pharmacopeia (USP).
- Analyzing Raw Material for Oligonucleotide Synthesis. (2024, October 15). Agilent.
- On-demand synthesis of phosphoramidites. (2021, May 12). National Institutes of Health.
- Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023, May 26). Magritek.
- DMT-2′O-TBDMS-rU-6-13C,5-d phosphoramidite. (n.d.). Sigma-Aldrich.
- Holistic control strategy of oligonucleotides starting materials. (2024, April 9). US Pharmacopeia (USP).
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI.
- Cas 922508-26-7, this compound. (n.d.). LookChem.
- Thermo Scientific TheraPure® RNA 2'-TBDMS & 2'-OMe Phosphoramidites. (n.d.). Thermo Fisher Scientific.
- China Customized this compound Factory. (n.d.). Shanghai Sharing Technologies Co., Ltd..
- This compound. (n.d.). PubChem.
- DMT-2′O-TBDMS-rA(bz) Phosphoramidite. (n.d.). Sigma-Aldrich.
- DMTr-2'-O-TBDMS-5-OMe-rU-3'-CE-Phosphoramidite. (n.d.). Huana Biomedical Technology Co.Ltd.
- DMT-2′-O-TBDMS-U-CE-Phosphoramidite. (n.d.). Hongene.
- 5'-DMT-2'-O-TBDMS-rU Phosphoramidite. (n.d.). BOC Sciences.
- 2'-TBDMS-rU. (n.d.). PubChem.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. (n.d.). Thermo Fisher Scientific.
Sources
- 1. lcms.cz [lcms.cz]
- 2. usp.org [usp.org]
- 4. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. usp.org [usp.org]
- 7. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 8. agilent.com [agilent.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.entegris.com [blog.entegris.com]
An In-depth Technical Guide to the Function of TBDMS as a 2'-Hydroxyl Protecting Group
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the intricate world of oligonucleotide synthesis, particularly for RNA-based therapeutics, the strategic use of protecting groups is paramount. Among these, the tert-butyldimethylsilyl (TBDMS) group has established itself as a cornerstone for the temporary protection of the 2'-hydroxyl function of ribonucleosides. This guide provides an in-depth technical exploration of the TBDMS protecting group, from its fundamental chemical principles to its practical application in the synthesis of RNA, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Critical Role of 2'-Hydroxyl Protection in RNA Synthesis
The synthesis of RNA oligonucleotides presents a unique challenge not encountered in DNA synthesis: the presence of a hydroxyl group at the 2' position of the ribose sugar.[1][2] This seemingly minor difference has profound implications for the synthetic strategy. The 2'-hydroxyl group is a nucleophile and, if left unprotected, can interfere with the desired 3'-to-5' phosphodiester bond formation during oligonucleotide chain elongation.[3] Furthermore, the presence of an unprotected 2'-hydroxyl group can lead to undesired side reactions, such as chain cleavage or the formation of 2'-5' phosphodiester linkages, compromising the integrity and biological activity of the final RNA molecule.[1][4]
To circumvent these issues, a temporary protecting group is installed on the 2'-hydroxyl moiety. An ideal 2'-hydroxyl protecting group must meet several stringent criteria:
-
Ease of Introduction: The protection reaction should be high-yielding and selective for the 2'-hydroxyl group.
-
Stability: The protecting group must be stable throughout the multiple steps of solid-phase oligonucleotide synthesis, including the acidic conditions of detritylation and the basic conditions of other protecting group removals.[2]
-
No Interference: The protecting group should not interfere with the efficiency of the phosphoramidite coupling reactions.
-
Orthogonal Removal: The protecting group must be removable under conditions that do not affect the integrity of the newly synthesized RNA chain, including the phosphodiester backbone and the sensitive nucleobases.[2]
The TBDMS group, a member of the silyl ether family of protecting groups, has been widely adopted as it fulfills many of these requirements.[2][5][6]
The TBDMS Group: A Profile of Stability and Selectivity
The tert-butyldimethylsilyl group is introduced to a hydroxyl function to form a TBDMS ether. The significant steric bulk of the tert-butyl group is a key feature that dictates its chemical properties.[7][8] This steric hindrance makes the silicon atom less susceptible to nucleophilic attack and the Si-O bond more resistant to cleavage under a variety of conditions compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[8][9]
Key Properties of the TBDMS Protecting Group:
| Property | Description |
| Chemical Formula | -Si(CH₃)₂(C(CH₃)₃) |
| Stability | Stable to a wide range of reaction conditions, including basic, weakly acidic, and oxidative environments.[7] |
| Introduction | Typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.[10][11] |
| Removal | Cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[3][7] |
The stability of TBDMS ethers is a significant advantage in multi-step syntheses.[8] They are approximately 10,000 times more stable towards hydrolysis than the corresponding TMS ethers, allowing for selective deprotection strategies when both are present in a molecule.[12]
The Silylation Reaction: Mechanism and Experimental Protocol
The protection of the 2'-hydroxyl group of a ribonucleoside with TBDMS is a critical first step in the preparation of RNA phosphoramidites.
Mechanism of TBDMS Protection:
The reaction proceeds via a nucleophilic attack of the hydroxyl group on the silicon atom of TBDMS-Cl. A base, typically imidazole, plays a dual role as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and as a catalyst.[10][11]
Figure 1: General workflow for the TBDMS protection of an alcohol.
Experimental Protocol: TBDMS Protection of a 2'-Hydroxyl Group
This protocol outlines the general procedure for the selective silylation of the 2'-hydroxyl group of a 5'-O-DMT protected ribonucleoside.
Materials:
-
5'-O-DMT-ribonucleoside (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 - 1.5 eq)
-
Imidazole (2.0 - 2.5 eq)
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-O-DMT-ribonucleoside in anhydrous pyridine or DMF.
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the 2'-O-TBDMS-5'-O-DMT-ribonucleoside by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of TBDMS-Cl with atmospheric moisture.
-
Anhydrous Solvents: Water will react with TBDMS-Cl, reducing the yield of the desired product.
-
Imidazole: Acts as a nucleophilic catalyst and a base to neutralize the HCl generated during the reaction.[10][11]
-
TLC Monitoring: Allows for the determination of the reaction's completion and helps to avoid over- or under-reaction.
-
Aqueous Workup: Removes the imidazole hydrochloride salt and any remaining water-soluble reagents.
-
Chromatographic Purification: Is crucial to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS and 2',3'-bis-O-TBDMS side products.[1] The formation of these isomers is a critical challenge, and their presence can lead to the incorporation of incorrect linkages during RNA synthesis.[1][4]
TBDMS in Solid-Phase RNA Synthesis: A Double-Edged Sword
While the TBDMS group is a workhorse in RNA synthesis, its use is not without challenges.[5] The steric bulk of the TBDMS group, while providing stability, can also hinder the coupling efficiency of the phosphoramidite monomer to the growing oligonucleotide chain.[1] This can lead to lower yields and the accumulation of truncated sequences, which can be difficult to separate from the full-length product.[5][13]
To overcome this, more powerful activators, such as 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole, are often used to accelerate the coupling reaction.[13]
Another significant challenge is the potential for the TBDMS group to migrate from the 2' to the 3' position during the synthesis of the phosphoramidite monomer.[4] If this occurs, the subsequent phosphitylation will happen at the 2' position, leading to the formation of unnatural 2'-5' internucleotide linkages in the final RNA oligonucleotide.[4] Careful control of reaction conditions and rigorous purification of the phosphoramidite monomers are essential to minimize this risk.
Figure 2: The solid-phase RNA synthesis cycle highlighting the stability requirement of the 2'-O-TBDMS group.
Deprotection: The Final and Most Delicate Step
The removal of the TBDMS group is the final step in liberating the synthetic RNA. This step must be performed under conditions that are mild enough to avoid degradation of the RNA backbone. The Si-O bond of the TBDMS ether is susceptible to cleavage by fluoride ions due to the high strength of the resulting Si-F bond.[3]
Mechanism of TBDMS Deprotection:
The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate. This intermediate then collapses, breaking the Si-O bond and releasing the free hydroxyl group.
Experimental Protocol: TBDMS Deprotection of Synthetic RNA
Materials:
-
Crude, fully protected RNA oligonucleotide (on solid support or cleaved)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Triethylamine trihydrofluoride (TEA·3HF) can also be used as an alternative.[13]
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Quenching solution (e.g., buffer)
-
Desalting column or appropriate purification method
Procedure:
-
Dissolve the crude RNA in the deprotection solvent.
-
Add the TBAF solution to the RNA solution.
-
Incubate the reaction at room temperature for the recommended time (typically several hours).[2]
-
Monitor the deprotection by a suitable analytical method (e.g., HPLC or mass spectrometry).
-
Once the deprotection is complete, quench the reaction.
-
Purify the deprotected RNA to remove the fluoride salts and other impurities.
Causality Behind Experimental Choices:
-
Fluoride Source: TBAF is the most common reagent due to its high reactivity and solubility in organic solvents.[7]
-
Anhydrous Conditions: While the reaction can tolerate some water, excess water can lead to side reactions and incomplete deprotection.[14]
-
Reaction Time: The time required for complete deprotection depends on the sequence and length of the RNA. Insufficient deprotection will result in a heterogeneous product, while prolonged exposure can lead to RNA degradation.
-
Purification: The removal of TBAF salts is crucial as they can interfere with downstream applications of the synthetic RNA.[14]
Troubleshooting and Advanced Considerations
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance from the TBDMS group. | Use a more potent activator; increase coupling time.[13] |
| Presence of 2'-5' Linkages | Contamination of the phosphoramidite with the 2'-phosphitylated isomer. | Use highly purified phosphoramidites; optimize monomer synthesis conditions.[4] |
| Incomplete Deprotection | Insufficient reaction time or inactive deprotection reagent. | Increase reaction time; use fresh TBAF solution. |
| RNA Degradation during Deprotection | Prolonged exposure to deprotection conditions. | Optimize deprotection time; consider alternative, milder deprotection reagents. |
Comparison with Other 2'-Hydroxyl Protecting Groups:
While TBDMS is widely used, other protecting groups have been developed to address some of its limitations.
| Protecting Group | Advantages | Disadvantages |
| TBDMS | Well-established, commercially available monomers.[5][6] | Steric hindrance, potential for migration.[1][4] |
| TOM (Triisopropylsilyloxymethyl) | Reduced steric hindrance, no migration.[1] | Less commercially available. |
| TBDPS (tert-Butyldiphenylsilyl) | More stable than TBDMS to acidic conditions.[9] | More difficult to remove. |
The choice of protecting group depends on the specific requirements of the synthesis, including the length and sequence of the RNA, and the desired purity of the final product.
Conclusion
The tert-butyldimethylsilyl group has proven to be an invaluable tool for the protection of the 2'-hydroxyl group in RNA synthesis. Its robust stability and selective removal have enabled the routine synthesis of RNA oligonucleotides for a wide range of research and therapeutic applications. However, a thorough understanding of its chemical properties, the nuances of its application, and its potential pitfalls is essential for success. By carefully controlling reaction conditions, utilizing high-quality reagents, and optimizing protocols, researchers can effectively leverage the power of the TBDMS protecting group to advance the frontiers of RNA science and technology.
References
-
Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. (n.d.). National Center for Biotechnology Information. [Link]
-
What is the role of TBDMSCl in protecting groups for alcohols? (2023, April 19). Brainly.com. [Link]
-
Tert-butyldimethylsilyl chloride Definition. (n.d.). Fiveable. [Link]
-
TBDMSCl Definition. (n.d.). Fiveable. [Link]
-
RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection. (n.d.). ResearchGate. [Link]
-
tert-Butyldiphenylsilyl. (n.d.). Wikipedia. [Link]
-
Protection of 2′-Hydroxy Functions of Ribonucleosides. (2018, February 2). Science of Synthesis. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
RNA oligonucleotide synthesis. (n.d.). ATDBio. [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. [Link]
-
RNA Synthesis - Options for 2'-OH Protection. (n.d.). Glen Research. [Link]
-
Silyl Groups. (n.d.). Gelest. [Link]
-
Synthesis, deprotection, analysis and purification of RNA and ribozymes. (n.d.). Nucleic Acids Research. [Link]
-
Selective deprotection of strategy for TBS ether under mild condition. (n.d.). Applied Chemical Engineering. [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. fiveable.me [fiveable.me]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. fiveable.me [fiveable.me]
- 12. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Methyluridine into RNA Oligonucleotides using 2'-TBDMS-5-Me-rU Phosphoramidite
Introduction
The precise, site-specific incorporation of modified nucleosides into ribonucleic acid (RNA) is a foundational technology for a broad spectrum of applications, ranging from fundamental biological research to the development of next-generation therapeutics such as antisense oligonucleotides, siRNAs, and mRNA vaccines.[1] 5-Methyluridine (5-Me-rU), a naturally occurring modified nucleoside, is of significant interest due to its potential to modulate RNA structure, stability, and interactions with proteins. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable incorporation of 5-methyluridine into synthetic RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-5-Me-rU-3'-CE-phosphoramidite on an automated solid-phase RNA synthesizer.
The protocol herein is grounded in the well-established phosphoramidite chemistry, leveraging the robust tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of the ribose.[2][3][4] This strategy ensures high coupling efficiencies and minimizes side reactions during the synthesis cycle. We will delve into the mechanistic underpinnings of each step, offering not just a protocol, but a framework for understanding and troubleshooting the synthesis of 5-methyluridine-containing RNA.
The Chemistry of 2'-TBDMS Protected RNA Synthesis
Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleoside phosphoramidites to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[3] The use of a 2'-O-TBDMS protecting group is a cornerstone of modern RNA synthesis, preventing unwanted side reactions at the 2'-hydroxyl position during chain elongation.[] The synthesis cycle consists of four key chemical reactions for each nucleotide addition:
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside or the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The 2'-TBDMS-5-Me-rU phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage.[3][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences) in the final product.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing agent.
This cycle is repeated for each nucleotide in the desired sequence. Following the completion of the synthesis, a two-step deprotection procedure is employed to remove the protecting groups from the nucleobases, the phosphate backbone, and finally, the 2'-hydroxyl groups.[2][7]
Experimental Workflow Overview
The successful synthesis of 5-methyluridine-containing RNA oligonucleotides requires careful attention to detail at each stage of the process, from initial sequence design to final purification and analysis. The following diagram illustrates the major steps involved.
Caption: High-level workflow for the synthesis of 5-Me-rU modified RNA.
Materials and Reagents
Consistent and high-quality reagents are paramount for successful RNA synthesis.
| Reagent | Recommended Grade/Supplier | Storage Conditions |
| 5'-DMT-2'-TBDMS-5-Me-rU-3'-CE Phosphoramidite | Anhydrous, high purity | -20°C, under Argon |
| Standard 2'-TBDMS RNA Phosphoramidites (A,C,G) | Anhydrous, high purity | -20°C, under Argon |
| Solid Support (CPG) | Pre-loaded with the first nucleoside or universal | Room Temperature, desiccated |
| Activator (ETT or BTT) | 0.25 M in Anhydrous Acetonitrile | Room Temperature, under Argon |
| Deblocking Solution (TCA in DCM) | 3% Trichloroacetic Acid in Dichloromethane | Room Temperature, in a tightly sealed container |
| Capping Reagents (Cap A & Cap B) | Acetic Anhydride/Pyridine/THF and N-Methylimidazole/THF | Room Temperature |
| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine | Room Temperature, protected from light |
| Anhydrous Acetonitrile | <30 ppm H₂O | Room Temperature, under Argon |
| Cleavage & Base Deprotection Solution | Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v) | 4°C |
| 2'-TBDMS Deprotection Reagent | Triethylamine trihydrofluoride (TEA·3HF) | Room Temperature |
Detailed Protocol for Automated RNA Synthesis
This protocol is designed for a standard automated RNA synthesizer and may require minor modifications based on the specific instrument and scale of synthesis.
Preparation of Reagents and Synthesizer
-
Phosphoramidite Solutions: Dissolve the this compound phosphoramidite and other RNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Activator Solution: Use a 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile. BTT is known to provide faster coupling kinetics.[2][7][8]
-
Synthesizer Priming: Ensure all reagent lines on the synthesizer are properly primed to eliminate any air bubbles and ensure accurate delivery of reagents.
The Synthesis Cycle
The following diagram details the chemical transformations occurring in each step of the synthesis cycle.
Caption: The four-step cycle of solid-phase RNA synthesis.
-
Step 1: Detritylation: The column containing the solid support is washed with anhydrous acetonitrile, followed by the delivery of the deblocking solution (3% TCA in DCM) to remove the 5'-DMT group. A thorough wash with acetonitrile is crucial to remove all traces of acid before the coupling step.
-
Step 2: Coupling: The this compound phosphoramidite and activator are simultaneously delivered to the synthesis column. A coupling time of 6 minutes is recommended when using ETT as the activator, while a 3-minute coupling time is generally sufficient with the more reactive BTT.[8] The coupling efficiency for 2'-TBDMS protected monomers is typically high, in the range of 97.5-99%.[4]
-
Step 3: Capping: After coupling, the unreacted 5'-hydroxyl groups are capped by the delivery of capping reagents. This step is critical to prevent the formation of deletion sequences.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester by the addition of the iodine solution.
This four-step cycle is repeated until the full-length RNA sequence is assembled.
Post-Synthesis Cleavage and Deprotection
A two-step deprotection protocol is essential for RNA synthesized with 2'-TBDMS protection to ensure the integrity of the final product.[2][9]
Step 1: Cleavage from Support and Base/Phosphate Deprotection
-
Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA).
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of the AMA solution to the vial.
-
Incubate at 65°C for 10 minutes.[9] This treatment cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone and the acyl protecting groups from the nucleobases.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Step 2: Removal of the 2'-TBDMS Protecting Groups
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF).
-
Procedure:
-
To the dried oligonucleotide from the previous step, add a solution of TEA·3HF in a suitable solvent (e.g., DMSO or NMP). A common formulation is 1.5 mL N-methylpyrrolidinone, 750 µL TEA, and 1.0 mL TEA·3HF.[10]
-
Incubate the mixture at 65°C for 2.5 hours.[8]
-
After incubation, quench the reaction by adding a suitable buffer or water.
-
The fully deprotected RNA is now ready for purification.
-
Purification and Analysis
The crude, deprotected RNA oligonucleotide will contain the full-length product as well as truncated sequences. Purification is necessary to isolate the desired product.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC are effective methods for purifying RNA oligonucleotides.[7] For longer sequences, denaturing polyacrylamide gel electrophoresis (PAGE) can also be used.
-
Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Inefficient detritylation- Secondary structure formation | - Use fresh, high-quality reagents- Increase coupling time[11]- Use a stronger activator like BTT[8] |
| Presence of Deletion Sequences | - Incomplete capping- Inefficient coupling | - Ensure fresh capping reagents and adequate capping time- Optimize coupling conditions (see above) |
| RNA Degradation | - Premature removal of 2'-TBDMS groups- RNase contamination | - Use the recommended two-step deprotection protocol[9][12]- Maintain an RNase-free environment during workup |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the incorporation of 5-methyluridine into RNA oligonucleotides using this compound phosphoramidite. By understanding the chemical principles behind each step and adhering to the recommended procedures, researchers can confidently synthesize high-quality modified RNA for a wide array of applications in research and therapeutic development. The use of high-quality reagents and careful execution of the deprotection steps are particularly critical for achieving optimal results.
References
- RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. (n.d.).
- Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. (n.d.).
- Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. (2012, June). PubMed.
- Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups. (n.d.).
- Synthesis, deprotection, analysis and purification of RNA and ribozymes. (n.d.).
- Standard Protocol for Solid-Phase RNA Synthesis Using 2'-TBDMS-rU. (n.d.). Benchchem.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020, July 23). MDPI.
- RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. (2005). PubMed.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. (n.d.). BOC Sciences.
- Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate.
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.).
- An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks.
- Application Notes and Protocols for 2'-TBDMS-rU Phosphoramidite in Automated RNA Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols: Site-Specific RNA Modification Using 5'-O-DMT-2'-TBDMS-Uridine. (n.d.). Benchchem.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). NIH.
- (PDF) Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. (n.d.). ResearchGate.
- Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. (n.d.). Glen Research.
- Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. (n.d.). NIH.
- 2'-O-MOE-5MeU-3'-phosphoramidite. (2025, April 29). ChemicalBook.
- 5'-O-DMTr-2'-O-TBDMS-5-methoxyuridine-3'-(cyanoethyl-N,N-diisopropyl)phosphoramidite. (n.d.).
- DMT-2 O-TBDMS-rC(ac) Phosphoramidite. (n.d.). Sigma-Aldrich.
- DMT-2′O-TBDMS-rU-1,3- 15 N 2 phosphoramidite. (n.d.). Sigma-Aldrich.
- DMTr-2'-O-TBDMS-5-OMe-rU-3'-CE-Phosphoramidite. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. glenresearch.com [glenresearch.com]
Protocol & Application Notes: Robust Deprotection of the 2'-TBDMS Group in RNA Synthesis Using Tetrabutylammonium Fluoride (TBAF)
An Application Guide for Researchers
Introduction: The Critical Role of 2'-Hydroxyl Protection in RNA Synthesis
The chemical synthesis of oligoribonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostic research. Unlike DNA synthesis, the presence of the 2'-hydroxyl group on the ribose sugar introduces a significant chemical challenge. This vicinal diol system is susceptible to intramolecular catalysis, leading to phosphodiester bond cleavage and isomerization under conditions used during synthesis.[1] Consequently, the transient protection of this 2'-hydroxyl group is paramount for the successful assembly of full-length, biologically active RNA.
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely adopted protecting groups for the 2'-hydroxyl position due to its relative stability during the phosphoramidite coupling cycle and its selective lability under specific conditions.[2][3] The final and often most critical step after chain assembly and base deprotection is the quantitative and clean removal of this silyl ether to liberate the native RNA molecule.
Tetrabutylammonium fluoride (TBAF) has long been the reagent of choice for this transformation.[4][5] Its utility stems from the exceptionally high affinity of the fluoride ion for silicon, which drives the selective cleavage of the Si-O bond.[6] This application note provides a comprehensive technical guide for researchers on the mechanism, execution, and optimization of the TBAF-mediated deprotection of 2'-TBDMS protected RNA. It consolidates field-proven protocols with an in-depth discussion of the underlying chemistry to empower scientists to achieve higher yields and purity in their synthetic RNA campaigns.
The Deprotection Mechanism: A Fluoride-Driven Pathway
The efficacy of TBAF in cleaving silyl ethers is rooted in fundamental chemical principles. The reaction is a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group.[4][7] The process can be dissected into two key stages:
-
Nucleophilic Attack and Formation of a Pentacoordinate Intermediate: The small and highly electronegative fluoride ion (F⁻) acts as a potent nucleophile towards the electron-deficient silicon atom. This attack results in the formation of a transient, hypervalent, pentacoordinate silicon intermediate.[4][8]
-
Collapse of the Intermediate and Product Formation: The driving force for the reaction is the formation of the exceptionally strong silicon-fluoride (Si-F) bond (bond energy ~580 kJ/mol). This favorable thermodynamic outcome facilitates the collapse of the pentacoordinate intermediate, leading to the cleavage of the weaker silicon-oxygen (Si-O) bond. This releases the free 2'-hydroxyl group (as an alkoxide) and the stable tert-butyldimethylsilyl fluoride byproduct. A final protonation step during aqueous workup yields the desired deprotected RNA.[9]
The overall workflow involves the initial cleavage and deprotection of base and phosphate groups, followed by the specific desilylation step.
Figure 1: General experimental workflow for RNA deprotection.
Core Experimental Protocol: TBAF-Mediated Desilylation
This protocol is a standard method for removing the 2'-O-TBDMS group after the synthetic RNA has been cleaved from the solid support and the base/phosphate protecting groups have been removed.[10]
3.1 Reagents and Materials
-
Crude RNA Pellet: Dried pellet post-cleavage and base deprotection.
-
Tetrabutylammonium Fluoride (TBAF): 1.0 M solution in Tetrahydrofuran (THF). Use a reliable commercial source and handle under an inert atmosphere.
-
Quenching Buffer: 1.0 M Triethylammonium acetate (TEAA), pH 7.0, or 50 mM TEAB.[10]
-
Solvents: Anhydrous THF, Dimethyl sulfoxide (DMSO) (optional), RNase-free water.
-
Equipment: Sterile, RNase-free microcentrifuge tubes or glass vials, vortex mixer, heating block or water bath, centrifugal vacuum concentrator (SpeedVac), equipment for purification (e.g., HPLC, SPE cartridges).
3.2 Step-by-Step Methodology
-
Preparation of the RNA Pellet:
-
Desilylation Reaction:
-
To the dried RNA pellet, add 1.0 M TBAF in THF. A typical volume is 1 mL for a 1 µmol scale synthesis.[10]
-
Scientist's Note: For sequences that are difficult to dissolve in pure THF, the pellet can first be dissolved in a small volume of anhydrous DMSO (e.g., 100-200 µL) before adding the TBAF solution.
-
Seal the vial tightly and vortex thoroughly to ensure complete dissolution of the pellet.
-
Incubate the reaction at room temperature. Reaction times can vary significantly based on sequence length and steric hindrance, but a standard duration is 12-24 hours.[10][12]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by anion-exchange HPLC or LC-MS by taking small aliquots, quenching them, and analyzing for the disappearance of the TBDMS groups.
-
-
Quenching and Work-up:
-
Upon completion, quench the reaction by adding an appropriate quenching buffer. For a 1 mL TBAF reaction, add 1.5 - 9 mL of 50 mM TEAB or 1 M TEAA.[10] This neutralizes the basicity of the reagent and prepares the sample for purification.
-
The quenched solution can be refrigerated at 4°C until purification.
-
-
Purification:
-
The high concentration of non-volatile TBAF salts necessitates a robust purification step.[12]
-
Anion-Exchange Solid-Phase Extraction (SPE): Cartridges like the Qiagen-tip 500 are effective for desalting and purifying the deprotected oligonucleotide.[10]
-
Reversed-Phase HPLC: This is the method of choice for high-purity applications, especially if a 5'-DMT group was retained for "Trityl-on" purification.
-
Precipitation: Following desilylation with certain reagents like TEA·3HF, direct precipitation with n-butanol is possible. However, this is generally not effective for standard TBAF reactions due to the high organic content and solubility of TBAF salts.[10]
-
Key Parameters for Optimization and Troubleshooting
Achieving quantitative deprotection while preserving the integrity of the RNA backbone requires careful control of several parameters.
4.1 The Critical Role of Water Content
Commercially available TBAF in THF is typically sold as a trihydrate and contains varying amounts of water.[13] The water content is a critical, often overlooked, parameter.
-
Excess Water (>5% w/w): Hogrefe et al. demonstrated that excess water can significantly slow down or prevent the complete desilylation of pyrimidine (Uridine and Cytidine) residues, while purine (Adenosine and Guanosine) desilylation is less affected.[11][14]
-
Anhydrous TBAF: While highly reactive, completely anhydrous TBAF is a strong base and can promote phosphodiester bond cleavage, leading to degradation of the RNA product.[15]
Recommendation: For consistent results, use a fresh bottle of high-quality 1M TBAF in THF or dry the solution over activated 3Å molecular sieves to reduce the water content to <5% (w/w).[11]
4.2 Potential Side Reactions
-
Phosphodiester Bond Cleavage: The fluoride ion and residual hydroxides in the TBAF solution can catalyze the cleavage of the RNA backbone. This is exacerbated by prolonged reaction times (>24 hours) and elevated temperatures. It is crucial to perform the reaction at room temperature unless absolutely necessary and to monitor its progress to avoid extended exposure.[16]
-
Incomplete Deprotection: This is the most common failure mode, often resulting from sterically hindered TBDMS groups, insufficient reaction time, or high water content in the TBAF reagent.[15][16]
4.3 Alternative Fluoride Reagents
While TBAF is the historical standard, several alternative reagents have been developed to overcome its limitations.
| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |
| TBAF | 1M in THF, Room Temp, 12-24 h | Well-established, effective for many sequences. | Sensitive to water, long reaction times, produces non-volatile salts complicating purification. | [10][12] |
| TEA·3HF | Neat or in NMP/DMSO, 65°C, 1.5-2.5 h | Faster, less sensitive to water, volatile byproducts simplify purification via precipitation. | Highly corrosive, requires heating which can be detrimental to sensitive modifications. | [12][17][18][19][20] |
| NH₄F | In MeOH/EtOH/Water, 55°C, 2h | Less hazardous than TEA·3HF, efficient, easy to handle. | Requires heating, optimization may be needed for complex sequences. | [3] |
4.4 Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. High water content in TBAF reagent.[11][14]2. Insufficient reaction time.3. Steric hindrance around the 2'-OH. | 1. Use fresh TBAF or dry over molecular sieves.2. Extend reaction time and monitor by LC-MS.3. Consider gentle heating (e.g., 35-40°C), but monitor closely for degradation. |
| Low Yield / RNA Degradation | 1. TBAF reagent is too basic (anhydrous).[15]2. Reaction time is too long or temperature is too high.3. Presence of RNase contamination. | 1. Buffer the reaction by adding acetic acid (e.g., 1.5 eq. relative to TBAF).[21]2. Optimize for the minimum required time and run at room temperature.3. Ensure all materials, reagents, and water are strictly RNase-free.[17] |
| Difficulty in Downstream Purification | 1. High concentration of TBAF salts co-eluting with the product.[12]2. Poor recovery from precipitation. | 1. Use anion-exchange SPE cartridges designed for oligonucleotide desalting.[10]2. Consider switching to a protocol using a volatile reagent like TEA·3HF if precipitation is the desired purification method.[20] |
Conclusion
The deprotection of the 2'-TBDMS group is a critical step that dictates the final yield and purity of synthetic RNA. While the use of TBAF is a well-established and effective method, its success hinges on a clear understanding of the reaction mechanism and careful control over key parameters, particularly the water content of the reagent. By following the robust protocol outlined in this guide and considering the optimization and troubleshooting advice provided, researchers can confidently and consistently produce high-quality RNA for a wide range of scientific applications. For challenging sequences or high-throughput needs, evaluating alternative fluoride sources like TEA·3HF may offer significant advantages in speed and purification efficiency.
References
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers? [Online]. Available at: [Link]
-
University of Massachusetts Chan Medical School. (n.d.). Protocol 5: Deprotection and Purification of Synthetic RNA. [Online]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Online]. Available at: [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. [Online]. Available at: [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Online]. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Online]. Available at: [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. [Online]. Available at: [Link]
-
Westman, E., & Strömberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(12), 2430–2431. [Online]. Available at: [Link]
-
YouTube. (2020). TBAF Deprotection Mechanism | Organic Chemistry. [Online]. Available at: [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Online]. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tetrabutylammonium Fluoride (TBAF) CAS: 429-41-4: Comprehensive Overview and Applications. [Online]. Available at: [Link]
-
Sheng, J. (2018). Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. [Online]. Available at: [Link]
-
LGC Axolabs. (n.d.). An Alternative Desilylation Condition using NH₄F. [Online]. Available at: [Link]
-
GalChimia. (2011). Just a little, please. [Online]. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Online]. Available at: [Link]
-
Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). . [Online]. Available at: [Link]
-
BMC Chemistry. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Online]. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Online]. Available at: [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. [Online]. Available at: [Link]
-
Indian Journal of Chemistry. (2002). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. [Online]. Available at: [Link]
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739–4741. [Online]. Available at: [Link]
-
Applied Chemical Engineering. (2020). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. [Online]. Available at: [Link]
-
Kishi, Y., et al. (2009). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 11(4), 891–894. [Online]. Available at: [Link]
-
Harris, M. E., & Piccirilli, J. A. (2004). Understanding the transition states of phosphodiester bond cleavage: Insights from heavy atom isotope effects. Biopolymers, 73(1), 110-129. [Online]. Available at: [Link]
Sources
- 1. harris.chem.ufl.edu [harris.chem.ufl.edu]
- 2. phenomenex.com [phenomenex.com]
- 3. axolabs.com [axolabs.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 18. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for the Synthesis of siRNA using 2'-TBDMS-5-Me-rU Phosphoramidite
Abstract
The advent of RNA interference (RNAi) has catalyzed a new era in therapeutic development and functional genomics, with small interfering RNAs (siRNAs) at its core. The efficacy, stability, and safety of these synthetic oligonucleotides are critically dependent on their chemical composition and purity. This guide provides a comprehensive technical overview and detailed protocols for the solid-phase synthesis of siRNAs incorporating 5-methyluridine (5-Me-rU), utilizing the robust and widely adopted 2'-O-tert-butyldimethylsilyl (TBDMS) protection strategy. We will explore the scientific rationale behind key methodological choices, from the phosphoramidite chemistry cycle to the final deprotection and purification, offering researchers the foundational knowledge required for high-efficiency siRNA synthesis.
Introduction: The Rationale for Modified siRNA Synthesis
Chemical synthesis is the cornerstone of siRNA production for therapeutic and research applications, allowing for the precise introduction of modifications to enhance biological performance. While standard RNA phosphoramidites are effective, strategic modifications can significantly improve the drug-like properties of siRNAs.
The Role of the 2'-TBDMS Protecting Group
The synthesis of RNA is inherently more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected during synthesis to prevent unwanted side reactions and chain branching. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for this purpose due to its chemical stability under the acidic conditions of detritylation and the basic conditions of nucleobase deprotection.[1][2] Its steric bulk, however, necessitates optimized coupling conditions compared to DNA synthesis.[1] The TBDMS group is reliably cleaved at the end of the synthesis using a fluoride-based reagent.[3][4]
The Significance of 5-Methyluridine (5-Me-rU) in siRNA
The incorporation of modified nucleosides is a key strategy to modulate the properties of siRNA. 5-methyluridine, which is structurally analogous to thymidine in DNA, is a naturally occurring RNA modification.[5] Its inclusion in synthetic siRNAs can offer several advantages:
-
Increased Nuclease Resistance: The methyl group can provide steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, thereby prolonging the half-life of the siRNA in biological systems.
-
Enhanced Thermal Stability: The modification can increase the thermal stability (melting temperature, Tm) of the siRNA duplex.[6]
-
Modulation of Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune receptors like Toll-like receptors (TLRs), triggering an unwanted immune response. Certain modifications, including 5-methylation, can help the siRNA evade this recognition, reducing off-target inflammatory effects.[7]
The Chemistry of Solid-Phase RNA Synthesis
The synthesis of siRNA oligonucleotides is performed on an automated synthesizer using the phosphoramidite method, which involves a four-step cycle for each nucleotide addition.[][9][10]
Diagram: The Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Critical Steps Explained:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the next reaction. This is typically done with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[11]
-
Coupling: The this compound phosphoramidite is activated by a reagent such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylmercapto-1H-tetrazole (BMT).[4][12] The activated phosphoramidite then couples with the free 5'-hydroxyl of the growing oligonucleotide chain. Due to the steric hindrance of the 2'-TBDMS group, this step requires longer reaction times (e.g., 6-15 minutes) compared to DNA synthesis to achieve high coupling efficiency.[1][3]
-
Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in n-1 impurities), any unreacted 5'-hydroxyl groups are irreversibly blocked (capped). For RNA synthesis, tert-butylphenoxyacetic anhydride is often used as the capping reagent to avoid potential side reactions.[1]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of THF, pyridine, and water.[11]
This four-step cycle is repeated for each nucleotide until the desired sequence is assembled.
Detailed Synthesis and Processing Protocol
This protocol outlines the entire workflow from automated synthesis to the final purified siRNA duplex.
Pre-Synthesis: Reagent and Amidite Preparation
-
Phosphoramidite Solution: Dissolve the this compound phosphoramidite and other required RNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M). Ensure the water content of the acetonitrile is < 30 ppm.
-
Activator Solution: Prepare the activator solution (e.g., 0.25 M S-Ethyltetrazole in acetonitrile) as per manufacturer guidelines.[3]
-
Synthesizer Reagents: Ensure all other synthesizer bottles (Deblock, Capping, Oxidation, and wash solvents) are filled with fresh, high-quality reagents.
Table 1: Key Reagents for Automated Synthesis
| Reagent | Purpose | Typical Composition |
| Deblock Solution | Removes 5'-DMT group | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |
| Activator | Activates phosphoramidite for coupling | 0.25 M 5-Ethyltetrazole (ETT) in Acetonitrile |
| Capping Reagents | Blocks unreacted 5'-OH groups | Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF |
| Oxidation Solution | Oxidizes phosphite to phosphate | 0.02 M Iodine in THF/Pyridine/Water |
| Anhydrous Acetonitrile | Primary solvent for phosphoramidites/activator | High-purity, < 30 ppm H₂O |
Automated Solid-Phase Synthesis
Program the oligonucleotide synthesizer with the desired siRNA sequence. The key parameter to adjust for RNA synthesis is the coupling time.
Table 2: Recommended Synthesis Parameters
| Parameter | DNA Synthesis | RNA Synthesis (2'-TBDMS) | Rationale |
| Coupling Time | 30 - 60 sec | 6 - 15 min | Overcomes steric hindrance from the bulky 2'-TBDMS group.[1][3] |
| Activator | Tetrazole | ETT or BMT | More potent activators provide higher coupling efficiency for RNA.[4] |
Upon completion, it is recommended to leave the final 5'-DMT group on the oligonucleotide ("DMT-on") as it greatly facilitates subsequent purification.[13]
Post-Synthesis: Cleavage and Deprotection
This is a critical two-stage process to liberate the crude siRNA from the solid support and remove all remaining protecting groups.
Diagram: Post-Synthesis Workflow
Sources
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. researchgate.net [researchgate.net]
- 6. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. twistbioscience.com [twistbioscience.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Incorporation of 2'-TBDMS-5-Me-rU into Custom RNA Oligonucleotides
Introduction: The Significance of 5-Methyluridine in RNA and the Role of 2'-TBDMS Protection
The post-transcriptional modification of RNA nucleobases is a critical layer of gene regulation and structural stabilization. 5-methyluridine (m5U), one of the most common RNA modifications, is integral to the structural integrity and function of various RNA molecules, particularly transfer RNAs (tRNAs).[1][2][3] The presence of m5U has been shown to modulate ribosome translocation and can influence protein synthesis.[2][4] The ability to site-specifically incorporate m5U into synthetic RNA oligonucleotides is therefore a powerful tool for researchers in molecular biology, drug development, and diagnostics, enabling detailed studies of RNA structure-function relationships and the development of novel RNA-based therapeutics.[1][5]
The chemical synthesis of RNA oligonucleotides presents a unique challenge due to the presence of the 2'-hydroxyl group on the ribose sugar, which is susceptible to undesired side reactions.[][7] To overcome this, a protecting group strategy is employed, and the tert-butyldimethylsilyl (TBDMS or TBS) group is a well-established and widely used protecting group for the 2'-hydroxyl position.[7][8][9] The TBDMS group offers a robust shield during the iterative steps of solid-phase synthesis while being removable under specific conditions that do not compromise the integrity of the RNA chain.[7][10]
This document provides a comprehensive guide for the incorporation of 2'-TBDMS-5-Me-rU phosphoramidite into custom RNA oligonucleotides. We will delve into the intricacies of phosphoramidite chemistry tailored for this modified nucleoside, detailing the synthesis, deprotection, and purification protocols. The causality behind each experimental step will be explained to ensure a thorough understanding and successful implementation in your research.
Materials and Reagents
For the successful synthesis of 5-methyluridine-containing RNA oligonucleotides, high-quality reagents are paramount.
| Reagent | Supplier | Purpose |
| This compound Phosphoramidite | Various | Modified nucleoside for incorporation |
| Standard 2'-TBDMS RNA Phosphoramidites (A, C, G) | Various | Standard ribonucleoside building blocks |
| Controlled Pore Glass (CPG) Solid Support | Various | Solid phase for oligonucleotide synthesis |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Synthesis Grade | Detritylation: Removal of the 5'-DMT group |
| 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylmercapto)-1H-tetrazole (BMT) | Synthesis Grade | Activator for the coupling reaction[8] |
| Acetic Anhydride/Lutidine/THF | Synthesis Grade | Capping of unreacted 5'-hydroxyl groups |
| Iodine/Water/Pyridine | Synthesis Grade | Oxidation of the phosphite triester linkage |
| Anhydrous Acetonitrile | Synthesis Grade | Washing and reagent solvent |
| Ammonium Hydroxide/Ethanol (3:1, v/v) | Reagent Grade | Cleavage from support and base deprotection |
| Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO/TEA | Reagent Grade | Removal of 2'-TBDMS protecting groups[8][11] |
| HPLC Grade Acetonitrile and Water | HPLC Grade | Mobile phases for purification |
| Triethylammonium Acetate (TEAA) Buffer | HPLC Grade | Ion-pairing agent for reverse-phase HPLC |
Experimental Protocols
Part 1: Solid-Phase Synthesis of this compound Containing RNA
The synthesis of RNA oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry.[][12][13] The process involves a cycle of four chemical reactions for each nucleotide addition.
Caption: Two-Step Deprotection Workflow for TBDMS-Protected RNA.
Protocol:
-
Step 1: Cleavage and Base Deprotection a. Transfer the CPG support from the synthesis column to a screw-cap vial. b. Add a solution of concentrated ammonium hydroxide and ethanol (3:1, v/v) to the CPG. c. Seal the vial tightly and heat at 55°C for 5-8 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone. [7] d. Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube. e. Dry the oligonucleotide solution to a pellet using a vacuum concentrator.
-
Step 2: Removal of 2'-TBDMS Groups a. To the dried oligonucleotide pellet, add a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or a mixture of TEA and TEA·3HF in dimethyl sulfoxide (DMSO). [11] b. Incubate the mixture at 65°C for 2.5 hours. [11]This step specifically removes the TBDMS groups from the 2'-hydroxyl positions. c. Quench the reaction by adding an appropriate quenching buffer as recommended by the reagent supplier.
Part 3: Purification and Quality Control
Purification is a critical step to isolate the full-length product from truncated sequences and other impurities. [14][15]For modified oligonucleotides, HPLC is the recommended purification method. [15][16] Recommended Purification Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is particularly effective for purifying "DMT-on" oligonucleotides. The lipophilic DMT group strongly binds to the stationary phase, allowing for excellent separation of the full-length product from shorter, "DMT-off" failure sequences. [14] Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient of increasing Acetonitrile concentration |
| Detection | UV Absorbance at 260 nm |
Protocol:
-
Sample Preparation: Resuspend the quenched deprotection reaction mixture in mobile phase A.
-
Injection and Separation: Inject the sample onto the equilibrated RP-HPLC column. Run the gradient program to separate the DMT-on oligonucleotide.
-
Fraction Collection: Collect the major peak corresponding to the DMT-on product.
-
DMT Removal: Treat the collected fraction with an acidic solution (e.g., 80% acetic acid) to remove the 5'-DMT group.
-
Desalting: Desalt the final oligonucleotide using a desalting column or by ethanol precipitation to remove the TEAA buffer salts.
Quality Control:
The purity and identity of the final 5-methyluridine-containing RNA oligonucleotide should be confirmed by:
-
Analytical HPLC: To assess the purity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight of the synthesized oligonucleotide.
Conclusion
The incorporation of this compound into synthetic RNA oligonucleotides is a robust and reliable process when the specific requirements of RNA chemistry are respected. By optimizing coupling times, employing a two-step deprotection strategy, and utilizing high-resolution purification techniques like RP-HPLC, researchers can obtain high-quality modified RNA oligonucleotides. These custom-synthesized molecules are invaluable for a wide array of applications, from fundamental studies of RNA biology to the development of next-generation RNA-based diagnostics and therapeutics.
References
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]
-
Beal, P. A., et al. (2008). Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. The Journal of Organic Chemistry, 73(19), 7457–7465. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
- Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In Current Protocols in Nucleic Acid Chemistry (Chapter 3, Unit 3.6). John Wiley & Sons, Inc.
-
Zewge, D. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Current Protocols in Nucleic Acid Chemistry, 49(1), Unit3.21. [Link]
-
Caruthers, M. H. (2013). The Chemical Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268–14289. [Link]
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]
-
Wu, C., et al. (2025). Recent Advances in the Biological Functions of 5-Methyluridine (m5U) RNA Modification. ResearchGate. Retrieved from [Link]
-
Sheng, J., et al. (2020). Synthesis of 5-Cyanomethyluridine (cnm5U) and 5-Cyanouridine (cn5U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e114. [Link]
-
Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. Retrieved from [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]
-
Clark, W. C., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2401743121. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
YMC America, Inc. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 5-Methyluridine, 5-Me-U Oligonucleotide Modification. Retrieved from [Link]
-
Clark, W. C., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PubMed. [Link]
-
He, J., et al. (2025). iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. ResearchGate. Retrieved from [Link]
-
Jaworska, M., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(23), 5543. [Link]
-
Sad, O. A., et al. (2023). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NAR Molecular Medicine, 5(1), oqad001. [Link]
- Scaringe, S. A. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 5(1), 3.6.1–3.6.12.
-
Bio-Synthesis Inc. (n.d.). 5-Methylcytidine, 5-Me-C Oligonucleotide Modification. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 7. atdbio.com [atdbio.com]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atdbio.com [atdbio.com]
- 15. labcluster.com [labcluster.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
Application Note: A Comprehensive Guide to the HPLC Purification of Oligonucleotides Containing 5-Methyluridine
Abstract
The therapeutic and diagnostic potential of synthetic oligonucleotides is rapidly expanding, with chemical modifications playing a pivotal role in enhancing their efficacy, stability, and safety.[1][2] 5-methyluridine, a common modification, introduces a methyl group that subtly alters the molecule's physicochemical properties, specifically its hydrophobicity. Achieving the high purity required for clinical and demanding research applications necessitates robust purification methodologies.[3] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) stands as the gold standard for this purpose.[4][5] This guide provides a detailed examination of the principles, critical parameters, and step-by-step protocols for the successful purification of oligonucleotides containing 5-methyluridine, tailored for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge of Modified Oligonucleotides
The solid-phase chemical synthesis of oligonucleotides, while highly efficient, is an imperfect process. Even with coupling efficiencies exceeding 99%, the synthesis of a 25-mer oligonucleotide can result in less than 80% of the desired full-length product (FLP).[6] The crude synthetic mixture is complex, containing not only the FLP but also a variety of closely related impurities such as truncated sequences (n-1, n-2, etc.), incompletely deprotected sequences, and other synthesis-related by-products.[7]
For oligonucleotides intended for therapeutic use or sensitive molecular biology applications, such impurities can compromise safety and efficacy, making their removal paramount.[4] The introduction of modifications like 5-methyluridine adds another layer of complexity. The methyl group at the 5-position of the uracil base increases the overall hydrophobicity of the oligonucleotide.[8] While this modification can be beneficial for biological activity, it directly influences chromatographic behavior and must be accounted for during method development. This application note elucidates a comprehensive strategy using IP-RP-HPLC to achieve high-purity oligonucleotides containing 5-methyluridine.
The Mechanism of Ion-Pair Reversed-Phase HPLC
Standard reversed-phase chromatography is ineffective for oligonucleotides due to their highly polar, polyanionic nature, which results from the negatively charged phosphate backbone.[9] This charge causes the molecules to be repelled by the hydrophobic stationary phase, leading to poor retention and separation.
IP-RP-HPLC overcomes this challenge by introducing a positively charged ion-pairing agent into the mobile phase.[9][10] This agent, typically a tertiary amine like triethylamine (TEA), forms a neutral, charge-masked complex with the negatively charged phosphate groups of the oligonucleotide. This newly formed ion pair is significantly more hydrophobic than the oligonucleotide alone, allowing it to be retained and separated on a nonpolar stationary phase, such as C8 or C18.[9] Elution is then achieved by applying a gradient of an organic solvent, like acetonitrile, which disrupts the hydrophobic interactions and releases the ion-paired oligonucleotides from the column in order of increasing hydrophobicity.
Figure 1: Mechanism of Ion-Pair Reversed-Phase Chromatography.
Method Development: Key Parameters and Strategy
A successful purification protocol relies on the careful optimization of several interconnected parameters. The unique properties of 5-methyluridine-containing oligonucleotides guide these choices.
The Influence of 5-Methyluridine
The core principle guiding this method is the increased hydrophobicity imparted by the 5-methyl group. This makes a 5-methyluridine-containing oligonucleotide more retentive on a reversed-phase column than its unmodified counterpart of the same length. This enhanced retention can be leveraged to improve separation from shorter, less hydrophobic failure sequences. However, it also means that a stronger organic mobile phase concentration may be required for elution.[8]
Purification Strategy: The "Trityl-On" Advantage
A highly effective strategy for purifying synthetic oligonucleotides involves leveraging the 5'-dimethoxytrityl (DMT) protecting group. This large, hydrophobic group is left on the terminus of the full-length product after synthesis (termed "trityl-on"), while failure sequences, which are capped during synthesis, do not possess it.[11]
-
Initial "Trityl-On" Purification: The crude mixture is first subjected to IP-RP-HPLC. The DMT-bearing full-length product is significantly more hydrophobic and thus much more strongly retained than the "trityl-off" failure sequences. This allows for a highly effective initial separation of the target molecule from the bulk of the impurities.[2]
-
Detritylation: The collected FLP fraction is then treated with a mild acid to cleave the DMT group.[12]
-
Final "Trityl-Off" Polishing: A second IP-RP-HPLC run is performed on the detritylated product. This "polishing" step separates the now "trityl-off" FLP from any closely eluting impurities that may have co-eluted in the first step, yielding a final product of very high purity.
Column and Mobile Phase Selection
The choice of column and mobile phase composition is critical for achieving high resolution.
| Parameter | Recommendation | Rationale & Causality |
| Stationary Phase | C8 or C18 silica-based columns with a wide pore size (e.g., 300 Å) or polymeric columns (e.g., PLRP-S).[5] | C18 provides strong hydrophobic retention suitable for oligonucleotides. Wide pores ensure the large molecules can access the bonded phase. Polymeric columns offer excellent stability at the high temperatures and pH often used for these separations.[5][6] |
| Ion-Pairing System | Option A (UV Detection): 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[13] Option B (MS Compatibility): 8-15 mM Triethylamine (TEA) with 100-400 mM Hexafluoroisopropanol (HFIP).[9][14] | TEAA is a classic, effective ion-pairing agent for UV-based purification.[14] The TEA/HFIP system is volatile, making it ideal for methods that couple HPLC with mass spectrometry (LC-MS) for identity confirmation. HFIP enhances the ion-pairing effectiveness of TEA.[14] |
| Mobile Phase A | Ion-pairing system in HPLC-grade water. | The aqueous phase that promotes binding to the column. |
| Mobile Phase B | Ion-pairing system in HPLC-grade water/acetonitrile (e.g., 50:50).[15] | Acetonitrile is the organic modifier used to elute the oligonucleotides. A gradient of increasing B% drives the separation.[13] |
| Column Temperature | 50-70 °C | Elevated temperatures are crucial for disrupting secondary structures (hairpins, duplexes) that oligonucleotides can form. This denaturation results in sharper, more symmetrical peaks and improved resolution.[1][5] |
Integrated Purification Workflow
The following diagram illustrates the complete workflow, from the initial crude product to the final, high-purity oligonucleotide.
Figure 2: End-to-end workflow for oligonucleotide purification.
Detailed Experimental Protocols
Note: All solutions should be prepared with HPLC-grade reagents and ultrapure water. Mobile phases should be filtered (0.22 µm) and degassed before use.
Protocol 1: Trityl-On Purification of Crude Oligonucleotide
This protocol is designed to separate the full-length, DMT-protected oligonucleotide from shorter, unprotected failure sequences.
-
Sample Preparation: Dissolve the crude lyophilized oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 mg/mL. Vortex thoroughly.
-
HPLC System & Column:
-
System: Preparative HPLC system with UV detector.
-
Column: A suitable preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 10 x 250 mm).
-
Column Temperature: 60 °C.
-
-
Mobile Phases (TEAA System):
-
Mobile Phase A: 100 mM TEAA in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water, pH 7.0.
-
-
Chromatographic Method:
-
Flow Rate: 4.0 mL/min.
-
Detection: 260 nm.
-
Gradient:
Time (min) % B 0.0 20 25.0 60 27.0 100 30.0 100 31.0 20 | 35.0 | 20 |
-
-
Execution: Equilibrate the column with the starting conditions for at least 5 column volumes. Inject the sample. The highly hydrophobic trityl-on peak will be the last major peak to elute.
-
Fraction Collection: Collect the main, late-eluting peak corresponding to the trityl-on product.
-
Post-Run: Lyophilize the collected fraction to dryness.
Protocol 2: Post-Purification Detritylation
This step cleaves the DMT protecting group. Careful execution is required to prevent depurination, which can occur under harsh acidic conditions.[16]
-
Reagent Preparation: Prepare a solution of 80% acetic acid in water.
-
Reaction: Dissolve the dried, trityl-on oligonucleotide from Protocol 1 in 500 µL of 80% acetic acid.
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.[12] The solution may turn orange as the trityl cation is released.
-
Quenching & Removal: Add an equal volume of water (500 µL). The dimethoxytritanol byproduct is hydrophobic and may be visible. Lyophilize the sample completely. Several co-evaporations with water may be necessary to fully remove the acetic acid.[12]
Protocol 3: Final Trityl-Off Purification (Polishing)
This final step removes any remaining impurities, yielding the highly pure target oligonucleotide.
-
Sample Preparation: Dissolve the detritylated, lyophilized oligonucleotide from Protocol 2 in Mobile Phase A.
-
HPLC System & Column: Use the same system and column as in Protocol 1.
-
Mobile Phases: Use the same mobile phases as in Protocol 1.
-
Chromatographic Method: The trityl-off product is less hydrophobic and will elute earlier. The gradient must be adjusted accordingly.
-
Flow Rate: 4.0 mL/min.
-
Detection: 260 nm.
-
Gradient:
Time (min) % B 0.0 5 25.0 45 27.0 100 30.0 100 31.0 5 | 35.0 | 5 |
-
-
Execution: Equilibrate the column, inject the sample, and monitor the separation.
-
Fraction Collection: Collect the main peak corresponding to the pure, full-length oligonucleotide.
-
Final Processing: Analyze an aliquot of the collected fraction for purity via analytical HPLC and confirm identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product. For applications sensitive to salt, a final desalting step using a suitable method like size-exclusion chromatography or reversed-phase SPE is recommended.[15]
Conclusion
The successful purification of oligonucleotides containing 5-methyluridine is readily achievable through a systematic application of ion-pair reversed-phase HPLC. By understanding the fundamental principles of the separation mechanism and leveraging a two-step "trityl-on" followed by "trityl-off" strategy, researchers can effectively remove synthesis-related impurities. Careful optimization of key parameters—most notably column chemistry, mobile phase composition, and temperature—is essential for resolving the full-length product from closely related contaminants. The protocols detailed herein provide a robust and validated framework for obtaining the high-purity modified oligonucleotides required for the advancement of nucleic acid-based research and therapeutics.
References
-
Sanghvi, Y. S., & Schulte, M. (2004). Therapeutic oligonucleotides: the state-of-the-art in purification technologies. Current Opinion in Drug Discovery & Development. [Link]
-
Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Application Note. [Link]
-
Agilent Technologies. (2022). Analysis & Purification of Therapeutic Oligonucleotides. Agilent Application Note. [Link]
-
LCGC International. (2023). Exploring New Methods for Purifying Therapeutic Oligonucleotides. LCGC International. [Link]
-
Phenomenex. Oligonucleotide Purification. Phenomenex Technical Resources. [Link]
-
Glen Research. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection. Glen Research Technical Bulletin. [Link]
-
Graj, M., et al. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. [Link]
-
Yara Scientific. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Yara Scientific Resources. [Link]
-
Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Waters Application Note. [Link]
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. ATDBio Resources. [Link]
-
Waters Corporation. (2002). HPLC Purification of Long Synthetic Oligonucleotides. ResearchGate. [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex White Paper. [Link]
-
Wang, Z., et al. (2015). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Molecules. [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Phenomenex Technical Note. [Link]
-
Fekete, S., Imiolek, M., & Lauber, M. (2023). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Journal of Chromatography Open. [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent Technical Overview. [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. University of Southampton. [Link]
-
Gilar, M., et al. (2025). Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography. Journal of Chromatography A. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic oligonucleotides: the state-of-the-art in purification technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. phenomenex.com [phenomenex.com]
Application Notes and Protocols for the Solid-Phase Synthesis of RNA Containing Modified Uridine
Introduction: The Expanding Chemical Alphabet of RNA
The central dogma of molecular biology, while foundational, is elegantly nuanced by a vast array of chemical modifications to nucleic acids. In the realm of ribonucleic acid (RNA), these modifications constitute a critical layer of regulatory control, influencing everything from transcript stability and localization to translational efficiency.[1] Uridine, a fundamental pyrimidine nucleobase, is a frequent target for such enzymatic tailoring, giving rise to a diverse family of modified nucleosides. Among the most studied are pseudouridine (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), which have garnered significant attention for their profound biological roles and therapeutic potential.[2][3]
Pseudouridine, the C5-glycoside isomer of uridine, is the most abundant RNA modification and is known to enhance the structural stability of RNA molecules, such as transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs).[3][4] More recently, the strategic incorporation of N1-methylpseudouridine into messenger RNA (mRNA) has been shown to dramatically increase protein expression while mitigating the innate immune response, a pivotal breakthrough for the development of mRNA-based vaccines and therapeutics.[2][5][6] Other modifications, like 5-methoxyuridine (mo5U), are found at the wobble position of the anticodon in certain tRNAs, playing a role in translational fidelity.[7][8]
The ability to chemically synthesize RNA oligonucleotides with site-specific incorporations of these modified uridines is paramount for both basic research and drug development.[1] It allows for the systematic investigation of their functional roles and the production of highly potent and specific RNA-based therapeutics. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA containing modified uridines, leveraging the robust and widely adopted phosphoramidite chemistry.
The Engine of Synthesis: Phosphoramidite Chemistry
Solid-phase synthesis of RNA, much like its DNA counterpart, predominantly relies on phosphoramidite chemistry.[][10][11] This method allows for the stepwise, directional assembly of a nucleic acid chain on a solid support, typically controlled pore glass (CPG). The synthesis cycle is a four-step process: deblocking, coupling, capping, and oxidation.[12]
A critical distinction in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions and degradation during synthesis.[][13] The choice of the 2'-hydroxyl protecting group is a key consideration, as it must be stable throughout the synthesis cycles and be cleanly removed during the final deprotection steps without causing cleavage or isomerization of the phosphodiester linkage.[13] The tert-butyldimethylsilyl (TBDMS) group is one of the most commonly used 2'-hydroxyl protecting groups in RNA synthesis.[13][14][15][16]
The general workflow for the solid-phase synthesis of RNA is depicted below:
Caption: Overall workflow for solid-phase RNA synthesis.
Core Protocol: Solid-Phase Synthesis Cycle
This protocol outlines the four fundamental steps of the phosphoramidite-based synthesis cycle. It is generally performed on an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation)
-
Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing RNA chain, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: A solution of 3% TCA in DCM is passed through the synthesis column. The resulting orange-colored trityl cation is monitored to quantify the efficiency of the previous coupling step. The column is then washed extensively with an inert solvent like acetonitrile to remove all traces of acid, which would otherwise interfere with the next coupling step.
2. Coupling
-
Purpose: To add the next nucleoside phosphoramidite to the growing RNA chain.
-
Reagents:
-
Modified or standard RNA phosphoramidite solution (e.g., 5'-DMT-2'-O-TBDMS-N-acyl-uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that is readily attacked by the free 5'-hydroxyl group of the support-bound RNA chain. The coupling reaction forms a phosphite triester linkage.
-
Note on Modified Uridines: The coupling efficiency of modified uridine phosphoramidites can vary. It is crucial to use high-quality phosphoramidites and an appropriate activator. For sterically hindered phosphoramidites, a more potent activator like 5-benzylmercapto-1H-tetrazole may be beneficial, and longer coupling times may be necessary.[14][15]
3. Capping
-
Purpose: To permanently block any unreacted 5'-hydroxyl groups that failed to couple in the previous step. This prevents the formation of deletion mutants (sequences missing a nucleotide), which are difficult to separate from the full-length product.
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure: The two capping reagents are delivered to the column, where they react to form a highly reactive acetylating agent. This agent acetylates the unreacted 5'-hydroxyl groups, rendering them inert for subsequent coupling steps.
4. Oxidation
-
Purpose: To convert the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom of the phosphite triester to P(V), forming the natural phosphate backbone of the RNA.
Caption: The four-step phosphoramidite synthesis cycle.
| Step | Reagent | Purpose | Typical Duration |
| Deblocking | 3% TCA in DCM | Removes 5'-DMT group | 60-90 seconds |
| Coupling | Phosphoramidite + Activator | Forms internucleotide linkage | 2.5-10 minutes |
| Capping | Acetic Anhydride/NMI | Blocks unreacted 5'-OH | 30-60 seconds |
| Oxidation | Iodine in THF/H2O/Pyridine | Stabilizes phosphate backbone | 30-60 seconds |
Table 1: Summary of the Solid-Phase RNA Synthesis Cycle. Coupling times can be extended for modified or sterically hindered phosphoramidites.[13]
Post-Synthesis Processing: Cleavage and Deprotection
After the final synthesis cycle, the newly synthesized RNA oligonucleotide is still attached to the solid support and carries protecting groups on the nucleobases, the phosphate backbone, and the 2'-hydroxyl positions. These must be removed in a carefully orchestrated series of steps.
Step 1: Cleavage from Solid Support and Removal of Phosphate and Base Protecting Groups
-
Purpose: To cleave the ester linkage holding the RNA to the CPG support and to remove the β-cyanoethyl groups from the phosphate backbone and the acyl protecting groups from the exocyclic amines of the nucleobases (A, C, and G).
-
Reagent: A mixture of concentrated aqueous ammonia and 40% aqueous methylamine (AMA) at a 1:1 ratio.
-
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap microtube.
-
Add 1 mL of the AMA solution.
-
Incubate at 65°C for 10-15 minutes.
-
Cool the tube on ice and centrifuge to pellet the CPG.
-
Carefully transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Step 2: Removal of 2'-Hydroxyl Protecting Groups (Desilylation)
-
Purpose: To remove the 2'-O-TBDMS groups from the ribose sugars. This is a critical step, as incomplete removal can affect RNA structure and function, and harsh conditions can lead to strand cleavage.
-
Reagent: Triethylamine tris(hydrofluoride) (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or 1 M tetrabutylammonium fluoride (TBAF) in THF.[14][16][17]
-
Procedure using TEA·3HF:
-
Resuspend the dried RNA pellet from the previous step in 250 µL of a solution prepared by mixing 1.5 mL NMP, 750 µL triethylamine, and 1 mL TEA·3HF.[18]
-
Incubate at 65°C for 1.5 to 2.5 hours.
-
Quench the reaction by adding a suitable buffer or precipitating the RNA.
-
-
Procedure using TBAF:
-
Resuspend the dried RNA pellet in 1 M TBAF in THF.
-
Incubate at room temperature for 12-16 hours.[16]
-
Purification and Analysis
Crude synthetic RNA contains the full-length product as well as truncated sequences and species with remaining protecting groups. Purification is essential to obtain a homogenous product for research or therapeutic applications.
Purification Methods
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method offers high resolution and is excellent for separating the full-length product from shorter failure sequences, especially for longer oligonucleotides. The RNA is visualized by UV shadowing, excised from the gel, and eluted.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of synthetic RNA.[15][19]
-
Ion-Exchange (IEX) HPLC: Separates oligonucleotides based on their net negative charge, which is proportional to their length. This provides good resolution for separating failure sequences.[20]
-
Reversed-Phase (RP) HPLC: Separates oligonucleotides based on their hydrophobicity. This is particularly useful for separating full-length products that still retain the lipophilic 5'-DMT group (if a "DMT-on" purification strategy is used).
-
Analysis and Quality Control
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the identity and purity of the synthesized RNA by verifying its molecular weight.[21]
-
Analytical HPLC: Used to assess the purity of the final product.[19]
-
UV Spectrophotometry: Used to quantify the concentration of the purified RNA by measuring its absorbance at 260 nm.[22]
Considerations for Specific Modified Uridines
While the general synthesis protocol is applicable to most modified uridines, certain modifications may require special attention.
-
Pseudouridine (Ψ) and N1-Methylpseudouridine (m1Ψ): The phosphoramidites for these nucleosides are generally well-behaved in solid-phase synthesis and exhibit coupling efficiencies comparable to the canonical bases.[1] Their increased stability and unique hydrogen bonding capabilities do not typically pose challenges during the synthesis or deprotection steps.[2]
-
5-Methoxyuridine (mo5U): This modification involves a methoxy group at the C5 position of the uracil base. The corresponding phosphoramidite is commercially available and compatible with standard RNA synthesis protocols. No significant adjustments to the coupling or deprotection conditions are usually necessary.
| Modified Uridine | Structure | Key Application | Synthesis Consideration |
| Pseudouridine (Ψ) | C-glycosidic bond | Structural stabilization of RNA | Standard phosphoramidite chemistry |
| N1-Methyl-Ψ (m1Ψ) | Methylation at N1 of Ψ | mRNA vaccines, therapeutics | Standard phosphoramidite chemistry |
| 5-Methoxyuridine (mo5U) | Methoxy group at C5 | tRNA anticodon modification | Standard phosphoramidite chemistry |
Table 2: Common Uridine Modifications for Solid-Phase RNA Synthesis.
Conclusion
The solid-phase synthesis of RNA containing modified uridines is a mature and reliable technology that underpins much of modern RNA research and therapeutic development. By understanding the principles of phosphoramidite chemistry and the specific considerations for protecting group strategies and post-synthesis processing, researchers can routinely produce high-quality, site-specifically modified RNA oligonucleotides. The protocols and guidelines presented here provide a robust framework for the successful synthesis of RNA molecules containing pseudouridine, N1-methylpseudouridine, and other modified uridines, enabling the continued exploration of their diverse and critical roles in biology and medicine.
References
- BOC Sciences. Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Beijer, A. M. et al. (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Methods in Molecular Biology, 288, 17-32.
- Alfa Chemistry. Comprehensive Guide to Dimer Phosphoramidites in RNA Synthesis.
- Lavergne, T. et al. (2018). Streamlined Process for the Chemical Synthesis of RNA Using 2′-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ACS Omega, 3(9), 11435-11444.
- ATDBio. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Beijer, A. M. et al. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. PubMed.
- Glen Research. Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection.
- Beaucage, S. L. (2013).
- Bio-Synthesis Inc. (2018).
- Murao, K. et al. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. PubMed.
- Karpe, S. D. (2011).
- Ghaffari, F. et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology.
- ResearchGate. Biosynthesis of mo 5 U by yrrM (or trmR). Presence of mo 5 U in total...
- Wikipedia. Pseudouridine.
- Höbartner, C. et al. (2016).
- ResearchGate. (2024). Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology.
- Wincott, F. et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677-2684.
- Murao, K. et al. (1978). On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. Oxford Academic.
- International Journal of Environment, Agriculture and Biotechnology. (2023). Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology.
- ResearchGate. (2005). RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection | Request PDF.
- Bioengineer.org. (2026).
- Horizon Discovery. Deprotection 2'- ACE protected RNA.
- NCBI.
- NIH. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- Wincott, F. et al. (1995). Protocol 5: Deprotection and Purification of Synthetic RNA. Nucleic Acids Research, 23(14), 2677-2684.
- Sigma-Aldrich. Coupling Reagents and Nucleosides.
- Bio-Synthesis Inc. (2021). The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production.
- ACS Central Science. (2021). Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines.
- ResearchGate.
- ResearchGate. Solid-phase chemical synthesis of RNA with site-specifically 2′-azido...
- Semantic Scholar. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs.
- JoVE. (2017).
- Semantic Scholar. Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
- Tokyo Chemical Industry Co., Ltd.
- NIH. (2024).
- SciSpace.
- MDPI. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- NIH.
- Aapptec Peptides. Coupling Reagents.
- Luxembourg Bio Technologies. Coupling Reagents.
- Oxford Academic. (1995).
- Wikipedia. Oligonucleotide synthesis.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Biosynth. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
Sources
- 1. Pseudouridine, an abundant post-transcriptional RNA modification [biosyn.com]
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. Pseudouridine Formation, the Most Common Transglycosylation in RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. atdbio.com [atdbio.com]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
- 17. academic.oup.com [academic.oup.com]
- 18. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RNA synthesis and purification for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Activator Choice for 2'-TBDMS Phosphoramidite Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Activators in High-Fidelity RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a foundational technology in modern molecular biology and therapeutics, underpinning the development of siRNA, mRNA vaccines, and CRISPR guide RNAs. The solid-phase phosphoramidite method remains the gold standard for this process.[1] A pivotal challenge in RNA synthesis, distinct from DNA synthesis, is the management of the 2'-hydroxyl group on the ribose sugar.[] The tert-butyldimethylsilyl (TBDMS) group is a robust and widely utilized protecting group for this position, preventing unwanted side reactions during chain elongation.[3][4]
However, the steric bulk of the 2'-TBDMS group presents a significant kinetic barrier during the coupling step, impeding the approach of the phosphoramidite monomer to the free 5'-hydroxyl of the growing oligonucleotide chain.[5] This steric hindrance necessitates a departure from the standard conditions used in DNA synthesis and places a critical emphasis on the choice of activator. An optimal activator must be potent enough to drive the coupling reaction to completion efficiently, yet selective enough to avoid detrimental side reactions. This guide provides a detailed analysis of activator selection for 2'-TBDMS phosphoramidite coupling, offering mechanistic insights, comparative data, and actionable protocols to empower researchers in achieving high-yield, high-fidelity RNA synthesis.
The Mechanism of Activation: A Two-Step Process
The coupling reaction in phosphoramidite chemistry is not a direct reaction between the phosphoramidite and the hydroxyl group. It is a catalyzed process where the activator plays a central role in converting the stable phosphoramidite into a highly reactive intermediate.[6] This activation is generally understood to be a two-step process:
-
Protonation: The activator, being a weak acid, protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[7] This transforms the diisopropylamino group into a good leaving group.[6]
-
Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive phosphoramidite-activator intermediate.[7] This intermediate is highly susceptible to nucleophilic attack.
The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the electrophilic phosphorus center of this activated intermediate, forming the desired phosphite triester linkage and releasing the activator.[7][] The efficiency of this entire process is a delicate balance between the acidity (pKa) and nucleophilicity of the activator.[7][9]
A Comparative Analysis of Common Activators for 2'-TBDMS Chemistry
While 1H-Tetrazole was the original activator for phosphoramidite chemistry, its performance with sterically demanding monomers like 2'-TBDMS phosphoramidites is suboptimal.[5][7] This has led to the development and adoption of more potent activators. The choice of activator directly impacts coupling efficiency, reaction time, and the potential for side reactions.
Activator Classes and Their Properties
| Activator | Chemical Name | pKa | Key Characteristics & Recommendations |
| 1H-Tetrazole | 1H-Tetrazole | 4.8 | The historical standard for DNA synthesis. Generally considered too weak for efficient coupling of 2'-TBDMS phosphoramidites, leading to long coupling times (10-15 minutes) and lower yields.[7] Limited solubility in acetonitrile can also be a practical issue.[7] |
| ETT | 5-Ethylthio-1H-tetrazole | 4.3 | A more acidic and more soluble alternative to 1H-Tetrazole.[7] It became a popular choice for RNA synthesis, offering improved performance over 1H-Tetrazole.[7] Recommended for general-purpose RNA synthesis.[7] |
| BTT | 5-Benzylthio-1H-tetrazole | 4.1 | More acidic than ETT, making it a highly potent activator for sterically hindered phosphoramidites.[7] BTT can significantly reduce coupling times for 2'-TBDMS monomers to as little as 3 minutes.[7][10] It is often the activator of choice for demanding RNA syntheses.[7][11] |
| DCI | 4,5-Dicyanoimidazole | 5.2 | Less acidic than the tetrazole derivatives but a much stronger nucleophile.[7][9] Its high solubility in acetonitrile (up to 1.2 M) is a significant advantage, particularly for high-throughput synthesis.[7][12] DCI is recommended for large-scale synthesis and for long oligonucleotides, as its lower acidity minimizes the risk of premature detritylation of the monomer, a side reaction that can lead to n+1 insertions.[7] |
Visualizing the Decision-Making Process
The selection of an appropriate activator is a critical decision point in the RNA synthesis workflow. The following diagram illustrates the logical flow for choosing an activator based on the specific requirements of the synthesis.
Caption: Workflow for selecting an activator for 2'-TBDMS phosphoramidite coupling.
Experimental Protocol: Standard Coupling Cycle for 2'-TBDMS Phosphoramidites
This protocol outlines a typical coupling cycle on an automated solid-phase oligonucleotide synthesizer, optimized for 2'-TBDMS protected RNA phosphoramidites. Crucially, all reagents and solvents, particularly acetonitrile, must be anhydrous (<30 ppm water) to prevent hydrolysis of the phosphoramidite, which is a primary cause of low coupling efficiency. [5][]
Reagents and Solutions
-
Detritylation Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
2'-TBDMS Phosphoramidite Solution: 0.1 M solution of the desired 2'-TBDMS phosphoramidite in anhydrous acetonitrile.
-
Activator Solution: 0.25 M - 0.5 M solution of the chosen activator (e.g., BTT, ETT, or DCI) in anhydrous acetonitrile.
-
Capping Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF or Acetic Anhydride/Lutidine/THF.
-
Cap B: 16% N-Methylimidazole in THF.[5]
-
-
Oxidizing Reagent: 0.02 M Iodine in THF/Water/Pyridine.[5]
-
Washing Solvent: Anhydrous acetonitrile.
Automated Synthesis Cycle
The following steps are performed sequentially for each monomer addition.
| Step | Operation | Reagent(s) | Typical Duration | Purpose |
| 1 | Detritylation | 3% TCA in DCM | 60-90 seconds | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for coupling. |
| 2 | Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes the detritylation reagent and residual acid. |
| 3 | Coupling | 2'-TBDMS Phosphoramidite + Activator | 3-10 minutes * | Forms the phosphite triester linkage between the incoming monomer and the growing chain. |
| 4 | Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes unreacted phosphoramidite and activator. |
| 5 | Capping | Cap A + Cap B | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |
| 6 | Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes capping reagents. |
| 7 | Oxidation | 0.02 M Iodine Solution | 30-60 seconds | Oxidizes the unstable phosphite triester to a stable phosphate triester. |
| 8 | Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes the oxidizing reagent. |
*The coupling time is the most critical variable and is highly dependent on the chosen activator:
-
With BTT: A coupling time of 3 minutes is often sufficient.[7][10]
-
With ETT: A longer coupling time of 6-10 minutes is typically required.[5][10]
-
With DCI: Coupling times are generally in the range of 4-8 minutes .
It is recommended to optimize the coupling time for your specific synthesizer and sequences.
Troubleshooting and Final Considerations
-
Low Coupling Efficiency: This is often indicated by a high prevalence of n-1 sequences in the final product analysis. The primary culprits are moisture in the reagents or solvents, degraded phosphoramidites or activator, or an insufficient coupling time.[5]
-
Premature Detritylation: Overly acidic activators (like BTT) combined with long coupling times can cause some removal of the 5'-DMT group from the phosphoramidite monomer in solution. This can lead to the formation of dimers and subsequent n+1 insertions.[7] While generally not a major issue with optimized (shorter) coupling times, it is a consideration, especially in large-scale synthesis. DCI's lower acidity makes it a better choice to mitigate this risk in such scenarios.[7]
-
Post-Synthesis Deprotection: Following chain assembly, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups (base, phosphate, and 2'-TBDMS) must be removed. The 2'-TBDMS group is typically removed using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).[10]
By carefully selecting a potent activator and optimizing the coupling conditions, researchers can successfully overcome the steric challenges posed by 2'-TBDMS phosphoramidites, enabling the routine synthesis of high-quality RNA oligonucleotides for a wide array of applications.
References
-
Glen Research. (2005). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]
-
Russell, M. A., Laws, A. P., Atherton, J. H., & Page, M. I. (2008). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, 6(17), 3252–3259. [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]
- Google Patents. (1998). WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (2004). Glen Report 16.23: Activators, Columns and Plates. Retrieved from [Link]
- Google Patents. (2006). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
-
Welz, R., & Müller, S. (2002). 5-(Benzylmercapto)-1 H-tetrazole as activator for 2′- O-TBDMS phosphoramidite building blocks in RNA synthesis. Tetrahedron Letters, 43(5), 795-797. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 2'-TBDMS-5-Me-rU Phosphoramidite
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2'-TBDMS-5-Me-rU in their oligonucleotide synthesis workflows. This resource is designed to provide in-depth, field-proven insights into overcoming challenges related to low coupling efficiency with this specific phosphoramidite. Our goal is to move beyond generic advice and offer a causal understanding of the experimental choices you make, ensuring the integrity and success of your synthesis.
Introduction: The Challenge of Sterically Hindered Monomers
The synthesis of RNA oligonucleotides presents inherent challenges not typically encountered in DNA synthesis. A primary hurdle is the protection of the 2'-hydroxyl group on the ribose sugar, for which the tert-butyldimethylsilyl (TBDMS) group is a well-established and widely used protecting group. However, the significant steric bulk of the TBDMS group can impede the crucial coupling reaction between the phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain.[] This steric hindrance necessitates optimized protocols and a keen eye for troubleshooting to achieve the high coupling efficiencies required for the synthesis of high-quality, full-length RNA. The addition of a methyl group at the 5-position of uridine (5-Me-rU), while often desirable for enhancing thermal stability and reducing immune response, can introduce further complexities.[2]
This guide provides a structured approach to diagnosing and resolving low coupling efficiency when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of full-length RNA is low, and I see a significant n-1 peak on my analysis. What is the most likely cause?
Low yield of the full-length product accompanied by a prominent n-1 peak is a classic indicator of incomplete coupling at one or more steps in the synthesis. While several factors can contribute, the most common culprits when using a sterically hindered monomer like this compound are suboptimal activation and the presence of moisture.
Underlying Cause: The bulky 2'-TBDMS group physically obstructs the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain.[] To overcome this, a highly reactive phosphoramidite intermediate is required, which is generated by the activator. If the activator is not potent enough or its concentration is too low, the rate of the coupling reaction will be slow, leading to incomplete reaction within the allotted time.[] Furthermore, phosphoramidites are extremely sensitive to water. Any moisture in the system will react with the activated phosphoramidite, effectively quenching it before it can couple to the growing chain.[4][5]
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low coupling efficiency.
Step-by-Step Diagnostic and Resolution Plan:
-
Evaluate Your Activator: Standard DNA synthesis activators like 1H-Tetrazole are often insufficient for RNA synthesis with 2'-TBDMS amidites.[]
-
Action: Switch to a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are commonly recommended for sterically hindered phosphoramidites.[6] 4,5-Dicyanoimidazole (DCI) is another excellent, more nucleophilic alternative.[7][8]
-
Verification: Ensure your activator is fresh and has been stored under anhydrous conditions. Activator solutions can degrade over time, losing their potency.
-
-
Scrutinize for Moisture: The importance of maintaining anhydrous conditions cannot be overstated.
-
Action: Use fresh, anhydrous grade acetonitrile (ideally <30 ppm water) for all reagents and washes.[][9] Consider installing in-line drying filters for your argon or helium gas lines.[4]
-
Protocol: When preparing your this compound phosphoramidite solution, do so under an inert gas atmosphere. If possible, dissolve the amidite just before placing it on the synthesizer.
-
-
Optimize Coupling Time: The steric hindrance of the 2'-TBDMS group slows down the reaction kinetics.
-
Action: Increase the coupling time for the this compound monomer. While DNA synthesis coupling times are typically very short, RNA synthesis with TBDMS-protected amidites may require 6-10 minutes.[]
-
Advanced Tip: For particularly difficult couplings, a "double coupling" step, where the phosphoramidite and activator are delivered a second time before the capping step, can significantly improve efficiency.[9]
-
Q2: I have addressed the common issues, but my coupling efficiency for this compound is still lower than for other 2'-TBDMS ribonucleosides. Why might this be?
While the 2'-TBDMS group is the primary source of steric hindrance, the 5-methyl group on the uracil base may also play a subtle role.
Potential Influence of the 5-Methyl Group:
-
Electronic Effects: The methyl group is weakly electron-donating, which could slightly alter the electronic properties of the nucleobase. However, this is generally not considered a major factor in the phosphoramidite coupling reaction itself.
-
Steric Contribution: While small, the 5-methyl group does add to the overall bulk of the phosphoramidite monomer. In the context of the already significant steric hindrance from the 2'-TBDMS group, this additional bulk could further slow the reaction kinetics. Some studies on the synthesis of other 5-methyl pyrimidine phosphoramidites have noted that certain synthetic steps can be less efficient and purification more challenging compared to their non-methylated analogs, suggesting that the 5-methyl group can influence reactivity.[2]
Experimental Approach:
If you consistently observe lower coupling efficiency specifically with this compound, and have optimized the activator, coupling time, and ensured anhydrous conditions, consider the following:
-
Increase Activator Concentration: A higher concentration of a potent activator can help to drive the reaction forward more effectively.
-
Extended Coupling Time: Try incrementally increasing the coupling time for this specific monomer beyond what you use for other TBDMS-protected ribonucleosides.
-
Reagent Purity: Ensure the purity of your this compound phosphoramidite. Impurities from the synthesis of the monomer can inhibit the coupling reaction.[5]
Data Presentation: Activator and Coupling Time Recommendations
The choice of activator and the duration of the coupling step are critical variables. The following table provides a summary of common activators and recommended starting points for coupling times with 2'-TBDMS protected phosphoramidites.
| Activator | pKa | Recommended Concentration | Recommended Coupling Time for 2'-TBDMS Amidites | Key Advantages |
| 1H-Tetrazole | 4.8 | 0.45 - 0.5 M | 12 - 15 minutes | Standard, but often too weak for RNA synthesis.[][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | 0.25 - 0.6 M | ~6 minutes | More acidic than Tetrazole, good for hindered amidites.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | 0.25 - 0.3 M | 3 - 6 minutes | Highly effective for TBDMS-protected RNA monomers.[2][6] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 - 1.0 M | 2.5 - 5 minutes | Less acidic but more nucleophilic; highly soluble.[6][7][8] |
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for this compound
This protocol outlines a robust synthesis cycle for incorporating this compound into a growing oligonucleotide chain on an automated synthesizer.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Phosphoramidite Solution: 0.1 M this compound in anhydrous acetonitrile.
-
Activator Solution: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
Synthesis Cycle:
Figure 2. The four-step phosphoramidite synthesis cycle.
-
Detritylation: Deliver the deblocking solution to the synthesis column to remove the 5'-DMT protecting group from the support-bound oligonucleotide. This is followed by a thorough wash with anhydrous acetonitrile.
-
Coupling: Simultaneously deliver the this compound phosphoramidite solution and the BTT activator solution to the column. Allow for a coupling time of at least 6 minutes.
-
Capping: Deliver the capping solutions to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences.
-
Oxidation: Deliver the oxidizing solution to convert the unstable phosphite triester linkage into a stable phosphotriester.
-
Wash: Thoroughly wash the column with anhydrous acetonitrile to prepare for the next cycle.
Protocol 2: Post-Synthesis Deprotection
Following the completion of the synthesis, a two-step deprotection process is required to remove all protecting groups.
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
-
Reagent: A mixture of concentrated aqueous ammonia and methylamine (AMA).
-
Procedure:
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add the AMA solution and heat at 65°C for 10-20 minutes.[10] This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.
-
Step 2: Removal of 2'-TBDMS Groups
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[][10]
-
Procedure:
-
After AMA treatment, evaporate the solution to dryness.
-
Resuspend the dried oligonucleotide pellet in the TEA·3HF solution.
-
Heat at 65°C for at least 2.5 hours to ensure complete removal of the TBDMS groups.[][10]
-
Quench the reaction and desalt the oligonucleotide to obtain the final, fully deprotected RNA product.
-
Concluding Remarks
Achieving high coupling efficiency with this compound is a multifactorial challenge that hinges on a systematic and informed approach to troubleshooting. The steric hindrance of the 2'-TBDMS group is the primary obstacle, which can be effectively overcome by using potent activators, extending coupling times, and, most importantly, maintaining rigorously anhydrous conditions throughout the synthesis. While the 5-methyl group on the uracil base is a minor contributor to the steric bulk, its presence underscores the need for careful optimization when striving for the highest possible synthesis fidelity. By understanding the chemical principles behind each step of the synthesis and deprotection process, researchers can confidently produce high-quality, modified RNA oligonucleotides for their critical applications.
References
-
Karalė, K., Bollmark, M., Stulz, R., Honcharenko, D., Tedebark, U., & Strömberg, R. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6927. [Link]
-
National Center for Biotechnology Information. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. In Current Protocols in Nucleic Acid Chemistry. [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Glen Research. (2007). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.2. [Link]
-
Wiley Online Library. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. In Current Protocols in Nucleic Acid Chemistry. [Link]
-
Beaucage, S. L. (2008). The Phosphoramidite Method of Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. [Link]
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
-
Glen Research. (1997). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Glen Report 10.1. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
-
Ohgi, T., Masutomi, Y., Ishiyama, K., & Yano, J. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(16), 5312–5322. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 45(33). [Link]
-
Glen Research. (2007). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Report 19.2. [Link]
-
National Center for Biotechnology Information. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. In Current Protocols in Nucleic Acid Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6927. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Current Protocols in Nucleic Acid Chemistry, 74(1), e62. [Link]
-
National Center for Biotechnology Information. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2796. [Link]
-
ResearchGate. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(22), 6927. [Link]
Sources
- 2. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Synthesis and Upscaling of 2'- O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Incomplete TBDMS Deprotection in RNA Synthesis
Welcome to the technical support center for RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tert-butyldimethylsilyl (TBDMS) deprotection. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring the integrity and biological activity of your synthesized RNA.
Introduction: The Critical Nature of Complete 2'-OH Deprotection
The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of RNA synthesis, providing robust protection for the 2'-hydroxyl group of ribonucleosides during solid-phase synthesis.[1] Its successful removal is paramount for obtaining biologically active RNA with the correct 3'-5' phosphodiester linkages. Incomplete deprotection not only compromises the structural integrity of the RNA molecule but can also lead to downstream experimental failures. This guide will walk you through the common pitfalls of TBDMS deprotection and provide actionable solutions grounded in chemical principles.
Troubleshooting Guide: Addressing Specific Deprotection Issues
This section is structured to help you diagnose and resolve specific problems related to incomplete TBDMS deprotection.
Issue 1: Mass Spectrometry (MS) analysis reveals a heterogeneous product with residual TBDMS groups.
This is a classic indicator of incomplete deprotection. The presence of peaks corresponding to the mass of the desired RNA plus multiples of the TBDMS group mass (114.25 Da) confirms the issue.
Potential Causes and Solutions:
-
Suboptimal Deprotection Reagent Activity:
-
Causality: The most common reagents for TBDMS removal are fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) and triethylamine trihydrofluoride (TEA·3HF).[2][3] The fluoride ion is the active species that attacks the silicon atom. The efficacy of these reagents can be compromised by several factors. TBAF solutions are notoriously sensitive to water content, which can reduce their reactivity.[4] TEA·3HF is often considered a more reliable alternative.[3]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, anhydrous grade deprotection reagents. If using TBAF, ensure it is from a reliable supplier and has been stored under anhydrous conditions.
-
Optimize Reagent Concentration: Ensure you are using the recommended concentration of the deprotection reagent. For TEA·3HF, a common protocol involves dissolving the dried oligonucleotide in anhydrous DMSO followed by the addition of TEA·3HF.[4]
-
Consider Switching Reagents: If you consistently face issues with TBAF, switching to TEA·3HF is a well-established strategy to improve deprotection efficiency.[3]
-
-
-
Insufficient Reaction Time or Temperature:
-
Causality: TBDMS deprotection is a chemical reaction with a specific kinetic profile. Insufficient time or temperatures below the optimum can lead to an incomplete reaction. The steric bulk of the TBDMS group and the surrounding nucleotide sequence can influence the required reaction conditions.[5][6]
-
Troubleshooting Steps:
-
Extend Reaction Time: If you suspect incomplete deprotection, extending the incubation time with the fluoride reagent is a primary troubleshooting step. Typical reaction times range from 2.5 to 24 hours.[2][4]
-
Increase Reaction Temperature: Gently increasing the reaction temperature (e.g., to 65°C) can significantly enhance the rate of deprotection.[4] However, be cautious of potential RNA degradation at excessively high temperatures.
-
-
-
Steric Hindrance:
-
Causality: The local nucleotide sequence can create a sterically hindered environment around the 2'-OH, making the TBDMS group less accessible to the fluoride ion. This is more likely to occur in regions with dense secondary structures or in long oligonucleotides.[5]
-
Troubleshooting Steps:
-
Denaturing Conditions: Performing the deprotection in a denaturing solvent like dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve the accessibility of the TBDMS groups.[4]
-
Re-treatment: If initial deprotection is incomplete, a second treatment with fresh deprotection reagent can be effective.
-
-
Issue 2: Purified RNA shows poor performance in downstream applications (e.g., enzymatic assays, siRNA knockdown).
Even if MS analysis appears clean, residual TBDMS groups on a small fraction of the RNA can significantly impact its biological activity.
Potential Causes and Solutions:
-
Low-level Incomplete Deprotection:
-
Causality: While bulk analysis by MS might not detect very low levels of incomplete deprotection, these can be sufficient to inhibit biological function. The bulky TBDMS group can interfere with protein binding or the proper folding of the RNA molecule.
-
Troubleshooting Steps:
-
Rigorous Purification: Employ stringent purification methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to separate the fully deprotected RNA from any partially protected species.
-
Functional Assays with Controls: Always include positive and negative controls in your functional assays to validate that the observed lack of activity is due to the synthesized RNA and not other experimental factors.
-
-
-
RNA Degradation during Deprotection:
-
Causality: Harsh deprotection conditions (e.g., prolonged exposure to basic conditions if the TBDMS group is prematurely removed) can lead to phosphodiester bond cleavage and degradation of the RNA backbone.[1][7]
-
Troubleshooting Steps:
-
Two-Step Deprotection: A standard and highly recommended procedure involves a two-step deprotection process. First, the base and phosphate protecting groups are removed under basic conditions (e.g., with a mixture of aqueous ammonia and ethanolic methylamine).[5] This is followed by the fluoride-mediated removal of the 2'-O-TBDMS groups.[5] This sequential approach prevents RNA degradation that can occur if the 2'-OH is unprotected during the initial basic cleavage step.[5]
-
Use of Milder Base Deprotection Reagents: For sensitive sequences, consider using milder base deprotection reagents like AMA (ammonium hydroxide/methylamine) which can reduce the risk of premature desilylation.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of TBDMS deprotection with fluoride?
A1: The deprotection of the TBDMS group is driven by the high affinity of the fluoride ion for silicon. The fluoride ion acts as a nucleophile, attacking the silicon atom of the TBDMS group. This forms a pentacoordinate silicon intermediate, which then breaks down to release the free 2'-hydroxyl group and a stable silyl fluoride byproduct.
Q2: Can I use the same deprotection protocol for all my RNA sequences?
A2: While standard protocols provide a good starting point, optimization may be necessary depending on the length and sequence of your RNA oligonucleotide. Long RNAs or those with significant secondary structure may require longer incubation times, higher temperatures, or the use of denaturing solvents to ensure complete deprotection.[5]
Q3: What are the advantages of using TEA·3HF over TBAF?
A3: TEA·3HF is generally considered more reliable and reproducible than TBAF for TBDMS deprotection.[3] This is primarily because TBAF is highly hygroscopic, and its water content can vary significantly, impacting its reactivity.[4] TEA·3HF is less sensitive to water and provides more consistent results.[2]
Q4: Are there alternatives to TBDMS for 2'-OH protection?
A4: Yes, other protecting groups have been developed to address some of the limitations of TBDMS. One notable alternative is the 2'-O-Triisopropylsilyloxymethyl (TOM) group.[6][8] The TOM group is reported to have lower steric hindrance, leading to higher coupling efficiencies during synthesis, and is also removed under basic conditions, simplifying the deprotection workflow.[6]
Q5: How can I confirm complete TBDMS deprotection?
A5: The most common methods for confirming complete deprotection are:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can accurately determine the molecular weight of the synthesized RNA. The absence of peaks corresponding to the mass of the RNA plus the TBDMS group is a strong indication of complete deprotection.
-
Enzymatic Digestion: The synthesized RNA can be completely digested into its constituent nucleosides by a mixture of nucleases. The resulting nucleosides can then be analyzed by HPLC or LC-MS. The absence of any 2'-O-TBDMS-modified nucleosides confirms complete deprotection.
Experimental Protocols
Standard Two-Step Deprotection Protocol for TBDMS-Protected RNA
Step 1: Base and Phosphate Deprotection
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine.[5]
-
Seal the vial tightly and heat at 65°C for 30-40 minutes.[5]
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant to a new tube and evaporate to dryness.
Step 2: 2'-O-TBDMS Deprotection using TEA·3HF
-
Re-dissolve the dried oligonucleotide in anhydrous DMSO (e.g., 100 µL).[4] Heating briefly at 65°C may be necessary to fully dissolve the RNA.[4]
-
Add triethylamine (TEA) (e.g., 60 µL) and mix gently.[6]
-
Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 125 µL).[4]
-
Heat the mixture at 65°C for 2.5 hours.[4]
-
Cool the reaction and proceed with desalting or purification.
Data Presentation: Deprotection Reagent Comparison
| Reagent | Common Solvent | Typical Temperature | Typical Time | Key Considerations |
| TBAF | THF | Room Temp. | 8-24 hours[2] | Highly sensitive to water content, which can decrease reactivity.[4] |
| TEA·3HF | DMSO/NMP | 65°C | 2.5 hours[4] | More reliable and less sensitive to water than TBAF.[2][3] |
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the TBDMS deprotection workflow and the chemical mechanism of fluoride-mediated cleavage.
Caption: TBDMS deprotection workflow.
Caption: TBDMS deprotection mechanism.
References
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Glen Research Application Guide. [Link]
- Beaucage, S. L. (2008). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In S. L. Beaucage (Ed.), Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research Application Guide. [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. [Link]
-
Glen Research. (1990). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. [Link]
-
ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. Nucleic Acids Book. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [Link]
-
Gasparutto, D., et al. (1992). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 20(19), 5239–5240. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. phenomenex.com [phenomenex.com]
Technical Support Center: Troubleshooting 2'-TBDMS-5-Me-rU Phosphoramidite in Oligonucleotide Synthesis
Welcome to the technical support center for 2'-TBDMS-5-Me-rU phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of RNA synthesis using this critical building block. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.
Introduction
The chemical synthesis of RNA is a foundational technology for a myriad of applications, from therapeutic modalities like siRNA and mRNA vaccines to sophisticated diagnostic tools. The phosphoramidite method remains the gold standard for this process. A pivotal aspect of successful RNA synthesis is the strategic protection of the 2'-hydroxyl group of the ribose sugar to prevent undesired side reactions. The tert-butyldimethylsilyl (TBDMS) group is a robust and widely utilized protecting group for this purpose.
This guide focuses specifically on this compound phosphoramidite, a key monomer for incorporating 5-methyluridine into synthetic RNA oligonucleotides. We will explore the common side reactions, delve into troubleshooting low coupling efficiency, and provide optimized protocols to enhance the yield and purity of your final product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low Coupling Efficiency and Presence of n-1 Sequences
Q1: I am observing a high percentage of n-1 shortmers and a low overall yield of my full-length RNA product. What is the primary cause of this issue when using this compound phosphoramidite?
A1: The most common culprit for low coupling efficiency with 2'-TBDMS protected phosphoramidites is the steric hindrance caused by the bulky TBDMS group at the 2'-hydroxyl position.[1][2] This bulkiness impedes the approach of the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain, leading to incomplete coupling and the subsequent capping of the unreacted chain, resulting in n-1 sequences.[3] While DNA synthesis routinely achieves coupling efficiencies exceeding 99%, RNA synthesis with 2'-TBDMS amidites typically yields slightly lower efficiencies, ideally above 98%.[2] Even a small decrease in stepwise efficiency can dramatically reduce the final yield of the full-length product.[2]
Q2: How can I improve the coupling efficiency of this compound?
A2: To overcome the steric hindrance and improve coupling efficiency, several factors in your synthesis protocol should be optimized:
-
Choice of Activator: Standard activators used in DNA synthesis, such as 1H-Tetrazole, are often not potent enough for sterically hindered RNA phosphoramidites.[1][2] More powerful activators are necessary to achieve high coupling efficiencies in a reasonable timeframe.[2]
-
Coupling Time: Due to the slower reaction kinetics, a longer coupling time is generally required for 2'-TBDMS phosphoramidites compared to their DNA counterparts.[1][4]
-
Reagent Quality and Anhydrous Conditions: Moisture is a significant contributor to low coupling efficiency as it competes with the growing oligonucleotide chain for reaction with the activated phosphoramidite.[2] Ensuring strictly anhydrous conditions for all reagents and solvents is critical.[2][3]
The following table provides a comparison of commonly used activators for RNA synthesis:
| Activator | Recommended Concentration | Typical Coupling Time for 2'-TBDMS Amidites | Key Advantages |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 6-10 minutes | Potent activator, good for routine synthesis.[2] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | ~3 minutes | Highly potent, can significantly reduce coupling times.[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 M - 0.25 M | 10-15 minutes | Less acidic, minimizes depurination, suitable for large-scale synthesis.[6] |
Issue 2: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Q3: My final oligonucleotide analysis shows unexpected peaks. What are the potential side reactions that could be causing these impurities?
A3: Several side reactions can occur during RNA synthesis with this compound phosphoramidite, leading to impurities that appear as extra peaks in your analysis. The most common are:
-
Formation of 2'-5' Phosphodiester Linkages: This is a critical impurity that arises from the migration of the 2'-TBDMS group to the 3'-hydroxyl position during the phosphitylation of the nucleoside.[7] This isomerization exposes the 2'-hydroxyl, allowing for phosphitylation at this position and subsequent incorporation into the oligonucleotide chain, forming an unnatural 2'-5' linkage.[7][8]
-
Phosphoramidite Degradation: The phosphoramidite itself can degrade through hydrolysis or oxidation if not handled under strict anhydrous and inert conditions.[3][9] These degradation products can be incorporated into the growing chain.
-
Incomplete Deprotection: If the deprotection of the TBDMS group or other protecting groups is incomplete, you will observe heterogeneous products in your final analysis.[3]
-
Depurination: Although less common with uridine, acidic conditions, particularly during the deblocking step, can lead to the loss of purine bases if they are present in your sequence.[]
Q4: How can I minimize the formation of these impurities?
A4: To minimize these side reactions, consider the following:
-
High-Quality Phosphoramidites: Start with high-purity this compound phosphoramidite from a reputable supplier who can provide analysis demonstrating low levels of the 2'-5' isomer.[7]
-
Proper Reagent Handling: Always use fresh, high-quality reagents.[2] Prepare phosphoramidite solutions just before use in high-quality anhydrous acetonitrile.[3]
-
Optimized Deprotection: Follow a validated deprotection protocol carefully. The removal of the TBDMS group requires specific reagents like fluoride ions (e.g., triethylamine trihydrogen fluoride or tetrabutylammonium fluoride) and must be performed under controlled conditions to prevent RNA degradation.[4][11][12]
-
Purity Analysis of Incoming Amidite: Before use, consider analyzing the phosphoramidite solution by ³¹P NMR or HPLC to confirm its purity.[3]
Below is a DOT script for a diagram illustrating the TBDMS migration leading to a 2'-5' linkage.
Caption: Optimized coupling workflow for RNA synthesis.
Protocol 2: Two-Step Deprotection of RNA Oligonucleotides
This protocol ensures the complete removal of all protecting groups while minimizing RNA degradation.
Step 1: Base and Phosphate Deprotection
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine. [12]This mixture effectively removes the base and phosphate protecting groups while minimizing premature cleavage of the TBDMS group, which could lead to RNA degradation under basic conditions. [12]3. Incubate at 65°C for 10-15 minutes.
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
Step 2: 2'-O-TBDMS Group Removal
-
Evaporate the supernatant to dryness.
-
Resuspend the pellet in a solution of triethylamine trihydrogen fluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or a similar anhydrous solvent system. [4][12]3. Incubate at 65°C for 1.5 hours. [4]4. Quench the reaction and desalt the fully deprotected oligoribonucleotide using standard procedures such as ethanol precipitation or anion-exchange chromatography.
References
- Thermo Scientific. (n.d.). TheraPure® RNA 2'-TBDMS & 2'-OMe Phosphoramidites.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
- Wincott, F. E., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Zewge, D. (2012). Safe Deprotection Strategy for the Tert-Butyldimethylsilyl (TBS) Group During RNA Synthesis. Current Protocols in Nucleic Acid Chemistry.
- Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Current Protocols in Nucleic Acid Chemistry.
- Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP.
- BenchChem. (2025). Application Notes and Protocols for 2'-TBDMS-rU Phosphoramidite in Oligonucleotide Synthesis.
- BenchChem. (2025). Technical Support Center: 2'-TBDMS-rU Phosphoramidite.
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- BenchChem. (2025). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites.
- BenchChem. (2025). A Technical Guide to 5'-O-DMT-2'-O-TBDMS-rI Phosphoramidite for RNA Synthesis.
- BenchChem. (2025). Technical Support Center: Optimized Synthesis with 2'-TBDMS-rU and 2'-O-TOM Phosphoramidites.
- Beaucage, S. L. (2001). Oligoribonucleotides with 2'-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry.
- MedChemExpress. (n.d.). DMT-2'O-TBDMS-rU phosphoramidite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kulturkaufhaus.de [kulturkaufhaus.de]
2'-TBDMS-5-Me-rU degradation and storage conditions
Technical Support Center: 2'-TBDMS-5-Me-rU
Welcome to the dedicated support center for 2'-O-tert-Butyldimethylsilyl-5-methyluridine (this compound). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical silyl-protected ribonucleoside in their workflows, particularly in oligonucleotide synthesis. Here, we address common challenges related to its stability, storage, and handling, providing not just solutions but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2'-TBDMS group in this compound?
The tert-Butyldimethylsilyl (TBDMS) group is a protecting group for the 2'-hydroxyl function of the ribose sugar.[1][2] Its presence is crucial for modern RNA synthesis for two main reasons:
-
Directing Synthesis: During phosphoramidite-based oligonucleotide synthesis, it prevents the 2'-hydroxyl from interfering with the desired 3'-to-5' phosphodiester bond formation.
-
Preventing Chain Degradation: An unprotected 2'-hydroxyl group can lead to cleavage of the RNA backbone under the basic conditions used for deprotection of the nucleobases and phosphate groups.[2]
The TBDMS group was selected for its specific stability profile: it is robust enough to withstand the multiple cycles of an automated synthesis protocol but can be removed cleanly at the end under specific, controlled conditions.[1][3]
Q2: What are the main factors that cause the degradation of this compound?
The primary point of instability is the silicon-oxygen bond of the TBDMS ether. Degradation almost always refers to the premature cleavage (desilylation) of this group. The two main culprits are:
-
Acidic Conditions: The TBDMS group is susceptible to acid-catalyzed hydrolysis.[4][5] While it is generally stable to the brief, mild acidic steps of detritylation during synthesis, prolonged exposure or stronger acidic conditions can cause its removal.
-
Fluoride Ions: Fluoride has a remarkably high affinity for silicon, forming a very strong Si-F bond.[4][6] This is the basis for its intentional removal using reagents like tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[7][8] Therefore, any source of fluoride contamination is a significant risk.
-
Aqueous Basic Conditions: While generally more stable to bases than acids, TBDMS ethers can be cleaved under strongly basic aqueous conditions, such as concentrated ammonium hydroxide, especially with heating.[2][4] This is a critical consideration during the deprotection of a completed oligonucleotide.
Q3: What are the ideal storage conditions for solid this compound?
To ensure long-term stability and prevent degradation before use, proper storage is paramount. The key is to mitigate exposure to moisture and atmospheric contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures drastically reduce the rate of any potential hydrolytic or chemical degradation.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can initiate hydrolysis of the silyl ether, especially if trace acidic or basic impurities are present on glassware or in the compound.[9][] |
| Light | Amber Vial / Dark | Protects against potential photodegradation, which can affect various organic molecules.[9] |
| Container | Tightly Sealed, High-Quality Vial | Prevents ingress of moisture and other contaminants. |
Q4: I need to make a stock solution. What solvent should I use and how should it be stored?
For solutions, the primary goal is to prevent hydrolysis.
-
Recommended Solvent: Anhydrous acetonitrile is the solvent of choice, as it is aprotic and commonly used in oligonucleotide synthesis. Anhydrous Dichloromethane or THF can also be used.
-
Solvent Quality: Always use a fresh bottle of anhydrous solvent or solvent dried over molecular sieves. Water content is the primary enemy.[11]
-
Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Storage: Store the solution at -20°C in a vial with a PTFE-lined cap. For frequent use, it is highly advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of moisture into the main stock each time it is opened.
Troubleshooting Guide
Unexpected results in RNA synthesis can often be traced back to the stability and handling of the protected monomers. This guide addresses common issues related to this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low Coupling Efficiency during Synthesis | Degradation of the Phosphoramidite: The phosphoramidite moiety is extremely sensitive to moisture and oxidation. If the this compound phosphoramidite has been handled improperly, it may have hydrolyzed.[11] | Action: Use fresh, properly stored phosphoramidite. Ensure all solvents and reagents (e.g., activator, acetonitrile) are strictly anhydrous. Treating reagents with molecular sieves can be a viable solution.[11] Rationale: Water will rapidly hydrolyze the phosphoramidite to a phosphonate, which is unreactive in the coupling step. |
| Appearance of Shorter RNA Sequences (n-1) | Premature Desilylation: The 2'-TBDMS group may be partially lost during synthesis. The resulting free 2'-OH can lead to chain cleavage during the final basic deprotection steps.[2] | Action: Verify the stability of your detritylation reagent; ensure it is not overly acidic. Check for any acidic contaminants in your acetonitrile wash. Rationale: The phosphodiester backbone of RNA is labile to base-catalyzed cleavage when a vicinal 2'-OH is present. Preventing premature desilylation is key to maintaining chain integrity. |
| Complete Failure of Synthesis | Gross Contamination/Degradation: The monomer may have completely degraded due to improper storage (e.g., left at room temperature, exposed to moist air). | Action: Discard the suspect monomer and use a new, validated lot. Review storage and handling protocols with the entire lab team. Rationale: A completely hydrolyzed or degraded monomer will not participate in the synthesis, leading to termination of the chain at the first attempted incorporation. |
| Final Product is Biologically Inactive Despite Correct Mass | Incomplete Final Desilylation: The 2'-TBDMS group was not fully removed during the final deprotection step. | Action: Retreat the purified oligonucleotide with fresh desilylation reagent (e.g., TEA·3HF or TBAF). Increase reaction time or temperature slightly if necessary.[11] Rationale: The bulky TBDMS group remaining on the 2'-position will disrupt the proper A-form helix of RNA and prevent it from being recognized by enzymes or binding partners. Incomplete desilylation is a common cause of inactive synthetic RNA.[11] |
Degradation Pathway: Cleavage of the 2'-TBDMS Group
The stability of this compound is fundamentally linked to the chemical reactivity of the silyl ether bond. Understanding the mechanisms of its cleavage allows for precise control over its removal and the prevention of its accidental loss.
Mechanism of Degradation
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the oxygen atom of the silyl ether is protonated, making it a better leaving group. A nucleophile, typically water, can then attack the silicon atom, leading to the cleavage of the Si-O bond and release of the free 2'-hydroxyl group. While stable to the dichloroacetic acid used in detritylation, prolonged exposure can cause cleavage.[4][5]
-
Fluoride-Induced Cleavage: This is the most common method for intentional deprotection. The fluoride ion (F⁻) acts as a potent nucleophile that attacks the silicon atom. The driving force for this reaction is the formation of the exceptionally strong Si-F bond, which is significantly more stable than the Si-O bond.[4][6] Reagents like TBAF, TEA·3HF, or HF-pyridine are used for this purpose.[7][8]
Caption: Logical workflow of this compound degradation pathways.
Experimental Protocol: Recommended Handling and Aliquoting
This protocol ensures the integrity of solid this compound phosphoramidite upon receipt and during preparation for use in synthesis.
Objective: To safely store and aliquot a new bottle of this compound phosphoramidite to prevent degradation from atmospheric moisture.
Materials:
-
New, sealed bottle of this compound phosphoramidite.
-
Inert atmosphere glovebox or Schlenk line.
-
Multiple small, amber glass vials with PTFE-lined screw caps, dried in an oven at 120°C for at least 4 hours and cooled under vacuum.
-
Argon or Nitrogen gas source.
-
Spatula (oven-dried).
-
Analytical balance.
Procedure:
-
Preparation: Transfer the sealed bottle of phosphoramidite and all necessary dried glassware into the antechamber of a glovebox. Purge the antechamber according to the glovebox protocol.
-
Rationale: This prevents any exposure of the hygroscopic solid to the atmosphere.
-
-
Equilibration: Allow the bottle to sit inside the main glovebox chamber for at least 30 minutes to equilibrate to the internal temperature.
-
Rationale: Opening a cold bottle can cause condensation of any trace moisture present in the glovebox atmosphere onto the solid.
-
-
Aliquotting: Carefully open the main bottle. Weigh the desired amount of phosphoramidite (e.g., enough for one synthesis run or one week of runs) into each of the pre-dried smaller vials.
-
Rationale: Creating smaller aliquots minimizes the number of times the main stock is exposed, preserving its integrity for much longer.
-
-
Sealing: Tightly cap each aliquot vial. For extra protection, you can wrap the cap-vial interface with Parafilm.
-
Storage: Place the newly created aliquots and the main stock bottle into a freezer at -20°C inside the glovebox, if available. If not, quickly transfer them to a designated -20°C freezer.
-
Rationale: Combines protection from moisture (inert atmosphere) and low temperature to maximize shelf-life.[9][]
-
-
In-Use: When you need to use an aliquot, remove one vial from the freezer and allow it to warm completely to room temperature before opening.
-
Rationale: This is a critical step. Opening a cold vial will cause ambient moisture to condense on the solid, leading to rapid degradation.
-
By following this rigorous handling protocol, you can significantly extend the useful life of your this compound and ensure reproducible, high-quality results in your research.
References
-
Current Protocols in Nucleic Acid Chemistry. (n.d.). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. John Wiley & Sons, Inc. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. John Wiley & Sons, Inc. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Current Protocols in Nucleic Acid Chemistry. (n.d.). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. John Wiley & Sons, Inc. [Link]
- Google Patents. (n.d.).
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Yudkina, A. V., et al. (2023). [Factors Affecting the Stability of the Trimer of 2'-Deoxyuridine 5'-Triphosphate Nucleotide Hydrolase from Escherichia coli]. Molecular Biology, 57(2), 330-339. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Sproat, B. S., et al. (n.d.). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. [Link]
-
Request PDF. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. [Link]
-
Scaringe, S. A. (n.d.). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Request PDF. [Link]
-
Glen Research. (n.d.). Deprotection - Volume 2 - RNA Deprotection. Glen Report 21.15. [Link]
-
ResearchGate. (n.d.). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. [Link]
-
Ohgi, T., et al. (2005). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 33(15), 4815–4823. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Maximizing Full-Length Product Yield in TBDMS RNA Synthesis
Welcome to the technical support center for solid-phase RNA synthesis utilizing 2'-O-tert-butyldimethylsilyl (TBDMS) phosphoramidite chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of RNA synthesis and systematically troubleshoot common issues that limit the yield of the desired full-length product. As your partner in synthesis, we go beyond mere protocols; we delve into the causality of each step to empower you with the expertise to optimize your results.
Understanding the Fundamentals: The TBDMS RNA Synthesis Cycle
Solid-phase RNA synthesis is a cyclical process, with each cycle adding a single ribonucleotide to the growing chain. The efficiency of each step is paramount, as any failure is cumulative and will drastically reduce the final yield of the full-length oligonucleotide. A 99% coupling efficiency per step, for instance, results in only ~82% full-length product for a 20-mer, with the remaining 18% being truncated failure sequences.[1] The bulky nature of the 2'-TBDMS protecting group, while crucial for preventing side reactions, introduces steric hindrance that makes RNA synthesis inherently less efficient than DNA synthesis.[2]
The four key steps in each cycle are:
-
Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group. This is the most critical step for chain elongation.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated. This is a crucial "termination" step for failure sequences, preventing them from elongating further and simplifying final purification.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
This entire cycle is illustrated below. Understanding this process is the first step in effective troubleshooting.
Caption: The four-step cycle of solid-phase RNA synthesis.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems observed during RNA synthesis analysis (typically via HPLC or PAGE) and provides a logical path to identify and resolve the root cause.
Q1: My final product purity is low, and I see a large distribution of shorter sequences (N-1, N-2, etc.). What is the likely cause?
This is a classic symptom of inefficient capping . If the 5'-hydroxyl groups that fail to react during the coupling step are not permanently blocked by the capping reagent, they will be available to couple in the subsequent cycle. This leads to the formation of deletion mutations (e.g., N-1 sequences) which are notoriously difficult to purify from the full-length product.[3]
Troubleshooting Steps:
-
Verify Capping Reagents: Ensure your capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are fresh and anhydrous. Acetic anhydride is particularly susceptible to hydrolysis, rendering it inactive.
-
Check Reagent Delivery: Confirm that the reagent lines on your synthesizer are not clogged and that the correct volumes are being delivered to the synthesis column. A failed valve or blocked line is a common culprit.
-
Increase Capping Time: For sequences that may be sterically hindered due to secondary structure, increasing the capping time can ensure all unreacted hydroxyls are accessed and acetylated.
Q2: The primary impurity is the N-1 peak, but other failure sequences are minimal. Why?
A prominent N-1 peak with a relatively clean baseline points towards inefficient coupling in one or more cycles. The capping step is likely working, terminating the majority of failed sequences at each step. However, a consistently low coupling efficiency means a significant portion of the chains are terminated at every cycle, leading to a buildup of N-1 fragments.
Causality & Solutions:
-
Phosphoramidite Quality: RNA phosphoramidites are highly sensitive to moisture and oxidation. Even brief exposure to air can lead to hydrolysis, reducing the amount of active amidite available for coupling.[4]
-
Action: Always use fresh, anhydrous acetonitrile for dissolution.[5] Ensure amidite bottles are properly sealed under an inert gas (Argon) and that synthesizer reagents are not past their expiry date. Adding a molecular sieve or trap-pack to the amidite bottle can help scavenge trace moisture.[4][5]
-
-
Activator Potency: The activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), DCI) is crucial for protonating the phosphoramidite for nucleophilic attack. An old or degraded activator will lead to slow and incomplete coupling.
-
Action: Use a fresh solution of activator. For difficult couplings, consider using a more potent activator or increasing the concentration.[6]
-
-
Coupling Time: The steric bulk of the 2'-TBDMS group means RNA coupling is slower than DNA coupling.[2][7]
-
Action: Standard coupling times for RNA are typically 6-12 minutes. For challenging sequences (e.g., stretches of G residues), extending this time can significantly improve efficiency.
-
-
Reagent Concentration & Stoichiometry: An insufficient molar excess of phosphoramidite and activator over the available 5'-OH groups on the solid support will result in incomplete coupling.
-
Action: Ensure you are using the correct concentrations and volumes as recommended by your synthesizer manufacturer and reagent supplier.
-
Q3: My overall yield is extremely low, and the analytical trace shows significant degradation products (a broad, messy baseline). What should I investigate?
This pattern suggests a more systemic issue, likely related to chemical instability or degradation of the RNA chain itself, either during synthesis or, more commonly, during the deprotection steps.
Troubleshooting the Synthesis Cycle:
-
Incomplete Oxidation: The iodine-based oxidizing solution converts the phosphite triester to a more stable phosphate triester. If this step is incomplete, the unstable phosphite linkage is susceptible to cleavage in the acidic deblocking step of the next cycle.[8] This will truncate the chain and drastically reduce the yield of the full-length product.
-
Action: Ensure your oxidizing reagent is not expired and is fully anhydrous. Verify delivery to the column.
-
Troubleshooting Deprotection:
Deprotection is a two-stage process: (1) removal of the base and phosphate protecting groups, and (2) removal of the 2'-TBDMS groups. Both stages can damage the RNA if not performed correctly.
-
Base Deprotection: Standard ammonium hydroxide can be harsh. Premature removal of the 2'-TBDMS group while the RNA is still in a strong base will lead to rapid degradation of the phosphodiester backbone.
-
2'-TBDMS Group Removal (Desilylation): This step requires a fluoride source.
-
Reagent Choice: Triethylamine trihydrofluoride (TEA·3HF) is often preferred over tetrabutylammonium fluoride (TBAF) as it is less basic and can lead to cleaner products.[7][8]
-
Anhydrous Conditions: The desilylation reaction is highly sensitive to water. Ensure the RNA pellet is dried completely before adding the fluoride reagent.[5][7] Co-evaporation with anhydrous ethanol or acetonitrile can help remove residual water.
-
Temperature and Time: Over-incubation or excessive heat can lead to degradation. Follow the recommended protocol precisely (e.g., 1.5 hours at 65°C in TEA·3HF/NMP).[7]
-
Caption: A decision tree for troubleshooting low-yield RNA synthesis.
Key Experimental Protocols
Here we provide validated, step-by-step starting points for critical stages of the process. Synthesizer-specific protocols should always be consulted.
Protocol 1: Base & Phosphate Deprotection using AMA
This protocol is for cleaving the oligonucleotide from the solid support and removing the exocyclic amine and cyanoethyl protecting groups.
-
Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.0 mL of a pre-mixed 1:1 (v/v) solution of Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%).
-
Seal the vial tightly. For extra security, wrap the cap with Parafilm.
-
Allow the vial to cool completely to room temperature (can be accelerated on ice) before opening in a fume hood.
-
Transfer the supernatant containing the RNA to a new tube. Wash the support with 2-3 volumes of 0.5 mL RNase-free water and combine the washes with the supernatant.
-
Dry the combined solution completely in a vacuum concentrator.
Protocol 2: 2'-TBDMS Deprotection using TEA·3HF
This protocol removes the final protecting group from the ribose 2'-hydroxyl. CRITICAL: The RNA pellet must be completely dry before starting.
-
To the dried RNA pellet from the previous step, add 250 µL of a desilylation solution (e.g., 1.5 mL N-methylpyrrolidinone (NMP), 750 µL triethylamine (TEA), and 1.0 mL TEA·3HF).[7]
-
Vortex briefly to dissolve the pellet.
-
Incubate the solution at 65°C for 1.5 hours.[7]
-
Quench the reaction by adding an appropriate buffer (e.g., 50 mM TEAB) and proceed immediately to desalting or purification.
Data Interpretation & Quantitative Summary
Proper analysis is key to diagnosis. Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) is a powerful tool for assessing the purity of a crude RNA synthesis.
| Peak Identity | Typical Elution Time (Relative) | Likely Cause if Prominent |
| Failure Peaks (DMT-OFF) | Earlier than FLP | Inefficient coupling or capping. |
| Full-Length Product (FLP, DMT-ON) | Main, late-eluting peak | This is your target product. |
| N-1 Peak (DMT-ON) | Just before the FLP | Inefficient coupling. |
| Depurination Products | Small peaks around the FLP | Harsh acidic (deblocking) conditions. |
| Degradation Smear | Broad, unresolved peaks | Harsh deprotection or RNase contamination. |
Table 1: Interpreting a typical DMT-ON IP-RP-HPLC chromatogram of crude RNA.
Frequently Asked Questions (FAQs)
-
Q: Why is anhydrous acetonitrile so important?
-
Q: Can I use the same deprotection conditions for RNA as I do for DNA?
-
A: No. RNA is much more labile than DNA due to the 2'-hydroxyl group. Standard DNA deprotection with concentrated ammonium hydroxide for several hours will severely degrade RNA. You must use RNA-specific, milder deprotection protocols.[7]
-
-
Q: My synthesis failed completely (no product). What's the first thing to check?
-
A: Check the basics of your synthesizer setup. The most common cause for a total failure is a clogged reagent line or a failed valve, meaning one of the critical reagents (e.g., activator or phosphoramidite) was never delivered to the column. Also, verify that the correct synthesis protocol was programmed.
-
-
Q: What is the benefit of using TOM-protected phosphoramidites over TBDMS?
-
A: Triisopropylsilyloxymethyl (TOM) is another 2'-O-protecting group. It is slightly less bulky in the immediate vicinity of the reaction center, which can lead to higher coupling efficiencies, particularly for longer RNA sequences or those with difficult secondary structures.[2]
-
References
-
He, M., et al. (2024). RNA chemistry and therapeutics. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Cytiva. Messenger RNA: How to choose an mRNA capping method. YouTube. Retrieved from [Link]
-
Brown, T., & Brown, D. J. (2007). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. In Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. Retrieved from [Link]
-
Scaringe, S. A. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. Retrieved from [Link]
-
Fergione, S., & Fedorova, O. (2020). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]
-
Gillingwater, K., et al. (2014). Solid-Phase Synthesis and Hybridization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Phenomenex. RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]
-
Glen Research. Application Note — RNA Synthesis. Glen Report 36.14. Retrieved from [Link]
-
Zallot, R., et al. (2017). A general method for rapid and cost-efficient large-scale production of 5′ capped RNA. RNA. Retrieved from [Link]
-
Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
Beaucage, S. L. (2017). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules. Retrieved from [Link]
Sources
Technical Support Center: Managing n+1 and n-1 Impurities in RNA Synthesis
Welcome to the technical support center for RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage common impurities encountered during in vitro transcription (IVT), specifically n+1 and n-1 species. Here, we delve into the root causes of these impurities and provide field-proven strategies for their mitigation and removal, ensuring the high purity and integrity of your RNA products.
Frequently Asked Questions (FAQs)
Q1: What are n+1 and n-1 impurities in RNA synthesis?
A1: N+1 and n-1 impurities are common byproducts in in vitro transcription reactions that affect the length and homogeneity of the desired RNA product.
-
n+1 impurities are RNA transcripts that are one or more nucleotides longer than the sequence encoded by the DNA template.
-
n-1 impurities are transcripts that are one or more nucleotides shorter than the full-length product, resulting from premature termination of transcription.[1][2]
Q2: Why are these impurities a concern for my research or therapeutic application?
A2: The presence of n+1 and n-1 impurities can have significant consequences. For therapeutic applications like mRNA vaccines, these impurities can lead to the production of incorrect proteins, potentially causing reduced efficacy and increased immunogenicity.[3] In research applications such as CRISPR, guide RNA heterogeneity can affect targeting specificity and efficiency.
Q3: Can I get rid of these impurities after the transcription reaction?
A3: Yes, various purification methods can effectively remove n+1 and n-1 impurities. High-performance liquid chromatography (HPLC) offers high-resolution separation.[4][5] Other techniques like solid-phase extraction (SPE) and precipitation-based methods can also be employed to enrich the full-length product.[4][]
Q4: What is the primary cause of n+1 impurities?
A4: The most common cause of n+1 impurities is the template-independent terminal transferase activity of phage RNA polymerases, such as T7 RNA polymerase.[7][8] After reaching the end of the DNA template, the polymerase can add one or more extra nucleotides, typically adenosine, to the 3' end of the RNA transcript.[9]
Q5: What leads to the formation of n-1 impurities?
A5: N-1 impurities primarily arise from premature termination of transcription.[10][11] This can be caused by several factors, including secondary structures in the DNA template, low nucleotide concentrations, or the presence of "terminator-like" sequences that cause the RNA polymerase to dissociate from the template before transcription is complete.[12][13]
In-Depth Troubleshooting Guide
This section provides a detailed analysis of the causes of n+1 and n-1 impurities and offers actionable strategies to minimize their formation during in vitro transcription and to remove them during downstream purification.
Part 1: Tackling n+1 Impurities (Over-length Transcripts)
The formation of n+1 and longer RNA species is predominantly a result of the inherent properties of T7 RNA polymerase. After the polymerase completes the template-directed synthesis, it can exhibit a terminal transferase-like activity, adding extra nucleotides to the 3' end of the newly synthesized RNA.[7] This process is RNA self-templated, where the product RNA can rebind to the polymerase and self-prime the generation of a hairpin duplex, leading to its own extension.[8][9]
Caption: Factors leading to n-1 impurity formation.
1. Ensuring High-Quality Reagents and Template
The foundation of a successful IVT reaction is the quality of its components.
-
DNA Template Purity: Always use a highly purified, linearized DNA template. Ensure complete removal of contaminants like salts and ethanol by performing an ethanol precipitation step. [13]High-quality plasmid miniprep kits are generally sufficient.
-
NTP Quality: Use high-purity nucleotides to avoid the incorporation of inhibitors. [] 2. Optimizing Reaction Conditions
Adjusting the reaction environment can help the polymerase transcribe through difficult regions.
| Parameter | Recommendation | Rationale |
| NTP Concentration | Ensure all NTPs are present at a sufficient concentration (at least 12µM, ideally higher). [13] | Prevents stalling due to substrate limitation. |
| Reaction Temperature | For templates with high GC content, consider increasing the reaction temperature. | This can help to melt secondary structures in the DNA template that may cause the polymerase to pause. |
| Enzyme Choice | Consider using engineered T7 RNA polymerase variants. | Some mutant polymerases exhibit higher processivity and are less prone to premature termination. [15] |
Experimental Protocol: Optimizing NTP Concentration
-
Set up Parallel Reactions: Prepare multiple IVT reactions with varying concentrations of the limiting NTP, for instance, from 12µM up to 50µM. [13]2. Incubate: Run the reactions under standard conditions.
-
Analyze Products: Analyze the transcription products on a denaturing polyacrylamide gel or via HPLC.
-
Evaluate: Identify the NTP concentration that yields the highest proportion of full-length RNA product with the least amount of truncated species.
3. Post-Synthesis Purification
Similar to n+1 impurities, n-1 species can be effectively removed after the reaction.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size and can be effective for removing significantly shorter truncated products.
-
Solid-Phase Extraction (SPE): Reversed-phase SPE cartridges can be used to enrich for the full-length oligonucleotide, washing away shorter failure sequences. [4]* HPLC: Both IP-RP-HPLC and AEX-HPLC provide the high resolution needed to separate n-1 species from the full-length product. [4][]
Analytical Methods for Quality Control
To effectively troubleshoot, you must be able to accurately detect and quantify n+1 and n-1 impurities.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): A classic method that provides good resolution for separating different RNA lengths.
-
Capillary Electrophoresis (CE): Offers higher resolution and quantification capabilities compared to slab gels. [15]* High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is both a purification and an analytical tool that can precisely quantify the different RNA species in a sample. [5]* Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides definitive mass identification of the full-length product and any impurities. [1][16] By understanding the underlying causes of n+1 and n-1 impurities and implementing these preventative and corrective strategies, you can significantly improve the purity and homogeneity of your synthesized RNA, leading to more reliable and reproducible results in your research and development endeavors.
References
- Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC - NIH. (n.d.).
- RNA Purification - Promega Corporation. (n.d.).
- Optimizing In Vitro Transcription for High-Yield mRNA Synthesis - RNA / BOC Sciences. (n.d.).
- Overview of In Vitro Transcription | Thermo Fisher Scientific - ES. (n.d.).
- A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase - NIH. (n.d.).
- In vitro approaches to analysis of transcription termination - PMC - NIH. (n.d.).
- Pausing and premature termination of human RNA polymerase II during transcription of adenovirus in vivo and in vitro. | PNAS. (n.d.).
- Oligonucleotide Purification - Phenomenex. (n.d.).
- Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. (2024).
- Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA - Frontiers. (2023).
- Premature termination of transcription by RNAP II: The beginning of the end - PMC - NIH. (n.d.).
- How to Purify High-Quality RNA | Biocompare.com. (2021).
- In Vitro Transcription: Common Causes of Reaction Failure - Promega Connections. (2019).
- High-throughput algorithmic optimization of in vitro transcription | TriLink BioTechnologies. (n.d.).
- RNA isolation: Methods, challenges, and applications - QIAGEN. (n.d.).
- 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses | Nucleic Acids Research | Oxford Academic. (2018).
- A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase - ResearchGate. (2025).
- Efficient inhibition of RNA self-primed extension by addition of competing 3′-capture DNA-improved RNA synthesis by T7 RNA polymerase - NIH. (2019).
- 3' end additions by T7 RNA polymerase are RNA self-templated, distributive, and diverse in character – RNA-Seq analyses - Martin Lab. (2018).
- Common methods of oligonucleotide extraction and purification - BOC Sciences. (n.d.).
- Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences. (n.d.).
- Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025).
- Investigation of the 'n–1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase β-cyanoethyl phosphoramidite method using stepwise sulfurization | Nucleic Acids Research | Oxford Academic. (n.d.).
- High-sensitivity detection methods for low-abundance RNA species: applications for functional genomics research - PubMed. (n.d.).
- Impurities in Oligonucleotide Drug Substances and Drug Products | Request PDF - ResearchGate. (n.d.).
- Strategies for Detecting mRNA: Northern Blotting, Nuclease Protection Assays, In Situ Hybridization, and RT-PCR. (n.d.).
- 10 Common Techniques For Nucleic Acid Research - GoldBio. (n.d.).
- DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - NIH. (n.d.).
- Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - MDPI. (n.d.).
- Best way to analyze RNA-seq data? N = 1 : r/bioinformatics - Reddit. (2025).
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 5. Frontiers | Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficient inhibition of RNA self-primed extension by addition of competing 3′-capture DNA-improved RNA synthesis by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3’ end additions by T7 RNA polymerase are RNA self-templated, distributive, and diverse in character – RNA-Seq analyses - Martin Lab [martinlab.chem.umass.edu]
- 10. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Overview of In Vitro Transcription | Thermo Fisher Scientific - HU [thermofisher.com]
- 13. promegaconnections.com [promegaconnections.com]
- 15. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Moisture on 2'-TBDMS Phosphoramidite Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenges associated with the stability of 2'-TBDMS (tert-butyldimethylsilyl) protected phosphoramidites, a cornerstone of RNA synthesis. Understanding and controlling the impact of moisture is paramount for achieving high-quality oligonucleotide synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 2'-TBDMS phosphoramidites.
Q1: What is the primary cause of 2'-TBDMS phosphoramidite degradation?
The primary cause of degradation is hydrolysis due to the presence of moisture.[1][2][3] Phosphoramidites are highly susceptible to reaction with water, which leads to the cleavage of the phosphoramidite group, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[1][4] This degradation not only reduces the concentration of the active reagent but can also introduce impurities that may interfere with the synthesis process.[5]
Q2: How does moisture-induced degradation affect my oligonucleotide synthesis?
Moisture-induced degradation of 2'-TBDMS phosphoramidites directly impacts the efficiency and quality of your oligonucleotide synthesis in several ways:
-
Reduced Coupling Efficiency: Hydrolyzed phosphoramidites cannot participate in the coupling reaction, leading to a lower yield of the desired full-length oligonucleotide.[][7] Even seemingly minor decreases in coupling efficiency can have a significant cumulative effect, especially for longer RNA sequences.[7][]
-
Increased Truncated Sequences: Failed coupling events result in a higher proportion of shorter, incomplete oligonucleotide chains (truncated sequences).
-
Formation of Byproducts: The degradation products can sometimes participate in unwanted side reactions, further complicating the purification of the target oligonucleotide.
Q3: What is the acceptable level of water in the acetonitrile used for dissolving phosphoramidites?
To ensure optimal stability and coupling efficiency, the water content in the anhydrous acetonitrile used to dissolve phosphoramidites should be as low as possible. The generally accepted specification is less than 30 parts per million (ppm), with a preference for 10 ppm or less.[4][9]
Q4: How should I store my solid and dissolved 2'-TBDMS phosphoramidites?
Proper storage is critical to maintaining the integrity of your phosphoramidites.
| Condition | Solid Form | In Solution (Anhydrous Acetonitrile) |
| Temperature | -20°C for long-term storage.[3][10] | -20°C for short-term storage (up to 1 month).[10] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][10] | Store under an inert atmosphere.[10] |
| Moisture | Store in a tightly sealed container in a dry environment. Desiccate before use.[10] | Use anhydrous solvents and minimize exposure to atmospheric moisture.[10] |
| Light | Store protected from light.[10] | Store protected from light.[10] |
Q5: Is there a difference in stability among the different nucleoside phosphoramidites?
Yes, the stability of phosphoramidites is dependent on the nucleobase. For deoxyribonucleoside phosphoramidites, the general order of stability in solution is T > dC > dA >> dG.[4] While specific quantitative data for 2'-TBDMS ribonucleoside phosphoramidites is less common, it is prudent to assume a similar trend, with the guanosine phosphoramidite being the most susceptible to degradation.[3][11]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to phosphoramidite stability.
Issue 1: Low Coupling Efficiency
Symptom: The overall yield of your oligonucleotide synthesis is lower than expected, as determined by trityl cation monitoring or analysis of the crude product.
Potential Cause: Degradation of the phosphoramidite solution due to moisture contamination.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 7. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Silyl Group Migration During RNA Synthesis
Welcome to the technical support center for solid-phase RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical side reaction: silyl group migration. The information provided herein is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your RNA synthesis projects.
Frequently Asked Questions (FAQs)
Q1: What is silyl group migration in the context of RNA synthesis, and why is it a significant problem?
A1: During the chemical synthesis of RNA, a protecting group is required for the 2'-hydroxyl (2'-OH) of the ribose sugar to prevent unwanted side reactions. The most commonly used protecting group is the tert-butyldimethylsilyl (TBDMS) group.[1][2][3] Silyl group migration is an intramolecular reaction where the TBDMS group moves from the 2'-hydroxyl to the 3'-hydroxyl of the ribose.[4]
This migration is a major issue because it typically occurs during the synthesis of the phosphoramidite monomer itself, before it is incorporated into the growing RNA chain.[4] If the silyl group migrates to the 3'-position, the subsequent phosphitylation step will incorrectly add the phosphoramidite group to the 2'-position. When this isomeric monomer is used in solid-phase synthesis, it results in the formation of a non-natural 2'-5' phosphodiester linkage instead of the native 3'-5' linkage.[4][5] These aberrant linkages disrupt the RNA's structural integrity and can abolish its biological activity.[4]
Q2: At which stages of the RNA synthesis workflow is silyl group migration or premature loss a concern?
A2: Issues with the 2'-TBDMS group can arise at several critical stages of the RNA synthesis process:[4]
-
Monomer Synthesis: This is the primary stage where 2' to 3' migration can occur, leading to the generation of isomeric phosphoramidites.[4][6]
-
Automated Oligonucleotide Synthesis: Although the TBDMS group is designed for stability during the synthesis cycles, some loss can occur, particularly with prolonged exposure to the acidic conditions of the detritylation step.[1][4]
-
Base Deprotection: The TBDMS group is partially unstable under the standard basic conditions (e.g., aqueous ammonia) used to remove protecting groups from the nucleobases.[1][4] Premature removal of the silyl group at this stage exposes the 2'-hydroxyl, which can then attack the adjacent phosphodiester bond, leading to cleavage of the RNA chain.[1][7]
-
Final Silyl Deprotection: Incomplete removal of the TBDMS group during the final fluoride treatment step will result in a final product that is not fully deprotected, potentially interfering with its biological function.[4]
Q3: What are the observable signs of silyl group migration or premature loss in my synthesis results?
A3: Several analytical techniques can reveal the presence of issues related to silyl group migration or premature deprotection. You should be vigilant for the following indicators:
-
High-Performance Liquid Chromatography (HPLC): The appearance of multiple, often poorly resolved, peaks in addition to the main product peak can indicate the presence of isomers (from migration) or shorter fragments (from chain cleavage).[7]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Instead of a sharp, single band corresponding to the full-length RNA product, you may observe a smear or multiple smaller bands, which is indicative of RNA degradation.[7][8]
-
Capillary Electrophoresis (CE): Systems like the Agilent Bioanalyzer provide a quantitative measure of RNA integrity. A low RNA Integrity Number (RIN) or the presence of unexpected peaks suggests degradation or heterogeneity in the sample.[7][9]
-
Mass Spectrometry (MS): This technique can definitively identify the presence of 2'-5' linkages by fragmentation analysis and can also confirm incomplete deprotection by detecting the mass of the final product with silyl groups still attached.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to silyl group migration.
Issue 1: Low yield of full-length RNA and presence of shorter fragments.
| Potential Cause | Explanation | Recommended Solution |
| Premature TBDMS Deprotection | The standard aqueous ammonia used for base deprotection can cause partial removal of the 2'-TBDMS group, leading to chain scission.[1] | Modify the deprotection solution to a mixture of ammonium hydroxide and ethanol (3:1 v/v) and perform the deprotection at a controlled temperature (e.g., 55°C for 17 hours) to moderate the harshness of the reaction.[1] Alternatively, use base-labile protecting groups on the nucleobases, which allow for milder deprotection conditions.[1] |
| Acid-Mediated Silyl Loss | Extended exposure to the acidic conditions during the 5'-DMT removal step can lead to some loss of the 2'-TBDMS group.[4] | Minimize the detritylation time to the minimum required for complete DMT removal. Ensure the acid solution is fresh and of the correct concentration. |
| Moisture in Reagents | The presence of water in the phosphoramidite solutions or acetonitrile can lead to lower coupling efficiencies, resulting in a higher proportion of truncated sequences.[10] | Use anhydrous acetonitrile (10-15 ppm water content or lower) and ensure phosphoramidites are dissolved under an anhydrous atmosphere.[10] Consider using in-line drying filters for the argon or helium gas supply to the synthesizer.[10] |
Issue 2: Product shows correct mass but has poor biological activity.
| Potential Cause | Explanation | Recommended Solution |
| Silyl Group Migration | The presence of 2'-5' phosphodiester linkages due to silyl group migration during monomer synthesis can lead to a structurally incorrect and biologically inactive RNA molecule.[4] | Purchase high-quality RNA phosphoramidites from a reputable supplier who performs rigorous quality control to ensure isomeric purity. If synthesizing your own monomers, carefully control the reaction conditions during the silylation step to minimize migration. |
| Incomplete Final Deprotection | Residual TBDMS groups on the 2'-hydroxyls can interfere with the proper folding and function of the RNA molecule.[4] | Ensure the fluoride deprotection step is carried out under optimal conditions. The presence of water in tetrabutylammonium fluoride (TBAF) solutions can significantly reduce its efficacy.[2][11] Triethylamine trihydrofluoride (TEA·3HF) is often a more reliable alternative.[2][12] |
Preventative Strategies and Alternative Chemistries
Diagram: Key Steps in RNA Synthesis and Potential for Silyl Group Issues
Caption: Workflow of RNA synthesis highlighting critical steps where silyl group migration and loss can occur.
Alternative Protecting Groups
To circumvent the issues associated with TBDMS, alternative 2'-hydroxyl protecting groups have been developed.
| Protecting Group | Key Features | Advantages over TBDMS |
| TOM (Triisopropylsilyloxymethyl) | An acetal-based protecting group that is stable under basic and weakly acidic conditions.[5][13] | The acetal structure prevents 2' to 3' migration.[5][13] The reduced steric hindrance allows for higher coupling efficiencies and shorter coupling times.[5][6][13] |
| ACE (bis(2-acetoxyethoxy)methyl) | An orthoester-based protecting group used in conjunction with a 5'-silyl ether.[6][14][15] | Allows for faster coupling rates and higher yields.[15][16] The final deprotection is performed under mild acidic conditions, avoiding fluoride reagents.[6] |
Experimental Protocol: Fluoride-Mediated Deprotection of 2'-TBDMS Groups
This protocol outlines the final deprotection step to remove the TBDMS groups from the synthesized RNA.
Materials:
-
Crude, base-deprotected RNA oligonucleotide (dried pellet)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Quenching buffer (e.g., isopropanol or a commercially available quenching solution)
-
RNase-free microcentrifuge tubes
Procedure:
-
Resuspend the RNA: Add anhydrous DMSO to the dried oligonucleotide pellet. The volume will depend on the scale of your synthesis. Gently vortex or heat at 65°C for a few minutes to ensure complete dissolution.[17]
-
Add Base: To the dissolved RNA, add a small amount of a non-nucleophilic base like DIPEA or TEA.
-
Initiate Deprotection: Add the TEA·3HF reagent to the solution. A common formulation is a mixture of TEA·3HF and DIPEA in DMSO.
-
Incubation: Incubate the reaction mixture at 65°C for 2.5 hours.[17] Ensure the tube is tightly sealed to prevent evaporation.
-
Quench the Reaction: After incubation, cool the reaction to room temperature. Add the quenching buffer to precipitate the deprotected RNA and stop the reaction.
-
Purification: Pellet the RNA by centrifugation, wash with ethanol, and then proceed with your chosen purification method (e.g., HPLC, PAGE).
Diagram: Troubleshooting Logic for Silyl Group Issues
Caption: A logical flowchart for troubleshooting common issues related to silyl protecting groups in RNA synthesis.
References
- BenchChem Technical Support. (2025). Technical Support Center: Avoiding RNA Degradation During Benzoyl Deprotection. BenchChem.
- Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Research.
- Westman, E., & Strömberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(1), 94–99.
- BenchChem Technical Support. (2025).
- Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Glen Research.
- Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research.
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting RNA Synthesis. BenchChem.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). RNA Oligonucleotide Synthesis via 5'-Silyl-2'-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry, 1(1), 2.11.1–2.11.25.
- GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks.
- Westman, E., & Strömberg, R. (1994). Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(12), 2432–2433.
- Current Protocols. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldi- methylsilyl) Groups.
- Glen Research. (n.d.). Deprotection Guide. Glen Research.
- Scaringe, S. A. (2000). RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry, 1(1), 2.10.1–2.10.17.
- Scaringe, S. A. (2001). RNA Oligonucleotide Synthesis Via 5'-Silyl-2'-Orthoester Chemistry. Methods in Molecular Biology, 180, 25-41.
- Hartsel, S. A., et al. (2005). RNA Oligonucleotide Synthesis Via 5'-Silyl-2'-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry, 23(1), 10.10.1–10.10.19.
- Beaucage, S. L. (2008). Strategies for oligoribonucleotide synthesis according to the phosphoramidite method. Current Protocols in Nucleic Acid Chemistry, 33(1), 2.9.1–2.9.18.
- Stec, W. J., & Muth, J. (2017). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 22(5), 735.
- Rio, D. C. (2014). Analysis of RNA by analytical polyacrylamide gel electrophoresis. Cold Spring Harbor Protocols, 2014(10), pdb.prot081033.
- Mehta, A. (2023). Methods for Analyzing RNA Integrity. Biocompare.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of RNA by analytical polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Analysis of TBDMS-Protected Oligonucleotides
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of oligonucleotides bearing the tert-butyldimethylsilyl (TBDMS) protecting group. As a Senior Application Scientist, I understand that navigating the complexities of analyzing these bulky, hydrophobic molecules requires a nuanced approach that goes beyond standard oligonucleotide methods. This guide is structured in a practical question-and-answer format to directly address the common challenges you may encounter, with a focus on the underlying scientific principles to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Peak Shape Problems
Q1: My primary peak for the TBDMS-protected oligonucleotide is significantly broader than expected. What are the most common culprits?
Peak broadening in the analysis of TBDMS-protected oligonucleotides is a multifaceted issue, often stemming from a combination of factors related to the analyte itself, the mobile phase, and the column chemistry. The most frequent causes include:
-
On-Column Deprotection: The TBDMS group can be labile under certain HPLC conditions. If the protecting group is partially or fully cleaved during the chromatographic run, you are essentially separating a mixture of species (fully protected, partially protected, and fully deprotected), which co-elute or elute very closely, resulting in a broad, often asymmetrical peak.[1]
-
Secondary Structure Formation: Although the bulky TBDMS groups can sterically hinder some secondary structures, oligonucleotides can still form hairpins or self-dimerize, leading to multiple conformations in solution that broaden peaks.[2]
-
Suboptimal Ion-Pairing: Ion-pair reversed-phase (IP-RP) chromatography is the standard for oligonucleotide analysis.[3][4] Inadequate concentration or strength of the ion-pairing (IP) reagent can lead to incomplete pairing with the phosphate backbone, causing poor retention, inconsistent interactions with the stationary phase, and significant peak tailing.[2][5]
-
Secondary Interactions with Hardware: The negatively charged phosphate backbone of oligonucleotides is prone to interacting with metallic surfaces in standard stainless steel HPLC systems and columns, leading to adsorption, poor peak shape, and reduced recovery.[5][6]
-
Column Overload or Degradation: Injecting too much sample can saturate the stationary phase, while an aging or contaminated column will lose efficiency, both leading to distorted peaks.[2][7]
Q2: I'm observing peak tailing specifically for my TBDMS-oligo. What does this suggest?
Peak tailing is a classic symptom of undesirable secondary interactions between the analyte and the stationary phase or hardware. For TBDMS-protected oligonucleotides, the primary causes are:
-
Silanol Interactions: On traditional silica-based C18 columns, residual, un-endcapped silanol groups on the silica surface are acidic. At neutral or slightly acidic pH, these silanols can become deprotonated (SiO-) and interact electrostatically with any positively charged sites or engage in hydrogen bonding, slowing the elution of a portion of the analyte molecules and causing tailing. While the oligonucleotide backbone is negative, this effect is more pronounced for basic analytes, but it can contribute to general peak asymmetry.
-
Metal Adsorption: This is a highly significant factor. The phosphate backbone can chelate with metal ions on the surface of stainless steel column frits and tubing.[5][6] This non-specific adsorption results in severe peak tailing and loss of recovery. The use of bioinert or metal-free HPLC systems and columns is strongly recommended to mitigate this issue.[5][6]
-
Slow Mass Transfer: The bulky, hydrophobic nature of the TBDMS-oligo can lead to slow kinetics when moving between the mobile and stationary phases. Elevating the column temperature is a key strategy to improve mass transfer and reduce tailing.[8]
Section 2: Method & Mobile Phase Optimization
Q3: How does temperature affect my separation, and what is a good starting point for TBDMS-oligos?
Temperature is one of the most critical parameters in oligonucleotide chromatography. Elevating the temperature serves two primary purposes:
-
Denaturation of Secondary Structures: Higher temperatures (e.g., 60-80°C) provide the thermal energy needed to break the hydrogen bonds that cause oligonucleotides to fold into secondary structures like hairpins.[2][8][9] This ensures the molecule is analyzed in a single, linear conformation, leading to sharper, more symmetrical peaks.
-
Improved Mass Transfer: Increased temperature reduces mobile phase viscosity and speeds up the kinetics of the analyte moving in and out of the stationary phase pores.[8] This results in higher column efficiency and narrower peaks.
For most TBDMS-protected oligonucleotides, a starting temperature of 60°C is recommended.[3][6] If peak broadening persists and you suspect stable secondary structures, you can incrementally increase the temperature to 75-80°C, provided your column can tolerate it.[8][9] Polymeric or hybrid-silica columns are more robust at high temperatures and pH compared to traditional silica columns.[8][10]
| Parameter | Effect of Increasing | Recommended Starting Point | Rationale |
| Temperature | Sharper Peaks, Reduced Retention | 60 - 65°C | Denatures secondary structures and improves mass transfer kinetics.[6][8][11] |
| IP Reagent Conc. | Increased Retention (to a point) | 15 mM TEA / 400 mM HFIP | Ensures complete pairing with the phosphate backbone for consistent hydrophobic interaction.[6] |
| pH | Affects Retention & Stability | ~pH 7.0 - 8.0 | High pH is often required but can compromise column and TBDMS stability. Modern columns are more robust.[6][9] |
| Gradient Slope | Steeper = Faster, Less Resolution | 1-2% / min | A shallower gradient provides better resolution of impurities but can increase run time and band broadening.[6] |
Q4: What ion-pairing system is best for TBDMS-protected oligonucleotides and why?
The combination of a weak alkylamine base, like triethylamine (TEA), and a fluorinated alcohol, like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is the gold standard for high-resolution, MS-compatible analysis of oligonucleotides.[6][9][12]
-
Mechanism of Action: The triethylammonium cation (TEA+) forms an ion pair with the negatively charged phosphate groups on the oligonucleotide backbone. This neutralizes the charge and adds a hydrophobic moiety, promoting retention on the C18 stationary phase.[13] HFIP acts as an acidic counter-ion and improves the volatility of the mobile phase for MS detection, while also enhancing the ion-pairing efficiency.[14]
-
Why it's effective for TBDMS-Oligos: The TBDMS groups make the oligonucleotide significantly more hydrophobic than its deprotected counterpart. The strong retention mechanism provided by the TEA/HFIP system allows for the use of stronger organic mobile phases (like acetonitrile or methanol) in the gradient, which is necessary to elute these highly retained compounds in a reasonable time with good peak shape.
A robust starting mobile phase composition is:
-
Mobile Phase A: 400 mM HFIP + 15 mM TEA in Water
-
Mobile Phase B: 400 mM HFIP + 15 mM TEA in Methanol or Acetonitrile
Troubleshooting Workflow & Protocols
When encountering peak broadening, a systematic approach is crucial. The following workflow helps isolate the root cause.
Systematic Troubleshooting Diagram
Caption: A stepwise workflow for troubleshooting peak broadening.
Protocol 1: Preparation of High-Purity Ion-Pairing Mobile Phase
Causality: Incorrect preparation of the IP mobile phase is a leading cause of chromatographic variability. Trace impurities in reagents or inaccurate concentrations can drastically affect retention and peak shape. This protocol ensures consistency.
Materials:
-
HPLC-grade or MS-grade water
-
HPLC-grade or MS-grade methanol or acetonitrile
-
High-purity 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (>99.5%)
-
High-purity Triethylamine (TEA) (>99.5%)
-
Sterile, filtered glass mobile phase bottles
-
Graduated cylinders and pipettes
Procedure:
-
Prepare Mobile Phase A (Aqueous): a. To a 1 L mobile phase bottle, add approximately 800 mL of HPLC-grade water. b. In a chemical fume hood, carefully measure and add 58.5 mL of HFIP (for a final concentration of 400 mM). Note: HFIP is dense and volatile. c. Add 2.09 mL of TEA (for a final concentration of 15 mM). d. Add HPLC-grade water to reach a final volume of 1 L. e. Cap the bottle and mix thoroughly by inversion for 1-2 minutes. f. Sonicate (degas) the mobile phase for 10-15 minutes.
-
Prepare Mobile Phase B (Organic): a. To a separate 1 L mobile phase bottle, add approximately 800 mL of HPLC-grade methanol or acetonitrile. b. Repeat steps 1b and 1c, adding the same amounts of HFIP and TEA to the organic solvent. c. Add organic solvent to reach a final volume of 1 L. d. Cap, mix, and degas as described for Mobile Phase A.
-
System Equilibration: a. Purge both lines with the newly prepared mobile phases. b. Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before the first injection.
Section 3: Column & Analyte-Specific Issues
Q5: Could my silica-based C18 column be causing the TBDMS group to be cleaved?
Yes, this is a distinct possibility. The TBDMS silyl ether is susceptible to cleavage under both acidic and basic conditions. While standard IP-RP methods operate near neutral pH, the slightly acidic nature of the silica surface itself can catalyze the hydrolysis (deprotection) of the TBDMS group.[1]
-
Mechanism: Residual silanol groups (Si-OH) on the stationary phase surface can act as proton donors, initiating the cleavage of the Si-O bond of the protecting group. This effect is exacerbated by the presence of water in the mobile phase.
This leads to a heterogeneous population of molecules passing through the column, which is a significant cause of peak broadening.
Solutions:
-
Switch to a More Robust Column: The best solution is to use a column with a stationary phase that is more chemically inert and stable.
-
Hybrid Silica Columns (e.g., BEH): These particles incorporate an ethyl-bridge into the silica matrix, making them highly resistant to acidic and basic conditions and high temperatures, which extends column lifetime and improves data quality.[9]
-
Polymeric Columns (e.g., PS-DVB): These columns are made from polystyrene-divinylbenzene and are stable across a very wide pH range (1-14) and at temperatures up to 100°C, making them extremely rugged for oligonucleotide purification.[8][10]
-
-
Use Bioinert Hardware: To prevent interactions with metal surfaces, always choose columns with bioinert hardware (e.g., PEEK-lined steel or titanium).[5][6]
Interaction Diagram: TBDMS-Oligo with Stationary Phase
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labioscientific.com [labioscientific.com]
- 12. phenomenex.com [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Silyl Ethers: A Comparative Guide to 2'-TBDMS-5-Me-rU and 2'-TOM-5-Me-rU in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic RNA manufacturing, the choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is a critical decision that profoundly impacts the yield, purity, and ultimate success of oligonucleotide synthesis. Among the myriad of options, two silyl ether-based protecting groups have emerged as prominent contenders: the traditional tert-butyldimethylsilyl (TBDMS) and the more modern triisopropylsilyloxymethyl (TOM). This guide provides an in-depth, objective comparison of 2'-TBDMS-5-Me-rU and 2'-TOM-5-Me-rU phosphoramidites, leveraging experimental insights to inform your selection for the synthesis of 5-methyluridine-containing RNA oligonucleotides.
The Contenders: A Glimpse into their Chemical Nature
The fundamental difference between these two protecting groups lies in their structure, which dictates their steric footprint and chemical stability.
-
2'-O-TBDMS (tert-butyldimethylsilyl): A well-established and widely used protecting group, TBDMS is directly attached to the 2'-oxygen of the ribose sugar. Its relative bulkiness, while providing stability, can present challenges during the synthesis of long or complex RNA sequences.
-
2'-O-TOM (triisopropylsilyloxymethyl): The TOM group features a silyloxymethyl acetal linkage to the 2'-hydroxyl. This structural motif introduces a spacer between the bulky triisopropylsilyl group and the ribose ring, a seemingly subtle modification with significant consequences for reactivity and stability.[1][2]
Figure 1: Structural comparison of 2'-TBDMS and 2'-TOM protecting groups on a 5-methyluridine nucleoside.
Head-to-Head Performance in RNA Synthesis
The choice between TBDMS and TOM protection directly influences several key aspects of solid-phase RNA synthesis. The following sections dissect these differences, providing a clear rationale for selecting the optimal protecting group for your specific application.
Coupling Efficiency: The Decisive Factor for Yield and Purity
The stepwise coupling efficiency is arguably the most critical parameter in oligonucleotide synthesis. Even a small decrease in efficiency per cycle can lead to a dramatic reduction in the yield of the full-length product, especially for longer RNA sequences.[3]
TOM-protected phosphoramidites consistently demonstrate superior coupling efficiencies compared to their TBDMS counterparts. This is primarily attributed to the reduced steric hindrance of the TOM group.[4][5] The spacer arm in the TOM group positions the bulky silyl moiety further away from the reactive phosphoramidite, allowing for more facile access of the incoming 5'-hydroxyl group of the growing oligonucleotide chain.
While specific quantitative data for 5-methyluridine is not extensively published in direct comparative studies, the general trend of higher coupling efficiency for TOM-protected monomers is well-established and expected to hold true for 5-Me-rU. RNA synthesis with 2'-TBDMS amidites typically achieves coupling efficiencies of over 98%, whereas TOM-protected amidites can approach the efficiencies seen in DNA synthesis ( >99%).[3]
| Feature | This compound | 2'-TOM-5-Me-rU | Advantage |
| Average Coupling Efficiency | > 98%[3] | > 99%[6] | TOM |
| Steric Hindrance at 2' | High[3][7] | Low[4][5] | TOM |
| Typical Coupling Time | 6-10 minutes[3] | ~2-5 minutes | TOM |
| Impact on Long RNA Synthesis | Lower yield of full-length product[8] | Higher yield of full-length product[5] | TOM |
The Specter of 2'-3' Migration: A Key Advantage for TOM
A significant drawback of the TBDMS protecting group is its susceptibility to migration from the 2'- to the 3'-hydroxyl position under certain conditions, particularly during the synthesis of the phosphoramidite monomer itself.[9] If this migration occurs, subsequent phosphitylation can happen at the free 2'-hydroxyl, leading to the formation of unnatural and biologically inactive 2'-5' phosphodiester linkages in the final RNA product.[4][5]
The acetal linkage of the TOM group is inherently stable to the conditions that can induce silyl migration. This stability effectively prevents the formation of 2'-5' linkages, ensuring the fidelity of the synthesized oligonucleotide backbone.[4][5]
Figure 2: Comparison of the potential for 2'-3' migration and the formation of non-biological 2'-5' linkages between TBDMS and TOM protection strategies.
Deprotection Strategies: Unveiling the Final RNA Product
Following solid-phase synthesis, the removal of all protecting groups is a critical final step to yield the functional RNA oligonucleotide. The deprotection protocols for TBDMS and TOM-protected RNA, while both involving a two-step process, differ in their specifics.
Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups
This initial deprotection step is typically carried out under basic conditions. A widely used and effective reagent for both TBDMS and TOM-protected RNA is a mixture of ammonium hydroxide and methylamine (AMA).[10] This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.
Step 2: Removal of the 2'-Hydroxyl Protecting Group
The removal of the silyl ether protecting group from the 2'-hydroxyl requires a fluoride source. Triethylamine trihydrofluoride (TEA·3HF) is a commonly used reagent for this purpose for both TBDMS and TOM-protected RNA.[4][10] The reaction is typically performed in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.
Experimental Protocols
The following are generalized, step-by-step protocols for the solid-phase synthesis and deprotection of RNA oligonucleotides containing 5-methyluridine, adaptable for both 2'-TBDMS and 2'-TOM phosphoramidites.
Solid-Phase Synthesis Cycle (Per Nucleotide Addition)
This cycle is performed on an automated DNA/RNA synthesizer.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The acid solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside or the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling step.
-
-
Coupling:
-
Reagents: 0.1 M solution of the respective 2'-protected-5-Me-rU phosphoramidite and a 0.25 M solution of a suitable activator in anhydrous acetonitrile.
-
For this compound: A potent activator such as 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) is recommended to overcome steric hindrance.[3]
-
For 2'-TOM-5-Me-rU: Standard activators used in DNA synthesis are often sufficient, although potent activators can also be used.
-
-
Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
-
Coupling Time:
-
This compound: Typically 6-10 minutes.[3]
-
2'-TOM-5-Me-rU: Generally shorter, around 2-5 minutes.
-
-
-
Capping:
-
Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (16% N-Methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 shortmers) in the final product.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester.
-
This four-step cycle is repeated for each nucleotide in the desired RNA sequence.
Figure 3: The four-step cycle of solid-phase RNA synthesis using the phosphoramidite method.
Deprotection Protocol
Step 1: Cleavage and Base/Phosphate Deprotection
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add a solution of ammonium hydroxide/methylamine (AMA) (1:1, v/v) to the solid support.
-
Incubate at 65 °C for 10-15 minutes.
-
Cool the vial, and carefully transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
Step 2: 2'-Hydroxyl Deprotection
-
To the dried oligonucleotide, add anhydrous DMSO to dissolve the pellet. Gentle heating (up to 65 °C) may be required.
-
Add triethylamine trihydrofluoride (TEA·3HF).
-
Quench the reaction and desalt the oligonucleotide using an appropriate method such as ethanol precipitation or a desalting column.
Conclusion and Recommendations
For the synthesis of 5-methyluridine-containing RNA oligonucleotides, 2'-TOM-5-Me-rU phosphoramidites offer a clear advantage over their 2'-TBDMS counterparts. The primary benefits of the TOM protecting group are its lower steric hindrance, which leads to higher coupling efficiencies and allows for shorter coupling times, and its inherent stability against 2'-3' migration, which ensures the synthesis of RNA with the correct 3'-5' phosphodiester linkages.[4][5] These factors are particularly crucial for the synthesis of long or complex RNA sequences, where the cumulative effect of high stepwise yield is paramount for obtaining a high purity of the final product.
While this compound remains a viable and widely used option, researchers and drug development professionals aiming for the highest possible yield and purity, especially for demanding applications, should strongly consider the use of 2'-TOM-5-Me-rU. The initial investment in the more advanced TOM-protected monomers can lead to significant savings in time and resources during the downstream purification and analysis of the synthetic RNA.
References
-
Glen Research. (2009). Deprotection - Volume 2 - RNA Deprotection. Glen Report, 21.15. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. MassBio. [Link]
-
Azizi, H., Renner, T. M., Agbayani, G., Simard, B., Dudani, R., Harrison, B. A., ... & Akache, B. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NAR Molecular Medicine, 1(2). [Link]
-
Le, T. T., Lee, H., Chae, J., & Park, N. (2021). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. Molecules, 26(11), 3123. [Link]
-
Pałkowski, M., & Guga, P. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Organic & Biomolecular Chemistry. [Link]
-
GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
-
Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.8. [Link]
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. massbio.org [massbio.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phenomenex.com [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
A Tale of Two Chemistries: A Senior Application Scientist's Guide to TBDMS vs. ACE for RNA Oligonucleotide Synthesis
For researchers, scientists, and professionals steering the course of drug development, the choice of RNA synthesis chemistry is a critical decision that profoundly impacts yield, purity, and the ultimate success of their projects. The synthesis of RNA oligonucleotides is the bedrock of modern molecular biology and therapeutic innovation, from the precise gene silencing of RNAi to the revolutionary potential of mRNA vaccines.
This guide provides an objective, in-depth comparison of two prominent methods for solid-phase RNA synthesis: the traditional, workhorse chemistry of tert-butyldimethylsilyl (TBDMS) and the more recent, high-performance 2'-acetoxyethyl orthoester (ACE) chemistry. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, present comparative performance data, and offer the field-proven insights necessary to make an authoritative choice for your specific RNA synthesis needs.
The 2'-Hydroxyl Conundrum: A Shared Challenge
Unlike DNA, the ribose sugar in RNA features a hydroxyl group at the 2' position. This seemingly minor difference is a major hurdle for chemical synthesis.[1] If left unprotected, this reactive group can interfere with the desired 3'-to-5' phosphodiester bond formation, leading to chain branching, and, under basic deprotection conditions, cleavage of the nascent RNA strand.[1] Therefore, the entire strategy of RNA synthesis hinges on the selection and performance of the temporary protecting group for this 2'-hydroxyl function.
The Workhorse: 2'-O-TBDMS Protection
For many years, the tert-butyldimethylsilyl (TBDMS) group has been the most common protecting group for the 2'-OH in RNA synthesis.[2][3] This chemistry utilizes the standard and highly efficient β-cyanoethyl phosphoramidite methodology, familiar to anyone versed in DNA synthesis.[4][5]
The TBDMS synthesis cycle is a four-step process: detritylation to unmask the 5'-hydroxyl group, coupling of the incoming phosphoramidite, capping of any unreacted 5'-hydroxyls to prevent failure sequences, and oxidation of the phosphite triester to a more stable phosphate triester.[4]
The primary challenge of TBDMS chemistry lies in its deprotection phase. It is a stepwise process that requires careful execution:
-
Base and Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved with a mixture of concentrated aqueous ammonia and methylamine or ethanol.[3][4] The use of a mixed amine solution is a critical choice; it is designed to be aggressive enough to remove the base protecting groups while minimizing the premature loss of the 2'-O-TBDMS group, which would expose the RNA to degradation under the basic conditions.[4]
-
2'-O-TBDMS Group Removal: The bulky silyl groups are removed using a fluoride source, most commonly triethylamine tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[4][6][7] This step requires anhydrous conditions and can be time-consuming, sometimes requiring elevated temperatures.[6]
The steric bulk of the TBDMS group, while effective for protection, is also its main drawback, leading to slower coupling times compared to DNA synthesis.[2][6] This slower kinetics and the harsh deprotection conditions collectively limit the practical synthesis of high-purity RNA oligonucleotides to lengths of around 40-50 nucleotides.[8][9]
The Thoroughbred: 2'-ACE Orthoester Chemistry
2'-ACE (Acetoxyethyl Orthoester) chemistry represents a significant evolution in RNA synthesis, designed specifically to overcome the limitations of traditional silyl-based methods.[8] It employs a novel protecting group scheme: a 2'-ACE orthoester for the 2'-hydroxyl and a silyl ether (5'-SIL) for the 5'-hydroxyl, which are used in conjunction with standard phosphoramidite solid-phase technology.[10]
The synthesis cycle is elegantly different. Instead of an acid-labile 5'-DMT group, the 5'-SIL group is cleaved with a fluoride reagent at the end of each nucleotide addition cycle.[10] This choice is foundational, as it allows the use of the acid-labile 2'-ACE group, which would not survive the repeated acid treatments of a standard DMT-on cycle.
Deprotection in the ACE workflow is remarkably mild and efficient:
-
Cleavage and Base Deprotection: A brief treatment with aqueous methylamine at a moderate temperature cleaves the oligo from the support, removes the exocyclic amine protecting groups, and simultaneously modifies the 2'-ACE orthoesters.[10]
-
2'-ACE Group Removal: The modified orthoester groups are then rapidly and completely hydrolyzed under mild acidic conditions (e.g., an aqueous buffer at pH 3.8), leaving a fully deprotected, functional RNA molecule.[2][8][10]
A key advantage of this strategy is that the 2'-ACE-protected RNA is water-soluble and resistant to nucleases.[2][8][11] This allows for purification of the oligonucleotide before the final, sensitive 2'-deprotection step, which can significantly improve the purity of the final product.
Performance Comparison: TBDMS vs. ACE
The choice between chemistries often comes down to quantitative differences in performance. The following tables summarize key metrics gathered from technical literature and application notes.
Table 1: Key Performance Metrics
| Parameter | TBDMS Chemistry | ACE Chemistry | Rationale & Impact |
| Avg. Stepwise Coupling Efficiency (ASCE) | >98%[12] | >99%[8][12] | This small difference has an exponential impact. Higher ASCE dramatically increases the yield of full-length product, especially for longer sequences. |
| Typical Coupling Time | ~5-6 minutes[6] | < 60 seconds[10] | Faster coupling enables higher throughput and reduces the overall synthesis time, which is critical for large-scale production. |
| Practical Synthesis Length | < 50 nucleotides[8][9] | > 100 nucleotides[8][9] | ACE chemistry's high efficiency and mild conditions make the routine synthesis of long and complex RNAs, like sgRNAs or mRNA fragments, feasible. |
| Purity of Crude Product (Full-Length %) | Lower, decreases sharply with length[12] | High, maintained for longer sequences[8][12] | Higher crude purity simplifies or even eliminates the need for extensive downstream purification, saving significant time and resources. |
Table 2: Deprotection Conditions
| Parameter | TBDMS Chemistry | ACE Chemistry | Rationale & Impact |
| Primary Reagents | 1. Ammonia/Methylamine2. Fluoride Source (TEA·3HF or TBAF)[4] | 1. Aqueous Methylamine2. Mild Acidic Buffer[10] | ACE avoids the use of harsh, anhydrous fluoride reagents, which can be difficult to handle and may lead to side reactions if not perfectly controlled. |
| Solvent System | Organic / Aqueous[12] | Fully Aqueous[12] | The fully aqueous deprotection of ACE chemistry is more environmentally friendly and simplifies the final workup and desalting of the RNA product. |
| Typical Time | Several hours to overnight[3][13] | < 1 hour[10][12] | The rapid deprotection protocol for ACE chemistry significantly accelerates the entire workflow from synthesis to application-ready RNA. |
| Conditions | Can require elevated temperatures (e.g., 65°C)[6] | Mild temperatures (e.g., 55-60°C)[10][14] | Milder conditions are crucial for preserving the integrity of sensitive or complex modifications incorporated into the RNA sequence. |
Visualizing the Workflows
To better understand the practical differences, the following diagrams illustrate the complete synthesis and deprotection pathways for both chemistries.
Caption: A simplified workflow of the TBDMS RNA synthesis cycle and final deprotection steps.
Caption: A simplified workflow of the ACE RNA synthesis cycle and final deprotection steps.
Experimental Protocols: A Self-Validating System
The trustworthiness of a chemical method is demonstrated by a robust and reproducible protocol. Below are detailed methodologies for the deprotection phase, where the two chemistries differ most significantly.
Protocol 1: TBDMS Deprotection
This protocol describes the deprotection of an RNA oligonucleotide synthesized on a solid support using 2'-O-TBDMS protected phosphoramidites.
Materials:
-
RNA on solid support (e.g., CPG) in a synthesis column or vial.
-
Ammonia/Methylamine Solution: 1:1 (v/v) mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[4]
-
Triethylamine tris(hydrofluoride) (TEA·3HF).
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
RNase-free water and microcentrifuge tubes.
-
Butanol and 3M Sodium Acetate for precipitation.
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support to a 2 mL screw-cap tube. b. Add 1 mL of the ammonia/methylamine solution. Seal the tube tightly. c. Heat at 65°C for 15 minutes. This step cleaves the oligo from the support and removes base/phosphate protecting groups. d. Cool the vial on ice, then carefully transfer the supernatant containing the 2'-protected RNA to a new tube. e. Evaporate the solution to dryness using a vacuum concentrator.
-
2'-O-TBDMS Deprotection: a. Resuspend the dried pellet in 115 µL of anhydrous NMP or DMSO. It is critical that the solvent is anhydrous to ensure the efficiency of the fluoride reagent. b. Add 60 µL of TEA and vortex briefly. c. Add 75 µL of TEA·3HF to the mixture. The final HF concentration should be approximately 1.4 M.[6] d. Vortex thoroughly and heat at 65°C for 1.5 hours.[6]
-
Quenching and Precipitation: a. Quench the reaction by adding 1.75 mL of n-butanol. b. Add 25 µL of 3M Sodium Acetate. c. Vortex and cool at -70°C for at least 1 hour to precipitate the fully deprotected RNA. d. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again. f. Dry the RNA pellet. It is now ready for purification and downstream applications.
Protocol 2: ACE Deprotection
This protocol describes the deprotection of an RNA oligonucleotide synthesized using 2'-ACE chemistry.
Materials:
-
RNA on solid support in a synthesis column or vial.
-
40% Methylamine in water (w/w).[10]
-
Deprotection Buffer: 100 mM Acetic acid, adjusted to pH 3.8 with TEMED (N,N,N',N'-tetramethylethylenediamine).
-
RNase-free water and microcentrifuge tubes.
Procedure:
-
Cleavage, Base Deprotection, and 2'-ACE Modification: a. Add 1 mL of 40% aqueous methylamine to the solid support in its vial. b. Heat at 55°C for 10 minutes.[10] This single, rapid step cleaves the oligo, deprotects the bases, and modifies the 2'-orthoester for the next step. c. Allow to cool, then transfer the supernatant containing the 2'-modified RNA into a new tube. d. Evaporate the solution to dryness.
-
2'-ACE Deprotection: a. Resuspend the dried RNA pellet in 100 µL of the pH 3.8 deprotection buffer. b. Heat at 60°C for 30 minutes.[14] This mild acidic hydrolysis step rapidly and completely removes the modified 2'-protecting groups.
-
Final Desalting: a. The RNA is now fully deprotected. The sample can be immediately desalted using a suitable method like ethanol precipitation or a desalting column. No complex quenching step is required.
Conclusion: Choosing the Right Chemistry for Your Application
The choice between TBDMS and ACE chemistry is a strategic one, dictated by the specific demands of your research or therapeutic development program.[15]
TBDMS chemistry remains a viable and well-documented method. It may be a suitable option for the routine synthesis of short, unmodified RNA sequences (e.g., <30 nucleotides) where established protocols are in place and cost is a primary driver.[15]
However, for demanding applications, ACE chemistry offers a more robust, efficient, and reliable solution.[8][15] Its superior coupling efficiency, faster reaction times, and significantly milder deprotection conditions make it the unequivocal method of choice for the synthesis of long and complex RNA molecules, such as guide RNAs for CRISPR, long non-coding RNA fragments, and mRNA.[8][9] For any application in drug development and therapeutics, where the purity, integrity, and fidelity of the synthetic RNA are paramount, the compelling advantages of ACE chemistry justify its adoption as the new standard.[15]
References
-
Sproat, B. S. (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Methods in Molecular Biology, 288, 17-32. [Link]
- BenchChem. (2025). A Head-to-Head Comparison of TBDMS and ACE Chemistries for RNA Synthesis. BenchChem Technical Guides.
-
Cheng, X., Larson, K., et al. (2016). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
- BenchChem. (2025). A Comparative Guide to 2'-Hydroxyl Protecting Groups for High-Fidelity RNA Synthesis. BenchChem Technical Guides.
- BenchChem. (2025). The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group. BenchChem Technical Guides.
-
ATDBio Ltd. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Horizon Discovery. 2'-ACE RNA synthesis chemistry. Revvity, Inc. Technical Note. [Link]
-
Horizon Discovery. Enable new experimental possibilities with custom RNA synthesis. Revvity, Inc. Application Note. [Link]
-
PubMed. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology. [Link]
- BenchChem. (2025). A comparative analysis of different deprotection methods for RNA synthesis. BenchChem Technical Guides.
-
Hartsel, S. A., et al. (2005). RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry. [Link]
-
ResearchGate. (2005). RNA Oligonucleotide Synthesis Via 5'-Silyl-2'-Orthoester Chemistry. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Technology Networks. (2016). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Glen Research. (1991). RNA Synthesis - Options for 2'-OH Protection. Glen Report, 4(2). [Link]
-
Wang, Z., et al. (2024). Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. Nucleic Acids Research. [Link]
-
Westman, E., & Strömberg, R. (1994). Removal of f-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(13), 2432–2433. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. RNA Oligonucleotide Synthesis Via 5′-Silyl-2′-Orthoester Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of RNA Synthesized with 2'-TBDMS-5-Me-rU
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA therapeutics and synthetic biology, the choice of chemical modifications is paramount to achieving desired biological outcomes. This guide provides an in-depth comparison of RNA molecules synthesized incorporating 5-methyluridine (5-Me-rU), with a focus on oligonucleotides prepared using the widely adopted 2'-O-tert-butyldimethylsilyl (TBDMS) solid-phase synthesis chemistry. We will explore the causal relationships between this modification and key performance metrics such as nuclease resistance, thermal stability, and functional activity, providing a framework for rational RNA design.
The Synthetic Foundation: Understanding the Role of 2'-O-TBDMS
The chemical synthesis of RNA is a more complex endeavor than that of DNA, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar. This reactive group must be protected during the phosphoramidite coupling cycle to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.
The tert-butyldimethylsilyl (TBDMS) group is a popular and commercially available protecting group for the 2'-hydroxyl position.[1] Its stability throughout the synthetic cycles and its reliable removal under specific fluoride-based conditions have made it a cornerstone of RNA synthesis for decades.[2]
However, the use of 2'-O-TBDMS is not without its challenges. The steric bulk of the TBDMS group can impede coupling efficiency, often necessitating longer coupling times compared to DNA synthesis or alternative RNA protecting groups like TOM (triisopropylsilyloxymethyl).[3][4] Furthermore, under certain conditions, the TBDMS group can migrate from the 2' to the 3' position, which can lead to the formation of unnatural 2'-5' internucleotide linkages, although manufacturing processes for high-quality phosphoramidites have been optimized to minimize this impurity.[5]
Diagram: Solid-Phase RNA Synthesis Cycle with 2'-TBDMS Protection
Caption: Figure 1. Automated solid-phase RNA synthesis workflow.
The Biological Modifier: The Significance of 5-Methyluridine (5-Me-rU)
5-methyluridine (m5U), also known as ribothymidine, is a naturally occurring post-transcriptional modification found in the T-loop of most transfer RNAs (tRNAs) across all domains of life.[2][6] Its primary role in this context is to stabilize the tertiary structure of the tRNA molecule.[7] The introduction of this "DNA-like" thymine base into an RNA strand has garnered significant interest for its potential to modulate the biological properties of synthetic oligonucleotides.
Recent studies have highlighted the broad biological implications of m5U, linking it to stress responses and the development of various human diseases.[1][8][9] When incorporated into synthetic RNAs, such as messenger RNA (mRNA) or self-amplifying RNA (saRNA), 5-Me-rU has been shown to confer advantageous properties. The inclusion of modified nucleotides in synthetic mRNA can increase RNA stability, reduce activation of the innate immune system, and enhance gene expression.[10][11]
Comparative Analysis of Biological Performance
The ultimate value of a chemical modification lies in its ability to improve the performance of an RNA molecule for a specific application, be it therapeutic gene silencing, aptamer-based detection, or mRNA-based vaccination. Here, we compare RNA containing 5-Me-rU to unmodified RNA and RNA with other common modifications.
Nuclease Resistance
A major hurdle for in vivo applications of RNA is its rapid degradation by endogenous nucleases.[12] Chemical modifications are essential to enhance the stability and prolong the half-life of RNA therapeutics.
Comparison with other modifications:
-
2'-O-Methyl (2'-OMe): This is a widely used modification known to significantly enhance nuclease resistance.
-
2'-Fluoro (2'-F): Another common modification that provides substantial protection against nuclease degradation.
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with sulfur in the phosphate backbone is a standard method to inhibit exonuclease activity, often used at the 5' and 3' ends of an oligonucleotide.[13]
While 2'-ribose modifications and backbone alterations are primary strategies for nuclease resistance, the data on 5-Me-rU suggests that base modification can also play a significant and complementary role in enhancing stability.
Thermal Stability of Duplexes
The thermal stability of an RNA duplex, quantified by its melting temperature (Tm), is critical for applications like siRNA, where stable target binding is required. The effect of a modification on Tm can be context- and position-dependent.
Studies on 5-substituted uridines have shown that 5-alkyl groups can have varying effects on the thermal stability of RNA duplexes.[2] The methyl group in 5-Me-rU is a small alkyl substituent. While it does not typically provide the significant Tm increase seen with modifications like 2'-O-Methylation, it is generally considered to be well-tolerated, causing minimal disruption to the A-form helical structure of an RNA duplex. Some studies have noted a slight decrease in thermal stability with certain base modifications.[14] The precise change in Tm is often sequence-dependent, but 5-Me-rU is not known to be a strongly destabilizing modification.
In Vitro & In Vivo Activity
The biological activity of a modified RNA is the ultimate test of its utility. For applications like siRNA, modifications must not interfere with the recognition and processing by the RNA-induced silencing complex (RISC).
-
siRNA Activity: While specific IC50 data for 5-Me-rU-modified siRNAs are sparse in the literature, studies on other base modifications have shown that the position of the modification is critical.[15] Modifications in the seed region of the guide strand can be detrimental to silencing activity, whereas modifications in other regions are often better tolerated.[14] Given its structural similarity to the natural thymidine base, 5-Me-rU is expected to be well-tolerated in many positions within an siRNA duplex without abolishing activity.
-
mRNA/saRNA Activity: This is where 5-Me-rU has shown significant promise. In a key study, self-amplifying RNA (saRNA) where all uridine bases were replaced with 5-methyluridine was administered in vivo. The results showed that the 5-Me-rU-containing saRNA led to more prolonged expression of a reporter gene compared to the unmodified saRNA.[10][11] This enhanced and sustained biological activity is a critical finding, suggesting that the 5-Me-rU modification can lead to a more stable and productive therapeutic molecule, potentially by reducing innate immune recognition and increasing its biological half-life.[10]
Quantitative Data Summary Table
| Feature | Unmodified RNA (Uridine) | RNA with 5-Methyluridine (5-Me-rU) | RNA with 2'-O-Methyl (2'-OMe) | RNA with 2'-Fluoro (2'-F) |
| Nuclease Resistance | Low (rapidly degraded)[12] | Increased (inferred from prolonged in vivo expression)[10][11] | High | High |
| Thermal Stability (ΔTm) | Baseline | Generally well-tolerated; may slightly decrease Tm depending on context[14] | Increases Tm | Increases Tm |
| In Vivo Activity | Baseline (often limited by instability and immunogenicity)[7] | Enhanced (prolonged protein expression demonstrated in saRNA)[10][11] | Tolerated; can enhance activity by increasing stability | Tolerated; can enhance activity by increasing stability |
| Immune Stimulation | High (recognized by PRRs)[7] | Reduced (inferred from enhanced in vivo performance)[10] | Reduced | Variable |
Experimental Protocols & Methodologies
To facilitate direct comparison in your own research, we provide validated, step-by-step protocols for key analytical experiments.
Protocol 1: Nuclease Degradation Assay in Serum
This assay assesses the stability of an RNA oligonucleotide in a biologically relevant medium containing nucleases.
Materials:
-
RNA oligonucleotides (unmodified control, 5-Me-rU modified, etc.), 5'-labeled with a fluorescent dye (e.g., FAM).
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Phosphate-Buffered Saline (PBS), RNase-free.
-
Loading buffer (e.g., Formamide with 0.5x TBE).
-
Polyacrylamide gel (e.g., 15-20%), TBE buffer, urea.
-
Gel imaging system.
Workflow Diagram:
Caption: Figure 2. Workflow for nuclease degradation assay.
Procedure:
-
Prepare a solution of 10% FBS in RNase-free PBS.
-
Add the RNA oligonucleotide to the serum solution to a final concentration of ~1 µM.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h), take an aliquot of the reaction and immediately mix it with an equal volume of formamide loading buffer to quench the nuclease activity.
-
Store quenched samples on ice or at -20°C.
-
Denature the samples by heating at 95°C for 5 minutes, then snap-cool on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Image the gel using a fluorescence imager.
-
Analysis: Quantify the intensity of the full-length RNA band at each time point. The rate of disappearance of this band is indicative of the oligonucleotide's stability.
Protocol 2: Thermal Melting (Tm) Analysis
This experiment determines the melting temperature of an RNA duplex, a key indicator of its thermodynamic stability.
Materials:
-
Complementary single-stranded RNAs (ssRNAs).
-
Annealing/Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0), RNase-free.
-
UV-Vis spectrophotometer with a temperature controller (peltier).
-
Quartz cuvettes.
Procedure:
-
Annealing: Mix equimolar amounts of the complementary ssRNAs in the melting buffer. Heat the solution to 95°C for 2 minutes, then allow it to cool slowly to room temperature to ensure proper duplex formation.[7]
-
Sample Preparation: Dilute the annealed duplex to a final concentration suitable for absorbance measurements (e.g., 2-5 µM).
-
Measurement: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C or 1°C per minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Analysis: Plot absorbance versus temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve (the peak of the first derivative).
Conclusion and Future Outlook
The incorporation of 5-methyluridine, facilitated by robust 2'-TBDMS chemistry, presents a compelling strategy for enhancing the biological activity of synthetic RNA. While it may not provide the same degree of thermal stabilization as 2'-ribose modifications, its demonstrated ability to prolong in vivo gene expression points to a significant enhancement in biological stability and/or a reduction in immunogenicity.[10][11] This makes 5-Me-rU a particularly attractive modification for mRNA and saRNA therapeutics where sustained protein production is a key objective.
For applications like siRNA, the impact of 5-Me-rU is likely more nuanced and position-dependent, requiring empirical testing to balance activity, stability, and off-target effects. The provided protocols offer a clear path for researchers to generate this critical data. As the field of RNA therapeutics continues to evolve, a deep understanding of how individual modifications like 5-Me-rU contribute to the overall performance of an RNA molecule will be essential for the design of next-generation drugs and research tools.
References
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC. (2022-11-04). PubMed Central. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. (2022-11-04). MDPI. [Link]
-
RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. (2022-11-04). PubMed. [Link]
-
IC50s of Small Interfering RNA Conjugates Used in the Study. ResearchGate. [Link]
-
Analysis of Thermal Melting Curves. (2025-08-10). ResearchGate. [Link]
-
Glen Report 36-14: Application Note — RNA Synthesis. Glen Research. [Link]
-
The thermal stability of RNA duplexes containing modified base pairs placed at internal and terminal positions of the oligoribonucleotides. PubMed. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. ResearchGate. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. (2024-04-09). PubMed. [Link]
-
Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC. PubMed Central. [Link]
-
Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PubMed Central. [Link]
-
Conserved 5-methyluridine tRNA modification modulates ribosome translocation. (2024-08-27). PubMed. [Link]
-
Synthesis and Biophysical Characterization of RNAs Containing (R)- and (S)-5′-C-Aminopropyl-2′-O-methyluridines. ACS Publications. [Link]
-
Nuclease Resistance Modifications. (2025-01-04). Synoligo. [Link]
-
Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. (2022-08-03). Journal of the American Chemical Society. [Link]
-
Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC. PubMed Central. [Link]
-
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA - PMC. PubMed Central. [Link]
-
5,2'-O-dimethyluridine (m5Um). Modomics - A Database of RNA Modifications. [Link]
-
Accurate identification of RNA D modification using multiple features - PMC. PubMed Central. [Link]
-
-
Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection. Glen Research. [Link]
-
-
Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC. NIH. [Link]
Sources
- 1. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved 5-methyluridine tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. synoligo.com [synoligo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The activity of siRNA in mammalian cells is related to structural target accessibility: a comparison with antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Validation of 5-Methyluridine Incorporation in Synthetic RNA
In the rapidly advancing field of RNA therapeutics and functional genomics, the precise incorporation of modified nucleosides is paramount to the efficacy and safety of novel constructs. Among these modifications, 5-methyluridine (5-Me-rU), a naturally occurring modification, is of significant interest. Its inclusion can enhance the stability and modulate the biological activity of RNA molecules. The solid-phase synthesis of such modified oligonucleotides frequently employs the 2'-O-tert-butyldimethylsilyl (2'-O-TBDMS) protecting group strategy, a robust and widely adopted method.[1][2][3] However, the successful synthesis of the full-length product does not inherently guarantee the correct and efficient incorporation of the intended modified nucleoside.
This guide provides an in-depth, experimentally grounded framework for the validation of 2'-TBDMS-5-Me-rU incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind the experimental choices, present a detailed protocol, and compare this "gold-standard" method with other analytical approaches. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the chemical identity of their synthetic RNA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides accurate and reproducible information on the qualitative and quantitative characteristics of ribonucleoside modifications.[4][5]
The Imperative of Orthogonal Validation
While next-generation sequencing (NGS) techniques can provide extensive information about the sites of specific modifications, these methods are often considered predictive and can be prone to false positives.[4][5] Therefore, orthogonal validation using a direct and unambiguous method like mass spectrometry is crucial for confirming the presence and location of modified nucleosides.[4] Mass spectrometry offers the definitive advantage of identifying molecules based on their intrinsic mass-to-charge ratio (m/z) and specific fragmentation patterns, providing unequivocal evidence of a molecule's identity.
Workflow for Validation of 5-Me-rU Incorporation
The overall strategy for validating the incorporation of 5-Me-rU involves the enzymatic digestion of the purified RNA oligonucleotide into its constituent nucleosides, followed by separation and identification using LC-MS/MS.
Caption: Overall workflow from RNA synthesis to mass spectrometry validation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for the validation of 5-Me-rU incorporation.
Synthesis and Deprotection of the RNA Oligonucleotide
The initial step involves the synthesis of the RNA oligonucleotide using standard phosphoramidite chemistry with the 2'-O-TBDMS protecting group.[1][3] Following synthesis, a two-step deprotection is typically performed:
-
Base and Phosphate Deprotection: A mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1) is commonly used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.[1]
-
2'-O-TBDMS Deprotection: The 2'-O-TBDMS groups are removed using a fluoride reagent, such as triethylamine tris(hydrofluoride) (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[1][2] TEA·3HF is often preferred as a more reliable alternative.[6]
The fully deprotected oligonucleotide should be purified, for instance by high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.[3]
Enzymatic Digestion to Constituent Nucleosides
The purified RNA is then completely hydrolyzed into its individual nucleosides. This is a critical step, and the choice of enzymes is important to ensure complete digestion without introducing bias.
-
Reagents:
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
-
Procedure:
-
To 1-5 µg of the purified RNA oligonucleotide in an RNase-free tube, add Nuclease P1 (e.g., 2 units) in ammonium acetate buffer.
-
Incubate at 37°C for 2 hours.
-
Add BAP (e.g., 1 unit) to the reaction mixture.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture of nucleosides is then ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid chromatography is used to separate the canonical nucleosides (A, C, G, U) from the modified nucleoside (5-Me-rU) before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used for unambiguous identification and quantification.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system is ideal for this application.
-
Chromatography: A reversed-phase C18 column is commonly used for the separation of nucleosides.[7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 0% to 40% B over 15 minutes is a good starting point.
-
-
Mass Spectrometry: The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (the protonated nucleoside), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion, creating a highly specific and sensitive detection method.
Key Mass Transitions for 5-Methyluridine (5-Me-rU):
| Nucleoside | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [BH₂]⁺ | Rationale for Product Ion |
| 5-Methyluridine (5-Me-rU) | 259.1 | 127.1 | Cleavage of the glycosidic bond, resulting in the protonated 5-methyluracil base. |
| Uridine (U) | 245.1 | 113.1 | Cleavage of the glycosidic bond, resulting in the protonated uracil base. |
| Adenosine (A) | 268.1 | 136.1 | Cleavage of the glycosidic bond, resulting in the protonated adenine base. |
| Guanosine (G) | 284.1 | 152.1 | Cleavage of the glycosidic bond, resulting in the protonated guanine base. |
| Cytidine (C) | 244.1 | 112.1 | Cleavage of the glycosidic bond, resulting in the protonated cytosine base. |
The fragmentation of nucleosides in the gas phase typically involves the cleavage of the glycosidic bond, which separates the ribose sugar from the nucleobase.[8] The resulting charged base is a characteristic fragment that can be used for identification.
Caption: Fragmentation of protonated 5-Me-rU in the mass spectrometer.
Data Analysis and Interpretation
Successful incorporation of 5-Me-rU is confirmed by the detection of a peak in the chromatogram at the expected retention time for 5-Me-rU with the specific MRM transition of 259.1 -> 127.1. The presence of the other canonical nucleosides should also be confirmed using their respective MRM transitions. The relative peak areas can be used to estimate the stoichiometry of incorporation, although precise quantification would require the use of stable isotope-labeled internal standards.[9][10]
Comparison with Alternative Methods
While LC-MS/MS is the gold standard, other methods can provide suggestive but less definitive evidence of modification.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS of Digested Nucleosides | Separation and identification of individual nucleosides based on retention time and specific mass fragmentation. | Gold Standard. Unambiguous identification, high sensitivity and specificity, potential for quantification.[4][10] | Requires specialized instrumentation, destructive to the sample. |
| Intact Mass Analysis (MALDI-TOF or LC-MS) | Measurement of the molecular weight of the full-length oligonucleotide. | Confirms the overall mass of the product, relatively fast.[11] | Does not confirm the location of the modification, cannot distinguish between isomers, may not resolve small mass differences in long oligonucleotides. |
| Sanger Sequencing with Modified dNTPs | Indirectly suggests incorporation through chain termination, but not directly applicable to RNA modifications in this context. | Widely available. | Not suitable for direct validation of RNA modifications. |
| Enzymatic Assays | Use of modification-specific enzymes to probe for the presence of the modification. | Can provide information on the presence of a modification. | Enzyme availability and specificity can be limiting, not universally applicable. |
Conclusion
The validation of this compound incorporation in synthetic RNA is a critical quality control step in the development of RNA-based therapeutics and research tools. While intact mass analysis can confirm the successful synthesis of a full-length product, it falls short of providing unequivocal proof of the correct modification. The LC-MS/MS-based method, involving enzymatic digestion to nucleosides followed by MRM analysis, offers a robust, sensitive, and highly specific approach to definitively validate the incorporation of 5-methyluridine. By providing direct evidence of the chemical identity of the incorporated nucleoside, this method ensures the scientific integrity of downstream applications and is an indispensable tool for researchers in the field.
References
-
Ohkubo, A., & Kuwayama, D. (2005). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Methods in Molecular Biology, 288, 17-32. [Link]
-
Roy, B., & Deme, L. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 156, 3-10. [Link]
-
Thüring, K., Schmid, K., Keller, P., & Helm, M. (2016). Nano LC-MS using capillary columns enables accurate quantification of modified ribonucleosides at low femtomol levels. RNA Biology, 13(12), 1256-1265. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. [Link]
-
Gala, F., & De Vleeschouwer, F. (2022). Advancements in the characterisation of oligonucleotides by high performance liquid chromatography-mass spectrometry in 2021: A short review. Journal of Pharmaceutical and Biomedical Analysis, 212, 114647. [Link]
-
Gehrke, C. W., & Kuo, K. C. (2018). Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS. Journal of Chromatography B, 1092, 436-445. [Link]
-
Taverna, D. M., & Limbach, P. A. (2003). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Analytical Chemistry, 75(21), 5858-5865. [Link]
-
Chan, T. S., & Tadi, S. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Methods in Molecular Biology, 1074, 149-159. [Link]
-
Glen Research. (n.d.). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. [Link]
-
Roy, B., & Deme, L. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. ResearchGate. [Link]
-
Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 26(18), 4231-4237. [Link]
-
Ohkubo, A., & Kuwayama, D. (2005). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. PubMed. [Link]
-
Gilar, M., & Fountain, K. J. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10243-10257. [Link]
-
Cheng, X., et al. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
-
Westman, E., & Strömberg, R. (1994). Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). Nucleic Acids Research, 22(12), 2430-2431. [Link]
-
Kellner, S., & Helm, M. (2014). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research, 42(15), e119. [Link]
-
Pringle, S. D., et al. (2007). Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. Rapid Communications in Mass Spectrometry, 21(16), 2664-2672. [Link]
-
Guga, P., & Maciaszek, A. (2021). Innovative 2'-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2'-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7586-7596. [Link]
-
Danell, A. S., & Pompach, P. (2011). Fragmentation mass spectra of native and modified uridine. ResearchGate. [Link]
-
Russell, S. C., & Limbach, P. A. (2012). MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. Mass Spectrometry Reviews, 31(1), 1-24. [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
Song, C., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2'-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.49. [Link]
-
Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
-
Pugniere, M., et al. (2022). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Pharmaceuticals, 15(4), 481. [Link]
Sources
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. glenresearch.com [glenresearch.com]
- 3. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to TBDMS Deprotection: A Comparative Analysis
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. Among these, the tert-butyldimethylsilyl (TBDMS or TBS) group stands as a workhorse for the protection of hydroxyl functionalities.[1] Its popularity stems from a favorable balance of straightforward installation, stability across a wide range of reaction conditions, and a diverse array of methods for its removal.[1] This guide provides a comparative analysis of the most common and effective TBDMS deprotection methods, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their specific synthetic challenges.
The TBDMS Group: A Balance of Stability and Lability
The synthetic utility of the TBDMS group is rooted in the steric hindrance provided by the tert-butyl substituent, which shields the silicon atom from nucleophilic attack, rendering it significantly more stable than less hindered silyl ethers like the trimethylsilyl (TMS) group.[2] This enhanced stability allows for the selective deprotection of more labile groups in the presence of a TBDMS ether. The general order of stability for common silyl ethers under both acidic and basic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[1]
Comparative Analysis of Deprotection Methods
The choice of a deprotection method is dictated by the overall functionality of the molecule, the presence of other protecting groups, and the desired level of selectivity. The following table summarizes the key features of the most prevalent TBDMS deprotection strategies.
| Method Category | Reagent(s) | Typical Conditions | Advantages | Disadvantages | Selectivity |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF, 0 °C to rt | Highly effective, generally fast | Basic nature can affect sensitive substrates, workup can be tedious | Can be selective for primary vs. secondary/tertiary TBDMS ethers |
| Hydrogen Fluoride-Pyridine (HF-Py) | Pyridine/THF, 0 °C to rt | Effective for stubborn cases | Highly toxic and corrosive, requires careful handling | Can be tuned for selectivity | |
| Potassium bifluoride (KHF₂) | MeOH, rt | Mild, selective for phenolic TBDMS ethers | Slower for alkyl TBDMS ethers | High selectivity for phenolic vs. alkyl TBDMS ethers[3] | |
| Acid-Catalyzed | Acetyl chloride (catalytic) in Methanol | MeOH, 0 °C to rt | Mild, high yielding, tolerates many other protecting groups[4] | Sensitive to acid-labile groups | Can be selective for alkyl vs. aryl TBDMS ethers[4] |
| Pyridinium p-toluenesulfonate (PPTS) | MeOH, rt | Very mild, good for acid-sensitive substrates | Can be slow | Good selectivity for TBDMS in the presence of more robust silyl ethers like TIPS[5] | |
| Camphorsulfonic acid (CSA) | MeOH, rt | Effective and relatively mild | Can cleave other acid-sensitive groups | Moderate selectivity | |
| Oxone® | MeOH/H₂O, rt | Mild, selective for primary TBDMS ethers[6] | Two-phase reaction may require vigorous stirring | High selectivity for primary vs. secondary/tertiary TBDMS ethers[6] | |
| Lewis Acid/Other | Copper(II) chloride dihydrate (catalytic) | Acetone/H₂O, reflux | Mild, nearly neutral conditions[7] | Requires heating, can be slow | Good functional group tolerance |
| Stannous chloride (SnCl₂) | Microwave, solvent-free or EtOH | Fast (microwave), inexpensive reagent | High temperatures with microwave, potential for side reactions | Moderate selectivity | |
| Zinc bromide / N-Chlorosuccinimide | MeOH/DCM, rt | High yielding, rapid, and selective[8] | Requires two reagents | High selectivity for TBDMS over TBDPS[8] |
Mechanistic Insights
The deprotection of TBDMS ethers primarily proceeds through two distinct mechanisms, depending on the chosen reagent class.
Fluoride-Mediated Deprotection
The high affinity of fluoride for silicon is the driving force behind this highly effective method. The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a transient, pentacoordinate silicon intermediate. This intermediate is unstable and readily collapses, cleaving the silicon-oxygen bond to release the alkoxide and form a stable silyl fluoride byproduct. A subsequent workup protonates the alkoxide to yield the desired alcohol.[9]
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Acid-Catalyzed Deprotection
Under acidic conditions, the deprotection is initiated by protonation of the oxygen atom of the silyl ether. This increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by a solvent molecule (e.g., methanol or water). The resulting intermediate then eliminates the silyl group, which is subsequently trapped by the solvent, to regenerate the free alcohol.[5]
Caption: Mechanism of acid-catalyzed TBDMS deprotection.
Decision-Making Workflow for TBDMS Deprotection
Choosing the optimal deprotection method requires careful consideration of the substrate's properties. The following workflow provides a logical approach to selecting the most appropriate conditions.
Caption: Decision-making workflow for selecting a TBDMS deprotection method.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a widely used and generally reliable method for TBDMS ether cleavage.[9]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (to make an approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates.[9] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[10]
Protocol 2: Deprotection using Catalytic Acetyl Chloride in Methanol
This method is exceptionally mild and tolerates a wide variety of other protecting groups.[4]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Dry Methanol (MeOH)
-
Acetyl Chloride (AcCl, 0.1-0.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography.
Protocol 3: Deprotection using Hydrogen Fluoride-Pyridine (HF-Py)
This method is often effective when other methods fail, but requires extreme caution due to the toxicity and corrosiveness of HF.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Hydrogen Fluoride-Pyridine complex (~70% HF)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a plastic vial or Teflon flask, dissolve the TBDMS-protected alcohol in a mixture of pyridine and THF.
-
Cool the solution to 0 °C.
-
Slowly and carefully add the HF-Pyridine complex to the stirred solution.
-
Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC. Reaction times can vary significantly.[11]
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selective and efficient removal of the TBDMS protecting group is a critical operation in modern organic synthesis. A thorough understanding of the available deprotection methods, their mechanisms, and their compatibility with various functional groups is essential for the successful execution of complex synthetic strategies. This guide provides a framework for the rational selection of TBDMS deprotection conditions, empowering researchers to navigate this common synthetic transformation with confidence and precision.
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF). BenchChem.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.
- Lakshman, M. K., Tine, F. A., Khandaker, T. A., Basava, V., Agyemang, N. B., Benavidez, M. S. A., Gaši, M., Guerrera, L., & Zajc, B. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28(03), 381-385.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.
- ChemSpider. (n.d.). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
- Singh, U. P., & Kumar, S. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 7(3), 231-236.
- Kaburagi, Y., & Kishi, Y. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(4), 711-714.
- ResearchGate. (2013, January 27). Hydrogen fluoride-pyridine complex as ~70% hydrogen.
- Kumar, S., & Singh, A. K. (2019). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 3(1), 1-4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5-Methyluridine RNA: A Comparative Analysis of Synthesis Methods for Enzymatic Applications
Welcome, researchers and innovators. In the rapidly evolving landscape of RNA therapeutics and functional genomics, the site-specific incorporation of modified nucleosides is paramount. Among these, 5-methyluridine (m5U), a naturally occurring modification, is of significant interest for its role in modulating RNA stability, translation efficiency, and immunogenicity.[1][2]
This guide provides an in-depth comparison of the two principal strategies for producing m5U-containing RNA for use in enzymatic assays: the chemical synthesis pathway, which relies on the 2'-TBDMS-5-Me-rU phosphoramidite , and the enzymatic pathway, which uses 5-methyluridine triphosphate (m5UTP) . We will dissect the underlying chemistry of these precursors, compare their performance in producing the final RNA product, and evaluate the functional consequences of the incorporated m5U in critical downstream enzymatic applications.
Section 1: The Precursors—Understanding Your Starting Material
The choice of starting material dictates the entire workflow, from synthesis to purification and final application. The fundamental difference between the chemical and enzymatic approaches lies in the handling of the reactive 2'-hydroxyl group of the ribose sugar.
The Chemical Synthesis Workhorse: this compound Phosphoramidite
For chemical solid-phase synthesis, the 2'-hydroxyl group must be "protected" to prevent unwanted side reactions and the formation of branched oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is a popular and robust choice for this role.[3]
-
Structure and Role: This molecule is a ribonucleoside monomer where the 2'-OH is protected by a bulky TBDMS group. It is designed specifically for use in automated solid-phase RNA synthesizers.
-
The Causality Behind Protection: During synthesis, the phosphoramidite chemistry involves coupling the 3'-position of one nucleotide to the 5'-position of the next. The 2'-OH is highly reactive and, if left unprotected, could also attack the activated phosphoramidite, leading to a branched RNA chain and catastrophic failure of the synthesis. The TBDMS group provides the necessary steric shield to ensure exclusive 3'-to-5' linkage.
-
Key Consideration: The TBDMS group is a temporary modification. It is essential for the synthesis process but must be completely removed during the final deprotection steps (typically using a fluoride salt like TBAF) to yield a native RNA backbone.[4]
The Enzymatic Synthesis Substrate: 5-Methyluridine-5'-Triphosphate (m5UTP)
Enzymatic synthesis, or in vitro transcription (IVT), leverages the remarkable specificity of RNA polymerases, most commonly T7 RNA polymerase. This enzyme does not require a protected 2'-OH group.
-
Structure and Role: m5UTP is a ribonucleoside triphosphate with a free 2'-hydroxyl group, making it ready for direct enzymatic incorporation.
-
Enzymatic Specificity: T7 RNA polymerase has evolved to precisely select ribonucleoside triphosphates (NTPs) over deoxynucleoside triphosphates (dNTPs). Its active site uses a tyrosine residue (Tyr639) to form a hydrogen bond with the 2'-OH, effectively acting as a sensor. This interaction ensures that only ribonucleotides are incorporated, obviating the need for a protecting group.[5]
-
Key Consideration: The success of this method hinges on the polymerase's ability to tolerate the modification on the nucleobase (the 5-methyl group on the uracil). Fortunately, T7 RNA polymerase is highly tolerant of modifications at the C5 position of pyrimidines.[6]
Section 2: Performance in RNA Production—Two Divergent Paths
The practical workflows for generating m5U-RNA using these two precursors are fundamentally different, each with distinct advantages and limitations.
Path A: The Chemical Synthesis Workflow
This method offers unparalleled precision for creating short- to medium-length RNAs with defined sequences and modifications.
Causality and Field Insights:
-
Precision: Chemical synthesis allows for the incorporation of m5U at single, defined positions within a sequence. It is also the only method to incorporate non-natural linkers, fluorophores, or other modifications that are not polymerase substrates.
-
Limitations: The stepwise efficiency of coupling (~99%) limits the practical length of high-purity RNA to around 50-80 nucleotides.[7] The bulky TBDMS group can slow down the coupling reaction compared to less sterically hindered protecting groups, often requiring longer reaction times or more potent activators.[8]
Path B: The Enzymatic Synthesis (IVT) Workflow
IVT is the method of choice for producing large quantities of long RNA transcripts, such as messenger RNA (mRNA).
Causality and Field Insights:
-
High Yield & Length: IVT can generate milligram quantities of RNA from a microgram of DNA template, routinely producing transcripts thousands of nucleotides long.
-
Substrate Tolerance: As established, T7 RNA polymerase efficiently incorporates m5UTP, allowing for partial or complete substitution of uridine.[9] This makes it ideal for producing mRNAs where all uridine residues are replaced by m5U.
-
The "All-or-Nothing" Limitation: In a standard IVT reaction, all uridine positions will be substituted with m5U. While advanced techniques exist for site-specific incorporation, they are more complex than simply running a standard transcription reaction.
The Non-Starter: Why 2'-TBDMS-5-Me-rUTP is Unsuitable for IVT
A critical point of clarification for researchers is that the triphosphate version of this protected nucleoside is not a viable substrate for T7 RNA polymerase .
The active site of T7 RNA polymerase is precisely shaped to accommodate the 2'-hydroxyl of a ribonucleotide. The bulky TBDMS group creates a severe steric clash, preventing the nucleotide from binding correctly and being incorporated into the growing RNA chain. While mutant polymerases have been developed to accept some 2'-modified NTPs (e.g., 2'-O-methyl, 2'-fluoro), the TBDMS group is significantly larger and generally considered incompatible with enzymatic polymerization.[5][10]
Section 3: Comparative Performance in Downstream Enzymatic Assays
Once high-purity m5U-RNA is produced (with the TBDMS group removed from the chemically synthesized version), its performance can be evaluated. The key question is: how does the presence of m5U, versus the canonical U, affect the function of enzymes that interact with the RNA?
Nuclease Stability Assays
The stability of an RNA molecule against degradation by ribonucleases is critical for many applications. We can assess this using an RNase H assay, which specifically degrades the RNA strand of an RNA:DNA hybrid.
Comparative Data: Nuclease Resistance
| RNA Substrate | Relative Nuclease Resistance | Rationale |
| RNA with 2'-TBDMS group | Very High | The bulky TBDMS group sterically blocks the enzyme's access to the phosphodiester backbone.[7] |
| m5U-modified RNA | Slightly Increased / Context-Dependent | The 5-methyl group can subtly alter local RNA structure and hydration, which may slightly impede nuclease activity. The effect is generally minor compared to backbone modifications. |
| Unmodified RNA (Uridine) | Baseline | Standard substrate for ribonucleases. |
Protocol: RNase H Cleavage Assay
This protocol provides a self-validating system to compare the stability of m5U-RNA versus a control U-RNA.
-
Substrate Annealing:
-
Prepare two reaction sets. In separate tubes, anneal 1 µg of your target RNA (m5U-modified or unmodified control) with a complementary DNA oligonucleotide (1.2-fold molar excess) in 1X RNase H Reaction Buffer.
-
Heat to 90°C for 2 minutes and allow to cool slowly to room temperature to form RNA:DNA hybrids.
-
Causality: This annealing step is critical to form the specific substrate required by RNase H.[5]
-
-
Enzymatic Digestion:
-
Add 1 unit of RNase H to each tube. For a negative control, add an equal volume of nuclease-free water to a parallel set of annealed hybrids.
-
Incubate all tubes at 37°C.
-
Remove aliquots at specific time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction in the aliquots by adding EDTA to a final concentration of 10 mM.
-
Trustworthiness: The time-course and no-enzyme control are essential to validate that the observed degradation is due to enzymatic activity and to accurately assess the rate of cleavage.
-
-
Analysis:
-
Mix the stopped reaction aliquots with an equal volume of 2X formamide loading dye.
-
Denature at 95°C for 5 minutes.
-
Analyze the samples on a denaturing polyacrylamide gel (15-20% TBE-Urea).
-
Visualize the RNA bands by staining (e.g., SYBR Gold) and quantify the percentage of intact RNA at each time point.
-
Template-Dependent Polymerase Assays (Reverse Transcription)
The fidelity and efficiency of reverse transcriptases (RTs) on modified templates are crucial for applications like qRT-PCR and RNA sequencing library preparation.
Comparative Data: Reverse Transcription Efficiency
| RNA Template | Expected RT Performance | Rationale |
| m5U-modified RNA | High Fidelity, Comparable to Uridine | m5U maintains standard Watson-Crick base pairing with adenosine. Most reverse transcriptases read through m5U sites with little to no pausing or misincorporation. Some studies suggest minor effects on processivity, but it is generally considered a benign modification in this context. |
| Unmodified RNA (Uridine) | Baseline | Standard template for reverse transcription. |
Protocol: Primer Extension Assay for RT Fidelity
This protocol assesses whether m5U causes pausing or termination by a reverse transcriptase.
-
Primer Annealing:
-
In a PCR tube, combine 10 pmol of your RNA template (m5U-modified or unmodified control) with 15 pmol of a 5'-radiolabeled DNA primer.
-
Heat to 70°C for 5 minutes, then cool on ice for 5 minutes.
-
Causality: Using a labeled primer allows for direct visualization of the synthesized cDNA products, including any truncated fragments caused by polymerase pausing.
-
-
Reverse Transcription:
-
To the annealed primer/template, add the reverse transcriptase buffer, dNTPs (10 mM each), DTT, and 200 units of a reverse transcriptase (e.g., SuperScript III).
-
Incubate at the enzyme's optimal temperature (e.g., 55°C) for 60 minutes.
-
Include a dideoxy sequencing ladder (ddGTP) reaction as a marker for precise band identification.
-
Trustworthiness: The sequencing ladder is a self-validating control that allows you to map any potential pause sites on the m5U template to single-nucleotide resolution.
-
-
Analysis:
-
Terminate the reaction by adding formamide loading dye.
-
Analyze the products on a denaturing polyacrylamide sequencing gel.
-
Expose the gel to a phosphor screen and image. Compare the pattern of full-length and truncated products between the m5U and unmodified templates.
-
Section 4: Summary and Recommendations
The choice between a chemical synthesis approach using This compound and an enzymatic approach using m5UTP is not a matter of one being superior, but of selecting the right tool for the specific experimental objective.
| Feature | Chemical Synthesis (via this compound) | Enzymatic Synthesis (via m5UTP) |
| Primary Application | Short RNA (<80 nt), site-specific labeling, non-natural modifications | Long RNA (>100 nt), mRNA production, high-yield synthesis |
| Positional Control | Single-nucleotide precision | Full substitution of Uridine |
| Yield | Lower (nmol to µmol scale) | Higher (µmol to mmol scale) |
| Key Reagent | This compound phosphoramidite | 5-Me-rUTP |
| Major Consideration | Requires post-synthesis removal of 2'-TBDMS group | Requires a DNA template with a T7 promoter |
| Best For... | Creating precisely modified RNA probes, structural studies, siRNA | Generating mRNA for translation, large-scale production of ribozymes or aptamers |
Final Recommendation:
-
Choose the this compound phosphoramidite pathway when your experiment demands absolute control over the placement of m5U, or when you need to synthesize shorter oligonucleotides (<80 nt) with maximum purity.
-
Choose the m5UTP enzymatic pathway when your goal is to produce large quantities of long RNA transcripts where all uridines are replaced by 5-methyluridine, such as for studies on mRNA translation or overall stability.
By understanding the distinct roles and properties of these two critical reagents, you can design more robust experiments, interpret your results with greater confidence, and accelerate your research and development goals.
References
-
Glen Research. (1991). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4.1. Retrieved from [Link]
-
Cheng, X., et al. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. Retrieved from [Link]
-
Markiewicz, W. T., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(14), 3344. Available at: [Link]
-
Zatsepin, T. S., et al. (2020). Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method. Molecules, 25(14), 3290. Available at: [Link]
-
Scaringe, S. A. (2001). RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. Current Protocols in Nucleic Acid Chemistry, 2.10.1-2.10.20. Available at: [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research, 43(15), 7480–7488. Available at: [Link]
-
Milisavljević, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5456-5466. Available at: [Link]
-
Begley, T. J., et al. (2021). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 118(34), e2108429118. Available at: [Link]
-
Sobol, M. S., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 9(7), 8089-8098. Available at: [Link]
-
Milisavljević, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16, 5456-5466. Available at: [Link]
-
Urbonavičius, J., et al. (2011). Specificity shifts in the rRNA and tRNA nucleotide targets of archaeal and bacterial m5U methyltransferases. RNA, 17(1), 101-110. Available at: [Link]
-
Hocek, M., & Pohl, R. (2013). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry, 78(24), 12334-12347. Available at: [Link]
-
Weiss, S. B. (1960). ENZYMATIC INCORPORATION OF RIBONUCLEOSIDE TRIPHOSPHATES INTO THE INTERPOLYNUCLEOTIDE LINKAGES OF RIBONUCLEIC ACID. Proceedings of the National Academy of Sciences, 46(8), 1020-1030. Available at: [Link]
-
Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs. Nucleic Acids Research, 30(24), e138. Available at: [Link]
-
Beagle, C., et al. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NAR Molecular Medicine, 6(1), oqae011. Available at: [Link]
-
Liu, J., et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. International Journal of Molecular Sciences, 23(21), 13531. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of RNA Containing 5-Methyluridine
For researchers, scientists, and drug development professionals navigating the intricate world of the epitranscriptome, understanding the structural implications of RNA modifications is paramount. Among the more than 170 known chemical modifications to RNA, 5-methyluridine (m5U), also known as ribothymidine, stands out for its widespread presence and multifaceted roles in cellular processes.[1] This guide provides a comprehensive comparison of key methodologies for the structural analysis of RNA containing m5U, offering in-depth technical insights and field-proven experimental protocols to empower your research and development endeavors.
First discovered in transfer RNA (tRNA), m5U is now known to be present in ribosomal RNA (rRNA) and messenger RNA (mRNA) as well.[2][3][4] Its influence extends to critical biological functions, including tRNA maturation, the modulation of ribosome translocation, and ensuring the fidelity of protein synthesis.[5] The addition of a methyl group to the C5 position of uridine may seem subtle, yet it can impart significant changes to the local RNA structure and its thermodynamic stability, with effects that are highly context-dependent.[6][7] In the burgeoning field of RNA therapeutics, the inclusion of m5U in synthetic mRNAs has been shown to enhance stability and reduce immunogenicity, highlighting its potential in vaccine and drug development.[8][9][10]
This guide will dissect and compare the leading techniques for elucidating the structure of m5U-containing RNA, from high-resolution biophysical methods to chemical probing approaches that provide a global view of RNA structure within the cellular milieu.
Comparative Analysis of Structural Probing Techniques for m5U-RNA
The choice of analytical technique is a critical decision that will profoundly influence the nature and resolution of the structural data obtained. Here, we compare the preeminent methods, outlining their underlying principles, strengths, and limitations when applied to the study of 5-methyluridine-modified RNA.
| Technique | Principle | Resolution | Throughput | In Vivo Capability | Key Strengths for m5U Analysis | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a crystallized molecule to determine the 3D arrangement of atoms. | Atomic (<3 Å) | Low | No | Provides precise atomic coordinates of m5U and its interactions within a stable RNA conformation.[11][12] | Requires crystallization, which can be challenging for RNA and may not represent the solution-state structure. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure and dynamics in solution.[13] | Atomic | Low | No | Excellent for studying RNA dynamics and conformational changes induced by m5U in solution.[14][15] Can directly probe the local environment of the methyl group. | Limited to smaller RNAs (<100 nucleotides).[13] Data interpretation can be complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen molecules in vitreous ice using an electron microscope to reconstruct a 3D model.[16] | Near-atomic (2-5 Å) | Moderate | No | Suitable for large RNA-protein complexes like the ribosome, allowing visualization of m5U within its native functional context.[17][18][19] | Resolution may not always be sufficient to definitively resolve the methyl group of m5U. |
| Chemical Probing (e.g., DMS-MaPseq) | Chemical modification of accessible nucleotides, followed by reverse transcription and sequencing to identify modified sites.[20] | Nucleotide-level | High | Yes | Enables transcriptome-wide structural analysis in vivo, revealing how m5U influences RNA folding in a cellular environment.[21][22][23] | Provides secondary structure information, not a 3D model. The chemical probe (DMS) primarily targets unpaired adenine and cytosine bases.[23] |
In-Depth Methodologies and Experimental Workflows
A successful structural analysis hinges on meticulous experimental design and execution. This section provides detailed protocols for key techniques, emphasizing the causality behind critical steps.
High-Resolution Structural Determination: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of m5U-containing RNA in solution, providing insights that are inaccessible to crystallographic methods.[13][14]
Experimental Protocol: 2D NOESY for an m5U-modified RNA Oligonucleotide
-
RNA Sample Preparation:
-
Synthesize the m5U-containing RNA oligonucleotide and its unmodified counterpart using solid-phase synthesis.
-
Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the RNA using size-exclusion chromatography and dissolve it in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 100 mM NaCl, 0.1 mM EDTA) in 90% H₂O/10% D₂O. The D₂O is crucial for observing exchangeable imino protons involved in base pairing.[15]
-
Anneal the RNA by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. The NOESY experiment detects protons that are close in space (typically < 6 Å), providing distance restraints for structure calculation.[15]
-
Set the mixing time (the period during which magnetization is exchanged between spatially close protons) to a range of values (e.g., 100-300 ms) to build up NOE cross-peaks.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances, starting with the distinct imino protons (10-15 ppm) which are indicative of base pairing.[15]
-
Identify NOE cross-peaks connecting protons within the m5U nucleotide and between m5U and neighboring nucleotides. The presence of a cross-peak between the m5U methyl protons and other protons provides direct evidence of their spatial proximity.
-
Compare the spectra of the modified and unmodified RNA to identify chemical shift perturbations and changes in NOE patterns, which reveal the structural impact of the m5U modification.
-
Workflow for NMR Structural Analysis of m5U-RNA
Caption: Workflow for determining the solution structure of m5U-containing RNA using NMR spectroscopy.
Transcriptome-Wide Structural Probing: DMS-MaPseq
Dimethyl sulfate (DMS) mutational profiling with sequencing (DMS-MaPseq) is a high-throughput chemical probing technique that provides nucleotide-resolution information about RNA secondary structure in vivo or in vitro.[21][22]
Experimental Protocol: In Vivo DMS-MaPseq
-
Cell Treatment and RNA Extraction:
-
Culture cells of interest to the desired density.
-
Treat the cells with DMS. DMS methylates the Watson-Crick face of unpaired adenine and cytosine residues.[23] The concentration and duration of DMS treatment should be optimized to achieve a modification rate of approximately one hit per RNA molecule to avoid disrupting the native RNA structure.
-
Quench the DMS reaction and immediately harvest the cells.
-
Extract total RNA using a method that preserves RNA integrity.
-
-
Reverse Transcription with a Mutagenic Reverse Transcriptase:
-
Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT). Unlike conventional reverse transcriptases that stall at modified bases, TGIRT reads through the DMS-induced methylations and incorporates mutations (mismatches) at these positions in the resulting cDNA.[22]
-
-
Library Preparation and Sequencing:
-
Generate a sequencing library from the cDNA.
-
Perform high-throughput sequencing to generate a large dataset of reads.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Calculate the mutation rate at each adenine and cytosine position. A high mutation rate indicates that the nucleotide was accessible to DMS and therefore likely single-stranded.
-
Compare the DMS reactivity profiles of transcripts with and without m5U to infer how the modification influences the local and global RNA structure.
-
Logical Flow of DMS-MaPseq for m5U Structural Analysis
Caption: Logical flow of the DMS-MaPseq experiment for in vivo RNA structure analysis.
Conclusion and Future Directions
The structural analysis of RNA containing 5-methyluridine is a dynamic and evolving field. The choice of methodology should be guided by the specific research question, the size of the RNA molecule, and the desired level of resolution. High-resolution techniques like NMR and X-ray crystallography provide unparalleled detail of the atomic interactions of m5U, while high-throughput chemical probing methods such as DMS-MaPseq offer a global view of how this modification shapes the structural landscape of the transcriptome within its native cellular context.
As our understanding of the epitranscriptome deepens, so too will the need for innovative and integrative approaches to structural analysis. The combination of multiple techniques will be crucial for building comprehensive models of m5U-containing RNA structures and for fully elucidating their diverse biological functions. For professionals in drug development, a thorough grasp of these analytical tools is essential for the rational design of novel RNA-based therapeutics that harness the unique properties of modified nucleotides like 5-methyluridine.
References
-
Gustilo, E. M., Vendeix, F. A. P., & Agris, P. F. (2008). TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria. Taylor & Francis Online. Available at: [Link]
-
Powell, C. A., Kirsh, M., & Agris, P. F. (2020). TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria. PubMed. Available at: [Link]
- Tardu, M., Jones, C. N., & Johnson, A. W. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation.
-
D'Silva, S., Kim, D., & Al-Hashimi, H. M. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. PNAS. Available at: [Link]
-
Wang, J., Xiao, Y., & Chen, Y. (2024). Structural analysis of uridine modifications in solved RNA structures. PMC. Available at: [Link]
-
Tardu, M., Jones, C. N., & Johnson, A. W. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. ResearchGate. Available at: [Link]
-
Kierzek, R., & Kierzek, E. (2022). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. ResearchGate. Available at: [Link]
-
Rouskin, S., Zubradt, M., & Washietl, S. (2014). Utilizing DMS for RNA structure probing by deep sequencing. ResearchGate. Available at: [Link]
-
Chiu, Y. L., & Rana, T. M. (2003). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PubMed Central. Available at: [Link]
-
Blakney, A. K., & DeMaso, C. R. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PubMed. Available at: [Link]
-
Zubradt, M., & Rouskin, S. (2021). DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo. PubMed. Available at: [Link]
-
Mustoe, A. M., & Weeks, K. M. (2021). In Vivo RNA Structure Probing with DMS-MaPseq. Springer Nature Experiments. Available at: [Link]
-
Helm, M. (2019). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PubMed Central. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of 5-Methyluridine in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Blakney, A. K., & DeMaso, C. R. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PMC. Available at: [Link]
-
Feng, P., & Chen, W. (2021). iRNA-m5U: A sequence based predictor for identifying 5-methyluridine modification sites in Saccharomyces cerevisiae. ResearchGate. Available at: [Link]
-
Zubradt, M., & Rouskin, S. (2017). DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo. PMC. Available at: [Link]
-
Urbonavicius, J., & Auxilien, S. (2008). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2'-O-methyluridine (ncm5Um), 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) nucleosides. ResearchGate. Available at: [Link]
-
Zhu, Y., & He, C. (2022). Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice. Frontiers. Available at: [Link]
-
Sharma, S., & Singh, S. (2023). RNA modifications and RNA therapeutics. Frontiers. Available at: [Link]
-
Fleming, A. M., & Burrows, C. J. (2017). Chemical structures of the (a) canonical nucleosides uridine, cytidine,... ResearchGate. Available at: [Link]
-
Chen, K., & Wei, L. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. MDPI. Available at: [Link]
-
Furtig, B., & Schwalbe, H. (2003). NMR spectroscopy of RNA. PubMed. Available at: [Link]
- Junaid, M., & Ali, A. (2022). Recent Advances in the Biological Functions of 5-Methyluridine (m 5 U)
-
Motorin, Y., & Helm, M. (2011). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. NIH. Available at: [Link]
-
Parmar, R., & Prasad, A. K. (2022). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. PMC. Available at: [Link]
-
Kovacs, B., & Amunts, A. (2022). Cryo-EM structure and rRNA modification sites of a plant ribosome. PubMed. Available at: [Link]
-
Mishra, R. K., & Mishra, A. (2014). Conformational Preferences of Modified Nucleoside 5-Taurinomethyluridine, τm5U Occur at 'wobble' 34th Position in the Anticodon Loop of tRNA. ResearchGate. Available at: [Link]
-
Kim, H., & Lee, Y. (2021). Application of NMR Spectroscopy to Determine Small RNA Structure. Springer Protocols. Available at: [Link]
-
Helm, M. (2019). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. MDPI. Available at: [Link]
-
Kovacs, B., & Amunts, A. (2022). Cryo-EM structure and rRNA modification sites of a plant ribosome. ResearchGate. Available at: [Link]
-
Das, S., & Sengupta, J. (2019). Resolution Revolutions on the Cryo-EM Structures of Ribosome- A Study: 1981-2018. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
-
Kaledhonkar, S., & Gonzalez, R. L. (2018). Identification of changing ribosome protein compositions using cryo-EM and mass spectrometry. bioRxiv. Available at: [Link]
-
D'Souza, V. M. (2016). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Available at: [Link]
-
Wilson, D. N., & Beckmann, R. (2021). Visualizing the modification landscape of the human 60S ribosomal subunit at close to atomic resolution. PMC. Available at: [Link]
-
Marchanka, A., & Carlomagno, T. (2017). Solid-State NMR Spectroscopy of RNA. PubMed. Available at: [Link]
-
D'Souza, V. M. (2022). General Strategies for RNA X-ray Crystallography. MDPI. Available at: [Link]
-
Doudna, J. A. (n.d.). RNA structures determined by X-ray crystallography. Doudna Lab. Available at: [Link]
-
Chen, W., & Feng, P. (2023). m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. PubMed Central. Available at: [Link]
Sources
- 1. Frontiers | RNA modifications and RNA therapeutics [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conserved 5-methyluridine tRNA modification modulates ribosome translocation | NSF Public Access Repository [par.nsf.gov]
- 6. Structural analysis of uridine modifications in solved RNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Strategies for RNA X-ray Crystallography | MDPI [mdpi.com]
- 12. doudnalab.org [doudnalab.org]
- 13. NMR spectroscopy of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of NMR Spectroscopy to Determine Small RNA Structure | Springer Nature Experiments [experiments.springernature.com]
- 15. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjms.com [irjms.com]
- 17. Cryo-EM structure and rRNA modification sites of a plant ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Visualizing the modification landscape of the human 60S ribosomal subunit at close to atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo RNA Structure Probing with DMS-MaPseq | Springer Nature Experiments [experiments.springernature.com]
- 21. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Probing in vivo RNA Structure With Optimized DMS-MaPseq in Rice [frontiersin.org]
A Researcher's Guide to Validating RNA Sequence Fidelity Synthesized with 2'-TBDMS Chemistry
The central dogma of molecular biology hinges on the precise transmission of genetic information. For researchers leveraging synthetic ribonucleic acids (RNA) in fields ranging from CRISPR-based gene editing to mRNA therapeutics, the absolute fidelity of the RNA sequence is not merely a matter of quality control; it is the bedrock upon which experimental validity and therapeutic safety are built. The chemical synthesis of RNA, while routine, is a complex process fraught with potential pitfalls that can introduce subtle yet critical errors into the final product.
This guide provides an in-depth comparison of methodologies for validating the sequence fidelity of synthetic RNA, with a particular focus on oligonucleotides produced using the prevalent 2'-O-tert-butyldimethylsilyl (TBDMS) phosphoramidite chemistry. We will explore the inherent challenges of this chemistry, detail a multi-modal strategy for comprehensive sequence verification, and provide actionable protocols for implementation in your laboratory.
The Double-Edged Sword: Understanding 2'-TBDMS Chemistry
Solid-phase RNA synthesis using β-cyanoethyl phosphoramidite chemistry is the workhorse of the industry.[1] A critical component of this process is the temporary protection of the 2'-hydroxyl group on the ribose sugar to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages. The 2'-TBDMS group is a popular choice due to its stability during the synthesis cycle and its relatively straightforward removal.[2][3]
However, the very nature of the TBDMS group presents a significant challenge to sequence fidelity: intramolecular silyl group migration .
During the synthesis of the phosphoramidite monomer itself, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position.[4] If this occurs before the phosphitylation step, the phosphoramidite is incorrectly attached at the 2'-position. The subsequent incorporation of this isomeric monomer into a growing RNA chain results in a non-natural and biologically inert 2'-5' phosphodiester linkage, a critical flaw that can abolish the RNA's function.[4][5]
Beyond isomeric linkages, other potential errors include:
-
Incomplete Deprotection: Failure to completely remove all TBDMS groups during the final fluoride treatment step results in a heterogeneous product with altered structural and functional properties.[4]
-
Chain Cleavage: The TBDMS group is partially unstable under the basic conditions used for nucleobase deprotection. Its premature removal can expose the 2'-hydroxyl, leading to phosphodiester bond cleavage and truncated RNA sequences.[3][4]
Given these inherent risks, relying solely on bulk purity measurements like UV spectrophotometry is insufficient. A rigorous, multi-tiered validation strategy is essential to guarantee that the RNA sequence you have is the sequence you intended to make.
A Multi-Pronged Strategy for Fidelity Validation
No single analytical technique can provide a complete picture of RNA quality. We advocate for an integrated workflow that moves from broad assessments of purity and length to high-resolution, sequence-specific verification.
Tier 1: Initial Purity and Integrity Assessment
The first step is to assess the overall quality of the synthesis. These methods separate the full-length product from shorter "failure" sequences that result from incomplete coupling at each step.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone of oligonucleotide analysis.[2]
-
Anion-Exchange (AEX-HPLC): Separates molecules based on charge. Since charge is proportional to length, AEX-HPLC is excellent for resolving the full-length product from shorter failure sequences.[1]
-
Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. It is particularly useful for "Trityl-On" purification, where the lipophilic 5'-DMT group is left on the full-length product, allowing for its selective retention and separation from failure sequences that lack the DMT group.
-
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates oligonucleotides by size with single-base resolution.[3] It provides a clear visual assessment of the product's length homogeneity and is an excellent orthogonal method to HPLC.
While essential, these methods only confirm length and gross purity. They cannot detect internal deletions, base substitutions, or incorrect linkages within a molecule of the correct length.
Tier 2: Definitive Sequence and Integrity Verification
This tier employs more sophisticated techniques to confirm the molecular weight and primary sequence of the RNA.
-
Mass Spectrometry (MS): MS is an indispensable tool that directly measures the mass-to-charge ratio of a molecule, providing its precise molecular weight.[6]
-
Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are used to measure the molecular weight of the full-length oligonucleotide.[7] The observed mass is compared to the calculated theoretical mass. A match confirms that the product has the correct composition of bases, but it cannot confirm their order (the sequence).
-
Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for direct sequencing.[6][8] In LC-MS/MS, the full-length RNA is isolated and then fragmented in the mass spectrometer. The masses of the resulting fragments are measured, creating a "fingerprint" that can be computationally reassembled to confirm the nucleotide sequence and identify the location of any modifications or incorrect bases.[6]
-
-
Enzymatic Digestion followed by Mass Spectrometry: This "mass mapping" approach provides sequence information by breaking the RNA into predictable fragments.[9]
-
The RNA is digested with a base-specific ribonuclease (RNase), such as RNase T1 (cleaves after guanosine residues) or RNase A (cleaves after pyrimidine residues).[9]
-
The resulting pool of smaller fragments is then analyzed by MS.[10]
-
The observed masses of the fragments are compared to a theoretical digest pattern calculated from the expected sequence. A mismatch between the observed and theoretical patterns can pinpoint the location and nature of a sequence error.
-
-
Next-Generation Sequencing (NGS): For long RNA molecules (e.g., mRNA, sgRNA) or for detecting low-level sequence variants within a population, NGS is the gold standard.[11][12] The process involves reverse transcribing the RNA to cDNA, preparing a sequencing library, and then sequencing on a high-throughput platform.[13][14] This provides digital, base-by-base confirmation of the sequence. While powerful, it is also the most complex and costly method and is often reserved for final product validation in therapeutic applications or for complex research tools.[15][16]
Comparison of Validation Methodologies
Choosing the right validation method depends on the RNA's intended application, its length, and the level of certainty required.
| Methodology | Information Provided | Resolution | Best For | Limitations |
| HPLC (AEX/RP) | Purity, presence of failure sequences.[1][2] | Gross Length | Routine QC, purification. | Cannot detect internal sequence errors. |
| Denaturing PAGE | Length homogeneity.[3] | Single Base (for shorter oligos) | Orthogonal purity check. | Low throughput, non-quantitative. |
| Intact Mass (ESI-MS) | Gross molecular weight confirmation.[7] | Molecular Composition | Rapid confirmation of correct base composition. | Cannot confirm sequence order. |
| LC-MS/MS | Direct sequence confirmation, modification mapping.[6][8] | Single Base | Gold standard for short-to-mid-length oligos (<100 nt). | Can be complex for very long or highly modified RNA. |
| Enzymatic Digest + MS | Sequence mapping.[9] | Fragment Level | Pinpointing errors, confirming sequence domains. | Incomplete digestion can complicate analysis. |
| NGS (RNA-Seq) | Complete sequence, detection of low-frequency variants.[11][12] | Single Base | Long RNAs (mRNA), therapeutic QC, variant detection. | Higher cost, complex workflow and data analysis.[17] |
Alternative Chemistries: Mitigating the Risk
The challenges associated with 2'-TBDMS chemistry have driven the development of alternative 2'-hydroxyl protecting groups designed to offer higher performance.
-
2'-O-triisopropylsilyloxymethyl (TOM): This group is bulkier and positioned further from the reaction center, which can lead to higher coupling efficiencies, especially for longer RNA synthesis.[18][19]
-
2'-O-bis(acetoxyethoxy)methyl (ACE): This orthoester-based protecting group allows for rapid and mild deprotection conditions, resulting in higher purity and yields.[20]
While these advanced chemistries can reduce the incidence of synthesis-related errors, they do not eliminate the need for rigorous validation. The fundamental principle remains: trust, but verify . The validation workflows described here are equally applicable and necessary for RNA synthesized with any chemistry.
Experimental Protocols
Protocol 1: RNase T1 Digestion for Mass Mapping
This protocol is a self-validating system. The inclusion of a known control oligonucleotide and comparison against a theoretical digest provides confidence in the results.
-
Resuspend RNA: Resuspend the purified RNA oligonucleotide and a known control oligonucleotide in RNase-free water to a final concentration of 100 µM.
-
Prepare Digestion Reaction: In a 0.5 mL RNase-free tube, combine the following:
-
RNA sample (100 µM): 2 µL
-
RNase H-minus Buffer (10X): 2 µL
-
RNase T1 (1 U/µL): 1 µL
-
RNase-free Water: 15 µL
-
-
Incubate: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by freezing at -20°C or by adding a denaturant compatible with downstream mass spectrometry analysis.
-
Analysis: Analyze the sample using MALDI-TOF or LC-MS.
-
Data Interpretation: Generate a theoretical digest of your target sequence (cleavage after every 'G'). Compare the list of theoretical masses with the observed masses from the MS analysis. The control oligo must yield its expected fragment masses for the run to be considered valid.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
The integrity of LC-MS/MS data relies on pristine sample quality.
-
Purification: Ensure the RNA sample is highly purified by HPLC or PAGE to remove failure sequences and residual synthesis reagents, which can interfere with ionization.
-
Desalting: Residual salts from purification (e.g., triethylammonium acetate) must be removed as they suppress the MS signal. Use a suitable desalting column or ethanol precipitation.
-
Solubilization: Resuspend the desalted RNA pellet in a solvent system compatible with both liquid chromatography and electrospray ionization. A common starting point is a solution of 10-20% acetonitrile in water with a volatile ion-pairing agent like triethylamine (TEA) and a modifier like hexafluoroisopropanol (HFIP).
-
Concentration: Adjust the concentration to the optimal range for the instrument, typically in the low micromolar range (e.g., 1-10 µM).
-
Injection: Inject the sample onto the LC-MS/MS system. The liquid chromatography step will provide an additional layer of purification immediately prior to MS analysis.[21]
Conclusion
The fidelity of synthetic RNA is a critical parameter that directly impacts experimental outcomes and the safety of potential therapeutics. While 2'-TBDMS chemistry is a widely adopted and cost-effective method for RNA synthesis, it carries an inherent risk of introducing sequence errors, most notably aberrant 2'-5' linkages. Consequently, a robust validation strategy is not optional but mandatory.
References
-
Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. (2020-02-21). NIH. [Link]
-
Exploring mass spectrometry for RNA and oligonucleotide analysis. World Pharma Today. [Link]
-
Table 9: MS of RNA and Oligonucleotides: Characterization and Quantitation of PQAs Facilitator. CASSS. [Link]
-
Oligonucleotides | Mass Spectrometry Research Facility. University of Oxford. [Link]
-
Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. (2009-03-05). PMC - PubMed Central. [Link]
-
The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
-
RNA quantification and quality assessment techniques. QIAGEN. [Link]
-
RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. (2005). PubMed. [Link]
-
RNA Sequencing and Analysis. PMC - NIH. [Link]
-
An Alternative Desilylation Condition using NH4F. Axolabs. [Link]
-
RNA Synthesis Using 2'-O-(Tert-Butyldimethylsilyl) Protection. SpringerLink. [Link]
-
A Beginner's Guide to Analysis of RNA Sequencing Data. PMC. [Link]
-
Glen Report 36-14: Application Note — RNA Synthesis. Glen Research. [Link]
-
Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Glen Research. [Link]
-
Spatial regulation of ribosomal protein gene expression revealed by spatial transcriptomic analysis in the water fern Ceratopteris richardii. (2026-01-19). Frontiers. [Link]
-
RNA-seq data analysis: challenges and solutions. ngi.pub. [Link]
-
RNA Synthesis Using 2'- O -( Tert -Butyldimethylsilyl) Protection | Request PDF. ResearchGate. [Link]
-
Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. PMC - NIH. [Link]
-
Comprehensive Validation of RNA Sequencing for Clinical NGS Fusion Genes and RNA Expression Reporting. (2021-03-10). Tempus. [Link]
-
Synthesis, deprotection, analysis and purification of RNA and ribozymes. Oxford Academic. [Link]
-
Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels. PMC. [Link]
-
Next-generation sequencing (NGS) validation by digital PCR and RT-qPCR. ResearchGate. [Link]
-
RNA-Seq Workflow. Bio-Rad. [Link]
-
High-Fidelity Transcriptome Reconstruction of Degraded RNA-Seq Samples Using Denoising Diffusion Models. (2025-11-23). PMC. [Link]
-
(PDF) Base modifications affecting RNA polymerase and reverse transcriptase fidelity. (2025-08-05). ResearchGate. [Link]
-
RNA polymerase II transcriptional fidelity control and its functional interplay with DNA modifications. PubMed Central. [Link]
-
Dissecting chemical interactions governing RNA polymerase II transcriptional fidelity. (2012-05-16). PubMed. [Link]
-
Dissecting Chemical Interactions Governing RNA Polymerase II Transcriptional Fidelity. PMC - NIH. [Link]
-
Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. (2002). PubMed. [Link]
Sources
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Exploring mass spectrometry for RNA and oligonucleotide analysis [worldpharmatoday.com]
- 7. idtdna.com [idtdna.com]
- 8. casss.org [casss.org]
- 9. Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 次世代測序 [sigmaaldrich.com]
- 13. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Comprehensive Validation of RNA Sequencing for Clinical NGS Fusion Genes and RNA Expression Reporting - Tempus [tempus.com]
- 16. Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ngi.pub [ngi.pub]
- 18. glenresearch.com [glenresearch.com]
- 19. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2'-TBDMS-5-Me-rU
For Immediate Release
As a trusted partner in your research, we recognize that the lifecycle of a chemical reagent extends beyond its application in the lab. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide, developed by our senior application scientists, provides a detailed protocol for the safe and compliant disposal of 2'-TBDMS-5-Me-rU (2'-O-tert-Butyldimethylsilyl-5-methyluridine), a modified nucleoside integral to nucleic acid research and drug development.[1]
Core Principles of Disposal
The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. This is a conservative but essential approach in the absence of explicit toxicological and environmental fate data.[2] All laboratory personnel handling this compound must be trained on the procedures outlined in their institution's Chemical Hygiene Plan, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This includes:
-
Safety Goggles or a Face Shield: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn and inspected for integrity before use.
-
Laboratory Coat: To prevent skin contact.
All handling of the compound, especially during waste consolidation, should be performed in a well-ventilated laboratory fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process, from the point of generation to final removal by a licensed waste contractor.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a designated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. It is crucial to avoid mixing this waste with other incompatible chemical waste streams. For instance, do not mix with strong acids, bases, or oxidizing agents unless the reaction products are known and can be safely managed.
2. Labeling:
Proper labeling is a critical component of safe waste management. The waste container for this compound must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "2'-O-tert-Butyldimethylsilyl-5-methyluridine"
-
The primary hazards associated with the compound (in the absence of specific data, list as "Irritant" and "Handle with Care")
-
The date the waste was first added to the container.
3. Storage:
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[5] The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and direct sunlight.
-
In a secondary containment bin to prevent the spread of material in case of a leak.
4. Disposal Pathway:
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[6] The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
Decontamination of Glassware and Surfaces
-
Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste. After the initial rinse, the glassware can be washed with soap and water.
-
Spills: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material in a sealed container and dispose of it as hazardous solid waste. For large spills, evacuate the area and contact your institution's EHS for assistance.
Understanding the Chemistry Behind the Precautions
This compound is a modified nucleoside, a class of compounds that can have biological activity.[9] While the specific toxicity of this compound is not well-documented, it is prudent to handle it with care to avoid potential health effects.
The tert-butyldimethylsilyl (TBDMS) group is a silyl ether, which is generally stable but can be cleaved under certain conditions, such as by strong acids or fluoride ions.[10] While hydrolysis of the TBDMS group is not expected to produce highly hazardous byproducts (likely tert-butyldimethylsilanol and 5-methyluridine), it is still best to avoid uncontrolled reactions in the waste container.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | Inferred from chemical structure |
| Primary Hazards | Irritant (assumed) | Precautionary principle |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | General chemical knowledge |
| Container Type | High-density polyethylene or other compatible material | [5][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5][11] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Our commitment to our customers extends to providing the information necessary for the responsible handling of our products throughout their entire lifecycle.
References
- Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N(6)-Methyl-3'-amino-3'-deoxyadenosine. Benchchem. Accessed January 20, 2026.
- LookChem. This compound. LookChem. Accessed January 20, 2026.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Published April 11, 2022.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Accessed January 20, 2026.
- Cole-Parmer. Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. Cole-Parmer. Accessed January 20, 2026.
- Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. Accessed January 20, 2026.
- Apollo Scientific. tert-Butyldimethylsilyl chloride Safety Data Sheet. Apollo Scientific. Accessed January 20, 2026.
- PathBank. Adenosine Nucleotides Degradation.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab. Lab Manager. Accessed January 20, 2026.
- PubMed. Substituent effects on degradation rates and pathways of cytosine nucleosides. PubMed. Accessed January 20, 2026.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Benchchem. Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals. Benchchem. Accessed January 20, 2026.
- Sigma-Aldrich. Safety Data Sheet - tert-Butyldimethylsilyl chloride. Sigma-Aldrich. Published March 19, 2013.
- Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA. Accessed January 20, 2026.
- ResearchGate. General chemical modifications of nucleoside analogs.
- SD Fine-Chem. TERT-BUTYLDIMETHYLSILYL CHLORIDE Safety Data Sheet. SD Fine-Chem. Accessed January 20, 2026.
- Southwest Tennessee Community College. The OSHA Lab Standard and the MSC Chemical Safety Manual. Southwest Tennessee Community College. Accessed January 20, 2026.
- National Institutes of Health. Nucleoside Analogs: A Review of Its Source and Separation Processes. NIH. Published October 12, 2023.
- Occupational Safety and Health Administration. LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. Accessed January 20, 2026.
- YouTube. Nucleotide Metabolism | Degradation of IMP, AMP, & GMP. Catalyst University. Published March 9, 2019.
- Southwest Tennessee Community College. APPENDIX I: OSHA LABORATORY STANDARD. Southwest Tennessee Community College. Revised April 5, 2012.
- National Institutes of Health. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. NIH. Accessed January 20, 2026.
- University of California, Santa Cruz. Hazardous Waste Disposal. UCSC. Accessed January 20, 2026.
- Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Accessed January 20, 2026.
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Accessed January 20, 2026.
- New York University. Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. NYU. Accessed January 20, 2026.
- Benchchem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. Benchchem. Accessed January 20, 2026.
- Emory University. Chemical Waste Disposal Guidelines. Emory University. Accessed January 20, 2026.
- MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. Published April 11, 2023.
- Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Accessed January 20, 2026.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. Accessed January 20, 2026.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth College. Accessed January 20, 2026.
- Cornell University. Appendix E - Lab Decommissioning Process. Cornell University. Accessed January 20, 2026.
- National Institutes of Health. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. NIH. Accessed January 20, 2026.
- National University of Singapore.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. usbioclean.com [usbioclean.com]
- 3. osha.gov [osha.gov]
- 4. osha.gov [osha.gov]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Guide to Personal Protective Equipment for Handling 2'-TBDMS-5-Me-rU
As a Senior Application Scientist, the foundation of any successful and reproducible experiment is safety. When handling specialized reagents like 2'-O-(tert-Butyldimethylsilyl)-5-methyluridine (2'-TBDMS-5-Me-rU), a protected nucleoside vital for RNA synthesis research, a thorough understanding of its characteristics is paramount to establishing a safe operational plan.[1] This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to build a culture of proactive safety and deep trust in your laboratory protocols.
While this compound does not have an extensive, publicly available toxicological profile, its structure as a complex organic molecule and a silyl ether necessitates a cautious approach.[1][2] The safety protocols outlined here are derived from best practices for handling analogous chemical structures, particularly silyl ethers and nucleoside derivatives, ensuring a robust defense against potential chemical exposure.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the molecule informs our safety strategy. This compound is a silyl ether, a class of compounds generally exhibiting low reactivity.[3] The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting group designed for stability under a variety of synthetic conditions.[4][5] However, the absence of specific hazard data means we must operate under the principle of "As Low As Reasonably Practicable" (ALARP) exposure.
Our primary concerns when handling the compound in its solid, powdered form are:
-
Inhalation: Accidental inhalation of fine powders.
-
Dermal Contact: Absorption through the skin upon direct contact.
-
Ocular Contact: Direct contact with the eyes, causing irritation.
Therefore, our safety plan is a multi-layered system designed to mitigate these risks at every stage of the workflow, from initial weighing to final disposal.
Engineering Controls: The Primary Barrier
Before any personal protective equipment is even selected, the work environment must be engineered for safety. Engineering controls are the most critical and effective layer of protection.
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow contains powders, prevents the accumulation of solvent vapors, and provides a physical barrier between you and your experiment. For any procedure involving this reagent, from weighing a few milligrams to running a multi-hour synthesis, the sash should be kept as low as possible.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it is the final barrier of protection. Its effectiveness depends entirely on proper selection and consistent use. The following table summarizes the required PPE for common laboratory tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if in hood |
| Preparing Solution | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required |
| Running Reaction / Synthesis | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required |
| Post-Reaction Workup | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required |
| Small Spill Cleanup | General Lab Ventilation | Safety Goggles | Nitrile Gloves | Laboratory Coat | N95 Respirator (if outside hood) |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses with side shields are the absolute minimum. However, due to the risk of splashes when working with solvents, chemical safety goggles are strongly recommended for all procedures.[3][6] They provide a full seal around the eyes, offering superior protection.
-
Hand Protection: Nitrile gloves are the standard choice for handling most laboratory chemicals. They provide adequate protection against incidental contact. It is crucial to practice good glove hygiene:
-
Always inspect gloves for tears or punctures before use.
-
Remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones.
-
If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove.
-
Never reuse disposable gloves.
-
-
Body Protection: A flame-retardant laboratory coat must be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage of skin and personal clothing.
Safe Handling Workflow and Protocols
Adherence to a standardized workflow minimizes variability and risk. The following diagram illustrates the logical flow for safely handling this compound.
Caption: Logical workflow for handling this compound.
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a clean weighing paper or boat on an analytical balance inside the hood.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Weighing: Carefully retrieve the this compound container. Open it inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust. Close the primary container securely.
-
Transfer: Carefully transfer the weighed solid into your reaction vessel, which should also be inside the fume hood.
-
Dissolution: Add the desired solvent to the vessel. Swirl or stir gently to dissolve.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes into a designated solid waste container inside the hood.
Emergency Procedures: Spill and Exposure
Small Spill (Solid):
-
Alert: Notify colleagues in the immediate area.
-
Isolate: If not already in a fume hood, restrict access to the area.
-
Protect: Wear your full PPE (lab coat, goggles, gloves).
-
Contain & Clean: Gently cover the spill with a dry absorbent material. Carefully sweep the material into a designated waste container. Avoid creating dust.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with soap and plenty of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Waste Disposal Plan
Proper disposal is the final, critical step of the chemical handling lifecycle.
-
Categorization: Unused this compound and materials contaminated with it (e.g., gloves, weigh boats, silica gel from chromatography) should be classified as non-reactive, solid organic chemical waste. Silyl ethers are generally considered less reactive waste.[3]
-
Containment: All solid waste must be collected in a clearly labeled, leak-proof container with a secure lid. The label should read "Hazardous Waste" and list all chemical constituents.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[8][9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste in the regular trash or down the drain.
By integrating these detailed operational steps and safety protocols into your daily work, you ensure the integrity of your research and the safety of your entire team.
References
- BenchChem. (n.d.). Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- LookChem. (n.d.). Cas 922508-26-7, this compound.
- ChemicalBook. (2023). 2'-O-(TERT-BUTYLDIMETHYLSILYL)-3'-DEOXY-5'-O-TRITYLURIDINE Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Ethoxy-2-methylpropane.
- Wikipedia. (n.d.). Silyl ether.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Glen Research. (2019). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers.
- Fisher Scientific. (2020). Safety Data Sheet for 5'-Ethynyl-2'-deoxyuridine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Unknown. (2017). SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | C16H28N2O6Si | CID 16098978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
